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Core Science & Biosynthesis

Foundational

1-(2-Methyl-5-nitrophenyl)piperazine CAS 57644-03-8 properties

An In-depth Technical Guide to 1-(2-Methyl-5-nitrophenyl)piperazine (CAS 57644-03-8) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Methyl-5-nitrophenyl)piperazine (CAS 57644-03-8)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitrophenyl)piperazine, a substituted arylpiperazine of interest in medicinal chemistry and synthetic organic chemistry. Arylpiperazines are a well-established pharmacophore found in a wide array of therapeutic agents, particularly those targeting the central nervous system.[1][2][3][4] This document consolidates available data on its physicochemical properties, provides a detailed, plausible synthesis protocol, discusses its spectral characteristics, and outlines its potential reactivity and applications. Given the limited direct experimental data for this specific molecule, this guide leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

1-(2-Methyl-5-nitrophenyl)piperazine belongs to the large family of N-arylpiperazines. The piperazine ring is a privileged scaffold in drug discovery due to its ability to form multiple hydrogen bonds, its typical low toxicity, and its presence in numerous approved drugs.[1][2][4] The introduction of a substituted nitrophenyl group can significantly modulate the electronic and steric properties of the molecule, influencing its biological activity and potential as a synthetic intermediate.

IdentifierValueSource
Chemical Name 1-(2-Methyl-5-nitrophenyl)piperazineN/A
CAS Number 57644-03-8[5]
Molecular Formula C₁₁H₁₅N₃O₂[6]
Molecular Weight 221.26 g/mol [7]
Canonical SMILES CC1=CC(=C(C=C1)[O-])N2CCNCC2N/A
InChI Key InChI=1S/C11H15N3O2/c1-9-3-4-11(14(15)16)8-10(9)13-6-2-12-5-7-13/h3-4,8,12H,2,5-7H2,1H3N/A

Physicochemical Properties

Direct experimental data for the physicochemical properties of 1-(2-Methyl-5-nitrophenyl)piperazine are not widely available in the literature. However, we can infer its likely properties based on its structure and comparison with analogous compounds like 1-(2-nitrophenyl)piperazine and 1-(4-nitrophenyl)piperazine.

PropertyPredicted/Inferred ValueRationale/Comparison
Appearance Likely a yellow to orange crystalline solidThe nitrophenyl group typically imparts color. 1-(2-Nitrophenyl)piperazine is a solid.
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.The piperazine moiety provides some water solubility, but the substituted phenyl ring increases lipophilicity.
pKa Estimated to be around 7.5-8.5 for the secondary amine in the piperazine ring.The electron-withdrawing nitro group will decrease the basicity compared to unsubstituted phenylpiperazine.
LogP Estimated to be in the range of 1.5 - 2.5The methyl group will slightly increase the lipophilicity compared to 1-(2-nitrophenyl)piperazine.

Synthesis and Purification

The most common and industrially scalable method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAAr) reaction between an activated aryl halide and piperazine.

Proposed Synthesis Workflow

The synthesis of 1-(2-Methyl-5-nitrophenyl)piperazine can be readily achieved by reacting 2-chloro-4-nitrotoluene with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to quench the HCl byproduct.

Synthesis_Workflow Reactant1 2-Chloro-4-nitrotoluene Reaction Nucleophilic Aromatic Substitution (SNAAr) Reactant1->Reaction Reactant2 Piperazine (excess) Reactant2->Reaction Solvent Solvent (e.g., Toluene, DMF) Solvent->Reaction Workup Aqueous Workup (e.g., water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 1-(2-Methyl-5-nitrophenyl)piperazine Purification->Product Reactivity cluster_0 Reactions at Piperazine NH cluster_1 Reactions at Nitro Group Start 1-(2-Methyl-5-nitrophenyl)piperazine Alkylation Alkylation / Acylation Start->Alkylation R-X or RCOCl Reduction Reduction Start->Reduction e.g., H₂, Pd/C or SnCl₂ Product1 N,N'-Disubstituted Piperazines Alkylation->Product1 Product2 1-(5-Amino-2-methylphenyl)piperazine Reduction->Product2 Further_Functionalization Diverse Anilines Product2->Further_Functionalization Diazotization, Amide formation, etc.

Sources

Exploratory

Arylpiperazine Privileged Scaffolds in Antipsychotic Drug Discovery

Executive Summary: The Third Generation The evolution of antipsychotic pharmacotherapy has shifted from the "sledgehammer" approach of D2 antagonism (First Generation) to the nuanced modulation of serotonin-dopamine anta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Third Generation

The evolution of antipsychotic pharmacotherapy has shifted from the "sledgehammer" approach of D2 antagonism (First Generation) to the nuanced modulation of serotonin-dopamine antagonism (Second Generation), and finally to the precision of Dopamine Partial Agonism (DPA) . At the heart of this third generation lies the Long-Chain Arylpiperazine (LCAP) scaffold.

This guide dissects the LCAP scaffold, moving beyond basic medicinal chemistry into the structural biology that defines its "privileged" status. We will explore the "upside-down" binding modes revealed by cryo-EM, detailed synthetic protocols for library generation, and the specific functional assays required to differentiate low-efficacy partial agonists from antagonists—a common pitfall in preclinical development.

Structural Biology & SAR: The "Upside-Down" Paradigm

The Pharmacophore Model

The LCAP scaffold is not merely a linker; it is a bivalent ligand designed to span the deep orthosteric binding pocket (OBP) and the extracellular secondary binding pocket (SBP) of the Dopamine D2 receptor (D2R).

  • The Head (Primary Pharmacophore): Typically an arylpiperazine (e.g., 2,3-dichlorophenylpiperazine). Historically believed to bind the OBP, recent crystal structures suggest a dynamic orientation.

  • The Linker: A polymethylene chain (often n=4) or semi-rigid cyclohexyl group. It governs the depth of insertion and kinetic association rates (

    
    ).
    
  • The Tail (Secondary Pharmacophore): A bulky heterocyclic moiety (e.g., dihydroquinolinone in aripiprazole). This region engages the SBP, determining intrinsic activity (efficacy) and functional selectivity (bias).

The "Upside-Down" Binding Mode

A critical insight for drug designers is the "upside-down" binding pose observed in recent D2R and 5-HT2A structures.[1] Unlike canonical monoamines, the arylpiperazine "head" of drugs like cariprazine often orients towards the extracellular vestibule (SBP), while the "tail" penetrates deep into the transmembrane bundle. This inversion explains why modifications to the "tail" (traditionally considered the distal end) drastically alter orthosteric efficacy.

SAR_Logic Scaffold LCAP Scaffold Head Arylpiperazine (Primary Pharmacophore) Scaffold->Head Linker Alkyl/Cycloalkyl Linker Scaffold->Linker Tail Heterocyclic Tail (Secondary Pharmacophore) Scaffold->Tail OBP Orthosteric Pocket (D2R TM Bundle) Head->OBP Canonical Mode SBP Secondary Pocket (Extracellular Loop) Head->SBP Upside-Down Mode (Cariprazine) Effect Intrinsic Activity (Partial Agonism) Linker->Effect Conformational Constraint Tail->OBP Upside-Down Mode Tail->SBP Canonical Mode Tail->Effect Critical Determinant

Figure 1: Structural logic of the LCAP scaffold. Note the "Upside-Down" mode where the Tail engages the Orthosteric Pocket (OBP), driving efficacy.

Synthetic Chemistry Workflows

Retrosynthetic Analysis

To generate a library of LCAP derivatives, a convergent synthesis is superior to linear elongation. The most robust disconnection is at the piperazine nitrogen, allowing the independent optimization of the "Head" and "Tail-Linker" fragments.

Protocol: Convergent Synthesis of Arylpiperazines

Objective: Synthesis of a generic Aripiprazole analog (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one).

Reagents:

  • Fragment A: 1-(2,3-Dichlorophenyl)piperazine (commercially available or via Buchwald-Hartwig).

  • Fragment B: 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one.

  • Base:

    
     (anhydrous) or DIPEA.
    
  • Catalyst: NaI (Finkelstein condition promoter).

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Preparation of Fragment B (Linker-Tail):

    • Dissolve 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in ACN.

    • Add 1-bromo-4-chlorobutane (1.5 eq) and

      
       (2.0 eq).
      
    • Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Technical Note: Using the chloro-bromo linker prevents double alkylation due to the lower reactivity of the chloride.

    • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (

      
      ).
      
  • Convergent Coupling (N-Alkylation):

    • Combine Fragment A (1.0 eq) and Fragment B (1.0 eq) in DMF (5 mL/mmol).

    • Add

      
       (2.5 eq) and NaI (0.1 eq).
      
    • Heat to 80°C for 8-16 hours.

    • Validation: Monitor disappearance of Fragment B via LC-MS (

      
       peak observation).
      
  • Purification & Salt Formation:

    • Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
       and concentrate.
      
    • Dissolve free base in ethanol. Add 1.0 eq of HCl (in ether or dioxane) dropwise.

    • Precipitate the hydrochloride salt, filter, and recrystallize from EtOH/EtOAc.

Synthesis_Workflow ArylAmine Aryl Amine (2,3-dichloroaniline) Cyclization Cyclization (Diglyme, Reflux) ArylAmine->Cyclization BisH Bis(2-chloroethyl)amine BisH->Cyclization TailOH Tail-OH (Hydroxy-quinolinone) Alkylation1 O-Alkylation (K2CO3, ACN) TailOH->Alkylation1 Linker Br-(CH2)4-Cl Linker->Alkylation1 Head Fragment A: Arylpiperazine Coupling N-Alkylation (NaI, DMF, 80°C) Head->Coupling FragB Fragment B: Tail-O-(CH2)4-Cl FragB->Coupling Cyclization->Head Alkylation1->FragB Final Final LCAP Ligand (HCl Salt) Coupling->Final

Figure 2: Convergent synthetic route for Long-Chain Arylpiperazines.

Pharmacological Profiling: The "Low Sodium" Protocol

A common failure mode in DPA discovery is the misclassification of partial agonists as antagonists. Standard functional assays often lack the sensitivity to detect low-efficacy intrinsic activity (e.g.,


 of dopamine).
Protocol: High-Sensitivity [35S]GTPγS Binding

Rationale: Sodium ions (


) stabilize the G-protein coupled receptor in its inactive state (R), reducing basal activity and making agonist-induced coupling harder to detect for weak partial agonists. Replacing 

with N-methyl-D-glucamine (NMDG) shifts the equilibrium toward the active state (

), amplifying the signal of low-efficacy ligands.

Workflow:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human

    
     receptors.
    
  • Assay Buffer (Low Na+):

    • 20 mM HEPES (pH 7.4).

    • 3 mM

      
      .
      
    • 100 mM NMDG (Substitute for NaCl).

    • 0.2 mM EGTA.

  • Incubation:

    • Mix membranes (

      
      ) with test compound (
      
      
      
      to
      
      
      M).
    • Add GDP (

      
      ) to suppress basal noise.
      
    • Add

      
       (0.1 nM).
      
    • Incubate at 30°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Normalize counts (CPM) to Quinpirole (Full Agonist = 100%) and Basal (0%).

Biased Signaling (Functional Selectivity)

Modern drug discovery demands profiling for Biased Signaling . While G-protein activation (cAMP inhibition) drives antipsychotic efficacy,


-arrestin recruitment is often linked to extrapyramidal side effects (EPS).
  • Ideal Profile: G-protein partial agonist /

    
    -arrestin antagonist (or weak partial agonist).
    

Signaling_Bias Ligand Arylpiperazine Ligand D2R Dopamine D2 Receptor Ligand->D2R Gprot Gi/o Protein Activation D2R->Gprot Preferred Pathway (Bias) Arrestin Beta-Arrestin Recruitment D2R->Arrestin Avoided Pathway cAMP Decrease cAMP (Antipsychotic Efficacy) Gprot->cAMP EPS Internalization/EPS (Side Effects) Arrestin->EPS

Figure 3: Desired biased signaling profile for 3rd generation antipsychotics.

Comparative Data Analysis

The following table contrasts the key arylpiperazine-based antipsychotics. Note the shift from D2 affinity to D3 preference in Cariprazine, and the variation in intrinsic activity.[2]

Table 1: Receptor Binding Profiles (


, nM) and Intrinsic Activity 
DrugPrimary ScaffoldD2 Affinity (

)
D2 Intrinsic Activity5-HT1A Affinity5-HT2A AffinityD3 Affinity
Aripiprazole Dichlorophenyl-piperazine0.34 nMPartial Agonist (~25%)1.7 nM (Partial Agonist)3.4 nM (Antagonist)0.8 nM
Brexpiprazole Benzothiophene-piperazine0.30 nMPartial Agonist (~15%)0.12 nM (Partial Agonist)0.47 nM (Antagonist)1.1 nM
Cariprazine Dichlorophenyl-piperazine0.49 nMPartial Agonist (~20%)2.6 nM (Partial Agonist)18.8 nM (Antagonist)0.085 nM

Data Source: Aggregated from FDA Pharmacology Reviews and primary literature [1, 2].

Future Directions

The "privileged" nature of the arylpiperazine scaffold is far from exhausted. Current research focuses on:

  • D3-Selective Partial Agonists: Leveraging the Cariprazine scaffold to treat negative symptoms and cognitive deficits.

  • Bitopic Ligands: Designing longer linkers to explicitly engage both orthosteric and allosteric sites for tunable kinetics.

  • Metabolic Stability: Fluorination of the linker (e.g., gem-difluoro) to prevent oxidative metabolism while maintaining the requisite "distance" for receptor spanning.

References

  • Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole. Therapeutic Advances in Psychopharmacology. [Link]

  • Partial agonist antipsychotic drugs differentially interact with a secondary binding site at the dopamine D2 receptor. British Journal of Pharmacology. [Link]

  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project. Molecules. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

1-(2-Methyl-5-nitrophenyl)piperazine: A Technical Guide to Synthesis and Pharmaceutical Application

This guide details the technical profile, synthesis, and pharmaceutical utility of 1-(2-Methyl-5-nitrophenyl)piperazine (CAS: 57644-03-8), a critical building block in the synthesis of kinase inhibitors, GPCR ligands, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and pharmaceutical utility of 1-(2-Methyl-5-nitrophenyl)piperazine (CAS: 57644-03-8), a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents.

Executive Summary

1-(2-Methyl-5-nitrophenyl)piperazine is a privileged scaffold in medicinal chemistry, serving as a precursor to 1-(2-methyl-5-aminophenyl)piperazine . This aniline derivative acts as a versatile "head" or "tail" group in the design of small molecule inhibitors, particularly targeting Tyrosine Kinases (e.g., BCR-ABL, PDGFR) and Serotonin Receptors (5-HT). Its structural core—an aryl-piperazine moiety—improves aqueous solubility and bioavailability while offering a rigid linker for hydrogen bonding interactions within active sites.

This guide provides a rigorous process chemistry workflow for its synthesis via nucleophilic aromatic substitution (


), downstream reduction protocols, and quality control parameters.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 1-(2-Methyl-5-nitrophenyl)piperazine
CAS Number 57644-03-8
Molecular Formula

Molecular Weight 221.26 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 102–106 °C
Solubility Soluble in DCM, Methanol, DMSO; slightly soluble in water
pKa (Calc.) ~8.5 (Piperazine secondary amine)
Key Hazards Skin Irritant (H315), Eye Irritant (H319), Potential Sensitizer

Synthetic Pathway & Process Chemistry

The industrial synthesis of 1-(2-Methyl-5-nitrophenyl)piperazine relies on a regioselective nucleophilic aromatic substitution (


). The choice of starting material is critical: 2-chloro-5-nitrotoluene  is preferred over 2-chloro-4-nitrotoluene because the nitro group in the 5-position is para  to the chlorine leaving group, significantly activating it for displacement.
Reaction Scheme

ReactionScheme SM1 2-Chloro-5-nitrotoluene (CAS 13290-74-9) Intermediate Meisenheimer Complex SM1->Intermediate Heat, Solvent Reagent Piperazine (Excess) Reagent->Intermediate Product 1-(2-Methyl-5-nitrophenyl)piperazine (CAS 57644-03-8) Intermediate->Product - HCl Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1:


 pathway. The para-nitro group activates the C-Cl bond for nucleophilic attack by piperazine.
Detailed Experimental Protocol

Reagents:

  • 2-Chloro-5-nitrotoluene (1.0 eq)

  • Piperazine (3.0 – 5.0 eq) [Note: Excess prevents bis-arylation]

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: DMSO or NMP (High boiling point polar aprotic)

Procedure:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 2-chloro-5-nitrotoluene (100 g) and DMSO (500 mL).

  • Addition: Add Piperazine (150 g) and

    
      (120 g). The excess piperazine acts as both nucleophile and base.
    
  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by HPLC until the starting material is <0.5%.

  • Quench: Cool the reaction mass to 25°C. Pour slowly into Ice Water (2 L) with vigorous stirring. The product may precipitate as a yellow solid.

  • Extraction (If oil forms): Extract with Ethyl Acetate (3 x 500 mL).

  • Purification (Acid/Base Workup):

    • Extract the organic layer with 1N HCl . The product moves to the aqueous phase (protonated piperazine). Impurities (unreacted nitro-toluene) remain in the organic phase.

    • Basify the aqueous layer to pH 10 with NaOH .

    • Extract back into Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Ethanol/Hexane to yield bright yellow crystals.

Yield Expectation: 75–85%

Downstream Pharmaceutical Applications

The nitro group is rarely the final pharmacophore. The primary utility of this intermediate lies in its reduction to the aniline , which serves as a scaffold for library generation.

Reduction to Aniline
  • Product: 1-(2-Methyl-5-aminophenyl)piperazine (or 3-(piperazin-1-yl)-4-methylaniline).

  • Method: Catalytic Hydrogenation (

    
    , Pd/C) or Iron/Ammonium Chloride reduction.
    
  • Utility: The resulting aniline is a "privileged structure" used in:

    • Kinase Inhibitors: Amide coupling with heteroaryl carboxylic acids (e.g., pyrimidines, quinolines) to target ATP binding pockets.

    • GPCR Ligands: Urea formation (reaction with isocyanates) to generate antagonists for Dopamine D2/D3 or Serotonin 5-HT receptors.

Structural Analogues in Drug Discovery

This scaffold is structurally homologous to the "tail" regions of several blockbuster drugs, providing a template for bioisosteric replacement:

Drug ClassStructural HomologyApplication Logic
Imatinib (Gleevec) N-(5-amino-2-methylphenyl)...The 2-methyl-5-amino-phenyl core is identical; the piperazine adds solubility.
Antipsychotics Aryl-piperazineUsed to tune affinity for 5-HT2A and D2 receptors (e.g., Clozapine analogs).
Antibiotics OxazolidinonesThe aryl-piperazine moiety mimics the morpholine ring of Linezolid.

Quality Control & Impurity Management

To ensure pharmaceutical grade quality, the following impurities must be controlled.

ImpurityProfile Target Target: 1-(2-Methyl-5-nitrophenyl)piperazine ImpurityA Impurity A: Bis-aryl piperazine (Over-reaction) Target->ImpurityA Low Piperazine Eq. ImpurityB Impurity B: Unreacted 2-Chloro-5-nitrotoluene Target->ImpurityB Incomplete Rxn ImpurityC Impurity C: Isomer (from 2-Cl-4-NO2 impurity) Target->ImpurityC Impure SM

Figure 2: Critical impurity profile. Impurity A is controlled by using excess piperazine.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B.

  • Detection: UV at 254 nm (Nitro group absorbance).

Safety & Handling (MSDS Highlights)

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating to dryness without testing thermal stability (DSC).

  • Piperazine Sensitivity: Piperazine and its derivatives are known respiratory and skin sensitizers. Handle in a fume hood with appropriate PPE (gloves, respirator).

  • Storage: Store in cool, dry conditions away from strong oxidizing agents.

References

  • Synthesis of Piperazine Derivatives: Guidechem. "1-(2-Methoxy-5-nitrophenyl)piperazine and related structures."

  • Process Chemistry of Nitro-Toluenes: Organic Syntheses. "2-Amino-3-nitrotoluene and related nitrotoluene chemistry."

  • Pharmaceutical Applications (Antibiotics): Google Patents. "US 6,756,374 B2: Oxazolidinone derivatives and their synthesis from 2-chloro-5-nitrotoluene."

  • Kinase Inhibitor Scaffolds: RSC Publishing. "Recent advances in the synthesis of piperazine based ligands."

  • Starting Material Data: PubChem. "2-Chloro-5-nitrotoluene Compound Summary."[1]

Sources

Exploratory

Technical Whitepaper: Molecular Characterization, Synthesis, and Pharmacological Profiling of 1-(2-Methyl-5-nitrophenyl)piperazine

Executive Summary The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents [1]. Within this cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents [1]. Within this class, 1-(2-Methyl-5-nitrophenyl)piperazine represents a highly functionalized building block characterized by specific steric and electronic modulations. This in-depth technical guide provides a comprehensive analysis of its molecular properties, exact SMILES derivation, self-validating synthetic protocols, and its broader implications in drug discovery—particularly in the development of kinase and tyrosinase inhibitors.

Designed for researchers and drug development professionals, this whitepaper synthesizes theoretical chemistry with field-proven experimental workflows to ensure high-fidelity laboratory execution.

Chemical Identity & Structural Topology

The precise spatial arrangement of substituents on the phenyl ring dictates the molecule's physicochemical behavior and receptor binding affinity.

  • The Piperazine Ring: Imparts basicity, enhances aqueous solubility, and acts as a flexible linker capable of hydrogen bonding.

  • The 2-Methyl Group (Steric Modulator): Induces an ortho-effect, restricting the torsion angle between the phenyl and piperazine rings. This conformational lock is critical for selective target engagement [2].

  • The 5-Nitro Group (Electronic Modulator): Acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects, significantly altering the electron density of the aromatic system and the pKa of the piperazine nitrogen.

Quantitative Molecular Data
PropertyValue
IUPAC Name 1-(2-Methyl-5-nitrophenyl)piperazine
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Exact Mass (Monoisotopic) 221.1164 Da
Canonical SMILES Cc1ccc([O-])cc1N2CCNCC2
Hydrogen Bond Donors 1 (Secondary Piperazine -NH)
Hydrogen Bond Acceptors 4 (Nitro -O, Piperazine -N)
Rotatable Bonds 1 (Aryl-Piperazine C-N linkage)

Table 1: Core physicochemical properties and computational descriptors of 1-(2-Methyl-5-nitrophenyl)piperazine.

Pharmacological & Industrial Relevance

Phenylpiperazine derivatives are foundational to modern pharmacology. Recent patent reviews and structure-activity relationship (SAR) studies highlight their efficacy across multiple therapeutic domains:

  • Oncology (EGFR Tyrosine Kinase Inhibition): Modifications to the phenylpiperazine scaffold have yielded novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). The introduction of specific electron-withdrawing groups (like the nitro moiety) enhances the intercalation and binding affinity within the kinase active site [2, 3].

  • Dermatology (Tyrosinase Inhibition): Nitrophenylpiperazine derivatives have recently been identified as potent tyrosinase inhibitors. The nitro group facilitates critical hydrogen bonding with active-site residues, offering promising lead structures for treating hyperpigmentation disorders [4].

Pathway Ligand Nitrophenylpiperazine Derivative Target Target Enzyme (EGFR / Tyrosinase) Ligand->Target Binds to Binding Active Site Binding (H-bonds, π-π stacking) Target->Binding Inhibition Enzyme Inhibition (Competitive/Mixed) Binding->Inhibition Outcome Decreased Cell Proliferation / Reduced Melanin Synthesis Inhibition->Outcome Downstream Effect

Fig 1: Pharmacological pathway of nitrophenylpiperazine derivatives modulating target enzymes.

Experimental Protocols: Synthesis & Causality

To synthesize 1-(2-Methyl-5-nitrophenyl)piperazine with high yield and purity, a Nucleophilic Aromatic Substitution (SNAr) pathway is the most efficient and scalable approach. The precursor of choice is 2-fluoro-4-nitrotoluene .

Mechanistic Causality
  • Substrate Selection: The fluorine atom in 2-fluoro-4-nitrotoluene is highly electronegative, making the ipso-carbon highly electrophilic. The para-nitro group stabilizes the resulting Meisenheimer complex intermediate, drastically lowering the activation energy for the SNAr reaction.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It accelerates the reaction by poorly solvating the nucleophilic piperazine nitrogen, thereby increasing its kinetic energy and reactivity.

  • Stoichiometric Control: A 3-to-5-fold molar excess of anhydrous piperazine is critical. This statistically minimizes the formation of bis-arylated byproducts (where one piperazine molecule reacts with two aryl fluorides), ensuring high selectivity for the mono-arylated product.

Step-by-Step Self-Validating Workflow

Reagents Required:

  • 2-Fluoro-4-nitrotoluene (1.0 eq, 10 mmol)

  • Anhydrous Piperazine (4.0 eq, 40 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous) (2.0 eq, 20 mmol)

  • N,N-Dimethylformamide (DMF) (25 mL)

Procedure:

  • Activation: Charge a dry 100 mL round-bottom flask with anhydrous piperazine, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to ensure a homogenous suspension. Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward.

  • Nucleophilic Attack: Add 2-fluoro-4-nitrotoluene dropwise. Attach a reflux condenser and elevate the temperature to 85°C under an inert nitrogen atmosphere. Stir for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the starting material (high Rf) and the appearance of a UV-active, ninhydrin-positive spot (lower Rf) validates reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure compound.

Synthesis Start 2-Fluoro-4-nitrotoluene + Excess Piperazine Solvent DMF, K2CO3 (85°C, 12h, N2 atm) Start->Solvent SNAr SNAr Mechanism (Meisenheimer Complex) Solvent->SNAr Quench Aqueous Quench & EtOAc Extraction SNAr->Quench Purify Silica Chromatography (DCM:MeOH) Quench->Purify Product 1-(2-Methyl-5-nitrophenyl)piperazine (Target Validation) Purify->Product

Fig 2: Self-validating SNAr synthetic workflow for 1-(2-Methyl-5-nitrophenyl)piperazine.

Analytical Characterization

Rigorous analytical validation is required to confirm the structural integrity of the synthesized compound. The following table outlines the expected Nuclear Magnetic Resonance (NMR) spectral data, serving as a benchmark for quality control.

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Structural Assignment
~8.01 dd1HJ = 8.2, 2.1 HzAromatic C4-H (ortho to NO₂, meta to Me)
~7.75 d1HJ = 2.1 HzAromatic C6-H (ortho to NO₂, ortho to Piperazine)
~7.35 d1HJ = 8.2 HzAromatic C3-H (ortho to Methyl)
2.85 - 2.95 m8H-Piperazine aliphatic -CH₂- protons
2.35 s3H-Aryl-CH₃ (Methyl group)
2.10 br s1H-Piperazine -NH (D₂O exchangeable)

Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆) for structural validation.

Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct molecular ion peak at m/z 222.1 [M+H]⁺ , confirming the monoisotopic mass of the target compound.

References

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives. MDPI. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry (PubMed Central). Available at:[Link]

Foundational

The Strategic Role of 2-Methyl-5-Nitro Substitution in Piperazine Pharmacophores: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties and serve as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties and serve as a versatile template for engaging a multitude of biological targets.[1][2][3] The therapeutic efficacy of piperazine-based agents is profoundly influenced by the nature and position of substituents on both its nitrogen and carbon atoms.[4] This technical guide provides an in-depth analysis of a specific and strategic substitution pattern: the incorporation of a 2-methyl and a 5-nitro group on a phenyl ring attached to the piperazine core. We will dissect the synergistic and individual contributions of these moieties to the pharmacophore's overall profile, covering their impact on synthesis, physicochemical properties, structure-activity relationships (SAR), pharmacodynamics (PD), and pharmacokinetics (ADME). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this substitution pattern for the rational design of next-generation therapeutics.

Introduction: The Piperazine Core and the Rationale for Substitution

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, basicity, and synthetic tractability.[2] Its presence in a molecule can enhance aqueous solubility, improve oral bioavailability, and provide multiple vectors for chemical modification to optimize target affinity and selectivity.[2][3][4] While N-substitution is the most common modification strategy, C-substitution and substitution on appended aromatic rings offer a more nuanced approach to fine-tuning a drug candidate's properties.[4]

The focus of this guide, the 2-methyl-5-nitro-phenylpiperazine motif, combines three distinct chemical features, each with a strategic purpose:

  • The Piperazine Scaffold: Acts as the foundational core, providing favorable ADME characteristics and a key interaction point. The nitrogen atoms serve as versatile synthetic handles and can be protonated at physiological pH, influencing solubility and receptor interactions.[3]

  • The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the aromatic ring.[5][6] This can enhance binding affinity through specific electronic interactions with the target protein. Furthermore, the nitro group is a well-known bio-reductive function; it can act as a prodrug that is selectively activated under hypoxic conditions (e.g., in solid tumors) or by specific microbial nitroreductases, leading to targeted therapeutic action or, conversely, potential toxicity.[5]

  • The 2-Methyl Group: Positioned ortho to the point of piperazine attachment, the methyl group introduces steric bulk. This can serve several purposes: it can lock the phenyl ring into a specific conformation relative to the piperazine core, which may be optimal for receptor binding. It can also act as a metabolic shield, sterically hindering enzymatic degradation (e.g., by Cytochrome P450 enzymes) at the adjacent position, thereby increasing the compound's half-life.

By combining these elements, chemists can design molecules with enhanced potency, selectivity, and tailored pharmacokinetic profiles.

Synthesis of 2-Methyl-5-Nitro-Phenylpiperazine Derivatives

The most common and efficient method for constructing the 2-methyl-5-nitro-phenylpiperazine core is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a highly activated aryl halide and a piperazine nucleophile.

Core Synthetic Workflow

The general strategy relies on the reaction of a substituted piperazine with an activated fluoro- or chloro-nitrobenzene derivative. The presence of the electron-withdrawing nitro group is critical as it activates the aromatic ring toward nucleophilic attack, making the reaction feasible under relatively mild conditions.

G cluster_0 Preparation of Starting Materials cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Optional Deprotection SM1 1-Fluoro-2-methyl-5-nitrobenzene Reaction Nucleophilic Aromatic Substitution (SNA_r_) Base (e.g., K₂CO₃), Solvent (e.g., DMF) SM1->Reaction SM2 N-Substituted Piperazine (e.g., N-Boc-Piperazine) SM2->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 1-(2-Methyl-5-nitrophenyl)-4-substituted-piperazine Purification->Product Deprotection Acidic Deprotection (e.g., TFA or HCl) (If using N-Boc-Piperazine) Final_Secondary Final Secondary Amine Product Deprotection->Final_Secondary Product->Deprotection

Caption: General workflow for the synthesis of 2-methyl-5-nitro-phenylpiperazine derivatives.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-4-(2-methyl-5-nitrophenyl)piperazine

This protocol describes a representative synthesis using N-Boc-piperazine, which allows for further functionalization at the N4 position after deprotection.

Materials:

  • 1-Fluoro-2-methyl-5-nitrobenzene (1.0 eq)

  • 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1-fluoro-2-methyl-5-nitrobenzene, N-Boc-piperazine, and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting fluoro-compound.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Impact on Pharmacophore Properties

The 2-methyl-5-nitro substitution pattern profoundly influences the pharmacodynamic and pharmacokinetic properties of the piperazine core.

Pharmacodynamic Implications & Structure-Activity Relationships (SAR)

The electronic and steric properties of this motif directly impact how the molecule interacts with its biological target.

  • Receptor Affinity and Selectivity: The electron-deficient nature of the nitro-substituted phenyl ring can facilitate strong π-π stacking or hydrogen bonding interactions within a receptor's binding pocket. For instance, in studies of N-(2-nitrophenyl) piperazine derivatives, the substitution pattern was critical for achieving high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[7] The 2-methyl group can provide favorable van der Waals contacts or, conversely, create steric clashes with off-targets, thereby enhancing selectivity.

  • Modulation of CNS Activity: Arylpiperazines are renowned for their activity on central nervous system (CNS) targets. The combination of a nitro and methyl group can fine-tune the binding profile. For example, certain substituted (2-nitrophenyl)piperazines exhibit a 5-HT₂A/D₂ receptor binding ratio characteristic of atypical antipsychotics.[7]

G Ligand 2-Methyl-5-Nitro- Arylpiperazine Drug Receptor GPCR (e.g., 5-HT₂A Receptor) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Response PKC->Response

Caption: Potential signaling pathway for a 5-HT₂A receptor antagonist.

Pharmacokinetic (ADME) Profile

The absorption, distribution, metabolism, and excretion (ADME) properties are critically shaped by the interplay of the three components of the pharmacophore.

  • Absorption & Distribution: The piperazine core generally increases polarity and aqueous solubility, which is beneficial for oral absorption.[2][3] However, the lipophilicity added by the methyl and phenyl groups must be balanced to ensure adequate membrane permeability. Piperazine derivatives have also been shown to act as inhibitors of efflux pumps like P-glycoprotein (P-gp), which can enhance the oral bioavailability of the compound itself or co-administered drugs.[8]

  • Metabolism: The liver's cytochrome P450 (CYP) enzyme system is the primary site of metabolism for many arylpiperazines.[9] The 2-methyl group can act as a metabolic shield, preventing hydroxylation at the ortho-position of the phenyl ring, a common metabolic pathway. This can increase the metabolic stability and half-life of the drug. The nitro group itself is susceptible to reduction by nitroreductase enzymes, which can be a primary clearance mechanism or a bioactivation step.[5]

  • Excretion: Metabolites and a fraction of the unchanged drug are typically excreted via the kidneys.

Table 1: Predicted Impact of Moieties on Physicochemical and ADME Properties

MoietyKey PropertyImpact on Pharmacophore Profile
Piperazine Core Basicity (pKa), PolarityIncreases aqueous solubility, aids oral absorption, provides handles for salt formation.[2][3]
5-Nitro Group Electron-Withdrawing, PolarIncreases potential for H-bonding, can be a site for metabolic reduction, may increase cell permeability in some contexts.[5]
2-Methyl Group Lipophilicity, Steric BulkIncreases lipophilicity (LogP), can act as a metabolic shield to improve half-life, influences conformational preference for receptor binding.

Table 2: Representative Pharmacokinetic Parameters for Arylpiperazine Derivatives

This table presents example data from analogous arylpiperazine compounds to illustrate typical pharmacokinetic profiles. Parameters for a specific 2-methyl-5-nitro derivative would require experimental determination.[9]

ParameterCompound ACompound BUnit
Dose (Oral) 1012mg/kg
Cmax 101.3 ± 29.5163.4ng/mL
Tmax 0.58 ± 0.201.0h
AUC(0-t) 239.1 ± 72.8652.8ng·h/mL
t½ (half-life) 2.50 ± 0.574.9h

Key Experimental Methodologies

Validating the role of the 2-methyl-5-nitro substitution requires a suite of robust in vitro and in vivo assays.

Protocol: In Vitro Radioligand Receptor Binding Assay

This protocol provides a framework for determining the binding affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor (GPCR), such as the serotonin 5-HT₂A receptor.

Objective: To quantify the ability of a test compound to displace a known radioligand from its receptor target.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₂A).

  • Radioligand (e.g., [³H]ketanserin).

  • Test compound (2-methyl-5-nitro-phenylpiperazine derivative).

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically near its Kd value).

  • Addition of Compounds:

    • To "Total Binding" wells, add vehicle (e.g., DMSO).

    • To "Non-Specific Binding" wells, add the non-specific binding control.

    • To "Test" wells, add the different concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The 2-methyl-5-nitro substitution pattern on a phenylpiperazine core is a powerful and multi-faceted strategy in drug design. It is not merely an arbitrary decoration but a deliberate combination of functional groups designed to synergistically enhance a molecule's therapeutic potential. The nitro group serves as a key electronic and metabolic modulator, while the ortho-methyl group provides crucial steric control over conformation and metabolic stability.

This guide has demonstrated that this specific substitution can:

  • Drive Potency and Selectivity: By fine-tuning electronic and steric interactions with biological targets.

  • Optimize Pharmacokinetic Profiles: By improving metabolic stability and influencing absorption.

  • Provide Synthetically Accessible Scaffolds: Through reliable and scalable SNAr chemistry.

Future research should focus on exploring this motif against a wider range of biological targets, including kinases and epigenetic modulators. Furthermore, a deeper investigation into the bio-reductive potential of the nitro group could lead to the development of novel hypoxia-activated prodrugs for oncology or targeted antibiotics. As our understanding of structure-activity and structure-property relationships continues to evolve, the rational application of substitution patterns like the 2-methyl-5-nitro moiety will remain a critical tool for the creation of safer and more effective medicines.

References

  • BenchChem. (2025).
  • Al-Omary, F. A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1841. [Link]

  • BenchChem. (2025). The Structure-Activity Relationship of 5-Nitro-2-(piperidin-1-yl)aniline Analogs: A Technical Guide for Drug Discovery Professionals.
  • Choi, Y. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

  • Karcz, T., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(2), e202500366.
  • Seba M C, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Wikipedia. (n.d.). Piperazine. [Link]

  • Ali, I., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini reviews in medicinal chemistry, 22(1), 108-139. [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

  • Chiriac, A. P., et al. (2010). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Farmacia, 58(4), 438-447. [Link]

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs.
  • Russo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031. [Link]

  • BenchChem. (2025).
  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic aspects and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

Sources

Exploratory

A Researcher's In-Depth Guide to Sourcing 1-(2-Methyl-5-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This guide provides a comprehensive technical overview of sourcin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. This guide provides a comprehensive technical overview of sourcing 1-(2-Methyl-5-nitrophenyl)piperazine (CAS No. 57644-03-8), a niche chemical intermediate. The focus is to empower the end-user with the knowledge to critically evaluate and select a supplier, ensuring the quality and consistency required for demanding research applications.

Introduction to 1-(2-Methyl-5-nitrophenyl)piperazine

1-(2-Methyl-5-nitrophenyl)piperazine is a substituted nitrophenylpiperazine derivative. While not a household name in chemical catalogs, its structural motifs—a nitrophenyl group and a piperazine ring—are common pharmacophores found in a range of biologically active molecules. The precise arrangement of the methyl and nitro groups on the phenyl ring, coupled with the piperazine moiety, makes it a specific building block for targeted synthesis. The critical importance of sourcing high-purity 1-(2-Methyl-5-nitrophenyl)piperazine cannot be overstated, as impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in purification of downstream products.

The Supplier Landscape: Navigating Your Options

The supply chain for a specialized chemical like 1-(2-Methyl-5-nitrophenyl)piperazine is typically multi-tiered. Understanding the players involved is key to making an informed purchasing decision.

  • Large Chemical Aggregators and Marketplaces: Platforms like BuyersGuideChem and Guidechem often list multiple suppliers for a given compound.[1][2] These are excellent starting points for identifying potential vendors. However, it is important to discern whether a listed company is a manufacturer or a distributor.

  • Primary Manufacturers: These are the companies that synthesize the compound. They have direct control over the manufacturing process and quality control. Identifying the primary manufacturer can sometimes be challenging as they may supply through various distributors.

  • Custom Synthesis Laboratories: For niche compounds or when very high purity is required, a custom synthesis lab can be a valuable partner. They can often provide detailed analytical data and synthesize the compound to your specific requirements.

  • Academic and Research-Oriented Suppliers: Some companies specialize in providing chemicals for research and development purposes. They often offer smaller quantities and may provide more detailed technical support.

A potential supplier for 1-(2-Methyl-5-nitrophenyl)piperazine is Amadis Chemical Company Limited, which is listed as a producer on some chemical sourcing platforms.[1]

Critical Vendor Evaluation: A Checklist for the Discerning Scientist

Once potential suppliers have been identified, a thorough evaluation is necessary. The following flowchart outlines a systematic approach to vendor selection.

Caption: A flowchart outlining the key steps in the evaluation and selection of a chemical vendor.

Decoding the Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is the most critical document for assessing the quality of a chemical. A comprehensive CoA for 1-(2-Methyl-5-nitrophenyl)piperazine should include the following key elements. While a specific CoA for this compound is not publicly available, the following represents a standard format and expected data.

Caption: A diagram illustrating the essential components of a Certificate of Analysis.

A CoA for a similar compound, 1-(4-Nitrophenyl)piperazine, indicates that typical purity levels determined by HPLC are around 98%.[3]

Key Analytical Techniques for Quality Verification

Independent verification of the supplier's claims is paramount. Below are detailed protocols for key analytical techniques that can be employed for in-house quality control of 1-(2-Methyl-5-nitrophenyl)piperazine.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for nitrophenylpiperazine derivatives.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(2-Methyl-5-nitrophenyl)piperazine and dissolve it in 10 mL of the mobile phase's organic component to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 254 nm or 340 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expected ¹H NMR Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the nitrophenyl ring. The substitution pattern will lead to a specific splitting pattern.

  • Piperazine Protons: Signals in the aliphatic region (typically 2.5-4.0 ppm) corresponding to the -CH₂- groups of the piperazine ring.

  • Methyl Protons: A singlet in the upfield region (typically around 2.0-2.5 ppm) corresponding to the methyl group on the phenyl ring.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the connectivity of the atoms in the molecule.

Understanding the Synthesis and Potential Impurities

Knowledge of the likely synthetic route can provide valuable insights into potential impurities. A plausible synthesis of 1-(2-Methyl-5-nitrophenyl)piperazine involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-nitrotoluene, with piperazine. A similar reaction is described for the synthesis of 2-methyl-5-nitrophenylguanidine.[5]

Potential Impurities:

  • Starting Materials: Unreacted 2-chloro-4-nitrotoluene or excess piperazine.

  • Positional Isomers: If the starting materials are not isomerically pure, other isomers of the final product may be present.

  • Over-alkylation Products: Reaction of both nitrogen atoms of the piperazine with the nitrophenyl precursor.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Safe Handling and Storage

Aromatic nitro compounds require careful handling due to their potential reactivity and toxicity.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling the dust and prevent contact with skin and eyes.

Storage Recommendations:

  • Container: Store in a tightly sealed container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Conclusion

Sourcing high-quality 1-(2-Methyl-5-nitrophenyl)piperazine requires a diligent and systematic approach. By understanding the supplier landscape, critically evaluating vendors, meticulously scrutinizing analytical data, and performing in-house quality control, researchers can ensure the integrity of their starting materials. This, in turn, will lead to more reliable and reproducible scientific outcomes.

References

  • 1-(2-Methyl-5-nitrophenyl)piperazine suppliers and producers - BuyersGuideChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(2-Methyl-5-nitrophenyl)piperazine | 57644-03-8 - BuyersGuideChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. (2016, May 24). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved March 7, 2026, from [Link]

  • piperazine - Pipzine Chemicals. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(3-Nitrophenyl)piperazine | C10H13N3O2 | CID 2760216 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands Rishi Kant, Tanjot Kaur, Zanib Hilal, Nidhi Aggarw - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-piperazinamine, N-[(E)-(2-nitrophenyl)methylidene]-4-phenyl- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(4-Nitrophenyl)piperazine - the NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.). Retrieved March 7, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • piperazine suppliers USA. (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(4-Nitrophenyl)piperazine - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents. (n.d.).
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (2025, October 16). Retrieved March 7, 2026, from [Link]

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Foundational

The Nitro-Phenylpiperazine Motif: A Strategic Analysis of Medicinal Utility, Synthesis, and Safety

Part 1: Executive Technical Summary The nitro-phenylpiperazine scaffold represents a critical dichotomy in medicinal chemistry: it serves as both a privileged intermediate for high-value CNS/antifungal agents and a poten...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

The nitro-phenylpiperazine scaffold represents a critical dichotomy in medicinal chemistry: it serves as both a privileged intermediate for high-value CNS/antifungal agents and a potent, albeit controversial, pharmacophore in its own right. Comprising a piperazine ring N-arylated with a nitro-substituted benzene, this motif exploits the strong electron-withdrawing nature of the nitro group (


) to modulate the basicity, lipophilicity, and metabolic profile of the piperazine core.

While the nitro group is often viewed as a structural alert due to potential mutagenicity (via nitroreductase-mediated reduction), it remains indispensable. In CNS drug discovery, 1-(2-nitrophenyl)piperazine derivatives serve as bioisosteres for catecholamines at dopamine and serotonin receptors. In infectious disease, the nitro moiety acts as a "warhead," undergoing bioreductive activation to generate toxic radicals in anaerobic pathogens. Furthermore, 1-(4-nitrophenyl)piperazine is the industrial progenitor for the aniline precursors required to synthesize triazole antifungals like Posaconazole and Itraconazole .

This guide provides a rigorous technical analysis of the scaffold, moving beyond basic descriptions to explore the causal links between electronic structure, receptor binding thermodynamics, and synthetic scalability.

Part 2: Structural & Electronic Architecture

The physicochemical behavior of nitro-phenylpiperazines is governed by the Hammett substituent constant (


) of the nitro group (

,

). This strong electron-withdrawing effect has two primary consequences:
  • Modulation of Basicity (pKa): The

    
    -phenyl nitrogen's lone pair is delocalized into the nitrophenyl 
    
    
    
    -system (especially in ortho and para isomers), significantly reducing its basicity. This prevents protonation at physiological pH, ensuring that only the distal
    
    
    nitrogen remains basic (
    
    
    ), which is critical for ionic anchoring in GPCR binding pockets (e.g., Asp116 in 5-HT
    
    
    ).
  • Dipole & Lipophilicity: While the nitro group is polar, it often increases the overall lipophilicity (

    
    ) of the molecule compared to a naked phenyl ring due to its size and ability to mask the polarity of the 
    
    
    
    aniline system, though it is less lipophilic than a chloro or trifluoromethyl substituent.
Table 1: Physicochemical Comparison of Phenylpiperazine Analogs
Substituent (R)PositionElectronic Effect (

)

pKa (Approx)
LogP (Calc)Primary Utility
-H -0.009.81.2Baseline scaffold
-NO

Para+0.78 (Strong EWG)8.91.1Antifungal intermediate; Antimicrobial
-NO

Ortho+0.78 (Steric/EWG)8.71.35-HT/D2 Ligand (Catechol mimic)
-Cl Meta+0.37 (EWG)9.12.15-HT agonist (mCPP)
-CF

Meta+0.43 (EWG)9.02.45-HT agonist (TFMPP)

Part 3: Medicinal Chemistry & SAR[1][2][3]

CNS Ligands: The Serotonin/Dopamine Interface

The ortho-nitro isomer, 1-(2-nitrophenyl)piperazine , is a privileged substructure for targeting Class A GPCRs.

  • Mechanism: The ortho-nitro group creates an intramolecular hydrogen bond or electrostatic clamp, locking the phenyl ring into a specific conformation relative to the piperazine. This mimics the steric and electrostatic profile of the catechol hydroxyls found in dopamine, allowing high-affinity binding to

    
     and 
    
    
    
    receptors.
  • Probe Compound: para-Nitrophenylpiperazine (pNPP, PAL-175) has been identified as a selective partial serotonin releasing agent (

    
    ), distinguishing it from non-selective releasers like substituted amphetamines.[1]
    
Antimicrobial "Warheads"

In anti-tubercular and antifungal research, the nitro group is often a prodrug moiety.

  • Mechanism: Inside the pathogen, type I nitroreductases (oxygen-insensitive) reduce the

    
     group. This process generates reactive nitroso and hydroxylamine intermediates that damage bacterial DNA or inhibit essential enzymes.
    
  • Application: Nitro-phenylpiperazine derivatives have shown sub-micromolar MICs against M. tuberculosis and S. aureus, often outperforming standard piperazine analogs lacking the nitro trigger.

Visualization: 5-HT Receptor Binding Logic

The following diagram illustrates the pharmacophore model for a generic nitro-phenylpiperazine ligand binding to the 5-HT1A receptor.

SAR_Logic cluster_legend Interaction Types Asp116 Asp116 (Receptor) Anionic Site Phe361 Phe361 (Receptor) Aromatic Cage Asn386 Asn386 (Receptor) H-Bond Donor N4_Amine Distal N4 Nitrogen (Protonated) N4_Amine->Asp116 Salt Bridge (Ionic) Phenyl_Ring Phenyl Ring (Pi-System) Phenyl_Ring->Phe361 Pi-Pi Stacking Nitro_Group Nitro Group (-NO2) (EWG / H-Acceptor) Nitro_Group->Asn386 H-Bond Acceptance (Selectivity Filter) Nitro_Group->N4_Amine Lowers pKa (Modulates Bioavailability) Nitro_Group->Phenyl_Ring Reduces e- Density key1 Green Dashed = Binding Event key2 Solid = Electronic Effect

Caption: Pharmacophore mapping of Nitro-Phenylpiperazine binding to the 5-HT1A receptor pocket.

Part 4: Synthetic Methodologies

The synthesis of nitro-phenylpiperazines is robust, primarily relying on Nucleophilic Aromatic Substitution (


) . This pathway is favored over Palladium-catalyzed coupling (Buchwald-Hartwig) because the nitro group strongly activates the benzene ring for nucleophilic attack, making expensive catalysts unnecessary.
The Protocol (Standard)
  • Substrate: 1-Chloro-4-nitrobenzene (or 1-fluoro-2-nitrobenzene for ortho).

  • Nucleophile: Piperazine (usually 3-5 equivalents to prevent bis-arylation).

  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Polar aprotic solvents (DMF, DMSO, or Acetonitrile) are required to stabilize the anionic Meisenheimer complex intermediate.

  • Thermodynamics: The reaction is exothermic. The rate-determining step is the attack of the amine to form the Meisenheimer complex, followed by the rapid elimination of the chloride.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 1-Chloro-4-nitrobenzene Mix Mix in DMF/DMSO + K2CO3 (Base) Start->Mix Piperazine Piperazine (Excess 5 eq.) Piperazine->Mix Heat Heat to 80-100°C (4-12 Hours) Mix->Heat Complex Meisenheimer Complex Heat->Complex Nucleophilic Attack Quench Quench w/ Ice Water (Precipitation) Complex->Quench - Cl- (Elimination) Filter Filtration & Wash (Remove excess Piperazine) Quench->Filter Product Product: 1-(4-Nitrophenyl)piperazine (Yellow Solid) Filter->Product

Caption: Optimized SNAr synthetic pathway for high-yield production of nitro-phenylpiperazines.

Part 5: Toxicology & Metabolic Stability

The primary liability of this scaffold is the Nitroreductase Pathway . In vivo, particularly under hypoxic conditions or via gut microbiota, the nitro group is reduced.

  • Nitro (-NO

    
    ) 
    
    
    
    Nitroso (-NO)
  • Nitroso (-NO)

    
    Hydroxylamine (-NHOH) 
    
    
    
    Toxicophore (DNA Alkylation)
  • Hydroxylamine

    
    Amine (-NH
    
    
    
    )
    
    
    Stable Metabolite

Safety Strategy:

  • In CNS Drugs: The nitro group is usually avoided in final drugs due to the Ames-positive nature of the hydroxylamine intermediate. It is replaced by bioisosteres like

    
    , 
    
    
    
    , or
    
    
    (e.g., in Flibanserin or Aripiprazole).
  • In Acute Antimicrobials: The toxicity is the mechanism of action (selective toxicity against bacteria with high nitroreductase activity).

  • As Intermediates: The nitro group is fully reduced to the aniline (amine) during manufacturing (e.g., using

    
     or 
    
    
    
    ) before the final drug assembly, eliminating the toxicophore.

Part 6: Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperazine

This protocol yields the "para" isomer, a key intermediate for antifungal synthesis.

  • Reagents:

    • 1-Chloro-4-nitrobenzene (15.7 g, 0.1 mol)

    • Piperazine (anhydrous) (43.0 g, 0.5 mol) [Note: Excess is crucial to avoid bis-substitution]

    • Potassium Carbonate (

      
      ) (13.8 g, 0.1 mol)
      
    • DMSO (Dimethyl sulfoxide) (100 mL)

  • Procedure:

    • Dissolve piperazine and

      
       in DMSO in a round-bottom flask.
      
    • Add 1-Chloro-4-nitrobenzene portion-wise at room temperature.

    • Heat the mixture to 100°C for 6 hours under nitrogen atmosphere. Monitor via TLC (EtOAc/Hexane 1:1).

    • Cool the reaction mixture to room temperature and pour into 500 mL of crushed ice/water .

    • A yellow precipitate will form. Stir for 30 minutes.

    • Filter the solid, wash copiously with water (to remove excess piperazine and DMSO), and dry in a vacuum oven at 50°C.

  • Yield: Expected yield 85-95%. Melting Point: 131-133°C.[2]

Protocol 2: In Vitro 5-HT1A Binding Assay

Validates the affinity of the synthesized scaffold.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

    
     receptors. Homogenize in ice-cold Tris-HCl buffer.
    
  • Ligand:

    
     (Specific agonist radioligand).
    
  • Incubation:

    • Mix membrane homogenate (

      
       protein) with radioligand (
      
      
      
      ) and the test compound (concentration range
      
      
      to
      
      
      ).
    • Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Link

  • 1-(4-Nitrophenyl)piperazine: PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry. Link

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. Link

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules (MDPI). Link

  • para-Nitrophenylpiperazine (pNPP): Selective partial serotonin releasing agent. Wikipedia (Chemical Data). Link

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(2-Methyl-5-nitrophenyl)piperazine in Organic Solvents

Abstract This technical guide offers a comprehensive framework for understanding and determining the solubility of 1-(2-Methyl-5-nitrophenyl)piperazine, a key building block in medicinal chemistry.[1] Given the scarcity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide offers a comprehensive framework for understanding and determining the solubility of 1-(2-Methyl-5-nitrophenyl)piperazine, a key building block in medicinal chemistry.[1] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive principles derived from its molecular structure and provides a robust, field-proven experimental protocol for generating precise solubility data. The guide covers theoretical solubility drivers, a detailed methodology for the isothermal equilibrium shake-flask method, and a discussion on interpreting the resulting data. This work aims to empower researchers to make informed decisions for process development, formulation, and reaction optimization.

Introduction: The Critical Role of Solubility

1-(2-Methyl-5-nitrophenyl)piperazine is a substituted nitrophenylpiperazine derivative. Such scaffolds are of significant interest in drug discovery due to the versatile nature of the piperazine ring, which can be functionalized to modulate physicochemical properties like solubility, lipophilicity, and target affinity.[2][3] The piperazine moiety often enhances aqueous solubility and provides handles for creating derivatives with improved pharmacokinetic profiles.[4][5]

Understanding the solubility of this compound in various organic solvents is paramount for several stages of research and development:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants is fundamental for achieving optimal reaction kinetics and yield.

  • Purification: Processes like recrystallization depend entirely on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.

  • Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility dictates the choice of delivery vehicle and impacts bioavailability.[6]

  • Analytical Chemistry: Preparing stock solutions for analysis by techniques like HPLC or NMR requires knowledge of suitable solvents to ensure complete dissolution and accurate quantification.

This guide will first deconstruct the molecule to predict its solubility behavior before outlining a definitive method for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as a foundational concept for predicting solubility.[7] This means that solutes tend to dissolve in solvents with similar intermolecular forces. An analysis of the structure of 1-(2-Methyl-5-nitrophenyl)piperazine reveals several key features that govern its solubility profile.

  • The Nitrophenyl Group: The nitro group (–NO2) is strongly electron-withdrawing and highly polar.[8][9] This polarity, combined with the aromatic ring, suggests good affinity for polar solvents. Aromatic nitro compounds are generally soluble in many organic solvents.[8] The presence of the nitro group can enhance solubility in polar media.[10]

  • The Piperazine Ring: This heterocyclic amine is a basic and polar moiety. The two nitrogen atoms can act as hydrogen bond acceptors, which generally promotes solubility in protic solvents (e.g., alcohols).[3] The piperazine scaffold itself is known to confer hydrophilicity and is often incorporated into drug candidates to improve aqueous solubility.[4]

  • The Methyl Group: The methyl (–CH₃) group is a small, nonpolar, lipophilic substituent. While its impact is less pronounced than the polar groups, it slightly increases the compound's affinity for less polar or nonpolar solvents.

Overall Prediction: Based on this analysis, 1-(2-Methyl-5-nitrophenyl)piperazine is expected to exhibit the highest solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the large dipole moment of the molecule. Good solubility is also anticipated in polar protic solvents like methanol and ethanol, due to hydrogen bonding interactions with the piperazine nitrogens and the nitro group oxygens.[11] Conversely, its solubility is predicted to be very low in nonpolar solvents such as hexane and toluene, as these solvents lack the ability to form strong interactions with the polar functional groups of the solute.

Definitive Experimental Protocol: Isothermal Shake-Flask Method

To move beyond prediction and obtain accurate, quantitative data, the isothermal equilibrium shake-flask method is the gold standard for solubility determination.[12][13] This protocol is designed as a self-validating system to ensure reliable and reproducible results.[14]

Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature until the solution reaches equilibrium (i.e., becomes saturated). The concentration of the solute in the clear, saturated supernatant is then measured analytically.[12]

Materials and Equipment
  • 1-(2-Methyl-5-nitrophenyl)piperazine (solid, >98% purity)

  • Organic solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Thermostatic shaker or incubator with agitation capability

  • Centrifuge

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE, chemically inert)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Add an excess amount of 1-(2-Methyl-5-nitrophenyl)piperazine to a series of glass vials. "Excess" means enough solid is added such that a visible amount remains undissolved at the end of the experiment. A starting point of ~20 mg per 1 mL of solvent is often sufficient. b. Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration: a. Place the sealed vials into a thermostatic shaker set to a constant, controlled temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[12][14] A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: a. After equilibration, remove the vials from the shaker and let them stand at the experimental temperature to allow the excess solid to settle. b. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[12]

  • Sample Collection and Preparation: a. Carefully draw the clear supernatant into a syringe, taking care not to disturb the solid pellet at the bottom. b. Attach a 0.22 µm PTFE syringe filter to the syringe. Discard the first ~0.2 mL of filtrate to saturate the filter and avoid any adsorption effects. c. Filter the remaining supernatant into a clean, pre-weighed vial. d. Immediately perform a precise serial dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

  • Quantification via HPLC: a. Prepare a series of standard solutions of 1-(2-Methyl-5-nitrophenyl)piperazine of known concentrations in the same solvent. b. Analyze the standard solutions by HPLC to generate a calibration curve (Peak Area vs. Concentration). c. Analyze the diluted sample filtrate under the same HPLC conditions. d. Use the calibration curve to determine the concentration of the diluted sample.

  • Data Calculation and Reporting: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[12]

Experimental Workflow Diagram

The following diagram outlines the logical steps of the isothermal equilibrium solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_report 5. Reporting prep1 Add Excess Solute to Vial prep2 Add Known Volume of Solvent prep1->prep2 Accurate Dispensing equil Agitate at Constant Temp (24-72 hours) prep2->equil sep1 Settle & Centrifuge equil->sep1 sep2 Filter Supernatant (0.22 µm PTFE) sep1->sep2 Isolate Saturated Solution quant1 Prepare Dilutions sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate from Calibration Curve quant2->quant3 report Report Solubility (e.g., mg/mL @ 25°C) quant3->report

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Presentation and Interpretation

While comprehensive experimental data for this specific molecule is not widely published, the protocol above can be used to generate a dataset like the exemplary table below. The values are illustrative and based on the theoretical predictions discussed in Section 2.

Table 1: Exemplary Solubility of 1-(2-Methyl-5-nitrophenyl)piperazine at 25°C

Solvent ClassSolvent NamePolarity IndexPredicted Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200
N,N-Dimethylformamide (DMF)6.4> 150
Acetonitrile (ACN)5.850 - 100
Acetone5.125 - 50
Polar Protic Methanol5.175 - 125
Ethanol4.340 - 75
Less Polar Dichloromethane (DCM)3.110 - 25
Ethyl Acetate4.45 - 15
Nonpolar Toluene2.4< 1
Hexane0.1< 0.1

Interpretation: The exemplary data aligns with our structural analysis. The highest solubility is observed in highly polar aprotic solvents (DMSO, DMF) that can accommodate the molecule's large dipole moment. Polar protic solvents like methanol also show good performance due to hydrogen bonding. As the solvent polarity decreases, the solubility drops significantly, with the compound being practically insoluble in nonpolar aliphatic solvents like hexane. This profile is typical for a moderately sized organic molecule with multiple polar functional groups.

Conclusion

This guide provides a dual approach to understanding the solubility of 1-(2-Methyl-5-nitrophenyl)piperazine. By analyzing its constituent functional groups—the polar nitrophenyl moiety and the basic piperazine ring—a strong predictive framework is established, suggesting high solubility in polar organic solvents. To complement this theoretical analysis, a detailed, best-practice experimental protocol based on the isothermal shake-flask method is provided. Adherence to this protocol enables researchers to generate the precise, quantitative data required for informed decision-making in chemical synthesis, purification, and formulation development. The successful application of this compound as a building block in research hinges on a thorough understanding of these fundamental physicochemical properties.

References

  • StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. [Link]

  • Cole, D. J., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Chung, Y., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Rowan. (n.d.). Predicting Solubility. Rowan. [Link]

  • Baka, E. (2007). [Good laboratory practice of equilibrium solubility measurement]. PubMed. [Link]

  • Unknown. (2020, March 29). NITRO COMPOUNDS. [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 19). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Karami, Z., & Nokhodchi, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

  • Hansen Solubility. (n.d.). HSP Basics. [Link]

  • Baka, E., et al. (2008, August 5). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Ferreira, O., et al. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]

  • Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

  • Quora. (2019, January 3). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?[Link]

  • PubChem. (n.d.). 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine. [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • BuyersGuideChem. (n.d.). 1-(2-Methyl-5-nitrophenyl)piperazine | 57644-03-8. [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

  • LibreTexts. (2021, September 11). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • University of Hertfordshire. (2025, September 15). Piperazine. AERU. [Link]

Sources

Foundational

De-risking Nitroaromatics: Bioisosteric Optimization of 1-(2-Methyl-5-nitrophenyl)piperazine

Executive Summary 1-(2-Methyl-5-nitrophenyl)piperazine represents a classic "privileged structure" in CNS drug discovery, sharing the phenylpiperazine scaffold common to serotonin (5-HT) and dopamine receptor ligands. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methyl-5-nitrophenyl)piperazine represents a classic "privileged structure" in CNS drug discovery, sharing the phenylpiperazine scaffold common to serotonin (5-HT) and dopamine receptor ligands. However, the presence of the nitro group (-NO₂) constitutes a significant structural alert. Nitroaromatics are frequently associated with mutagenicity (Ames positive), hepatotoxicity, and poor metabolic stability due to enzymatic reduction.

This guide outlines a precision lead optimization campaign to replace the nitro toxicophore while retaining the pharmacophoric properties required for receptor binding. We utilize a bioisosteric approach validated by Buchwald-Hartwig synthetic protocols and ADME-Tox screening.

Part 1: Structural Deconstruction & Liability Assessment

The Pharmacophore vs. The Toxicophore

The molecule consists of two distinct domains with opposing contributions to "drug-likeness":

  • The Phenylpiperazine Core (The Anchor):

    • Function: A privileged scaffold for GPCRs. The basic nitrogen of the piperazine typically forms a salt bridge with a conserved aspartate residue (e.g., Asp3.32 in 5-HT receptors).

    • The 2-Methyl Group: A critical steric handle. It forces the phenyl ring out of coplanarity with the piperazine, influencing receptor subtype selectivity (often favoring 5-HT3 or 5-HT1A over D2).

  • The 5-Nitro Group (The Liability):

    • Metabolic Flaw: Nitro groups undergo Type I and Type II nitro-reduction by cytosolic xanthine oxidases and microsomal NADPH-CYP450 reductases.

    • Toxicity Mechanism: The reduction pathway produces nitroso and hydroxylamine intermediates.[1][2][3] These electrophilic species form covalent adducts with DNA (genotoxicity) and proteins (hepatotoxicity).

    • Ames Test: Nitroaromatics are notoriously Ames positive (mutagenic) in Salmonella typhimurium strains TA98 and TA100.

Optimization Logic Visualization

The following decision tree illustrates the critical path for de-risking the scaffold.

OptimizationLogic Start Lead: 1-(2-Methyl-5-nitrophenyl)piperazine Liability Liability Check: 1. Ames Positive (Mutagenic) 2. Nitro-reduction (Metabolic Instability) Start->Liability Strategy Bioisosteric Strategy Liability->Strategy De-risking Iso_Elec Electronic Isosteres (Maintain H-Bond Accepting) Strategy->Iso_Elec Iso_Lip Lipophilic Isosteres (Metabolic Blocking) Strategy->Iso_Lip CN -CN (Nitrile) Similar geometry, polar Iso_Elec->CN SO2 -SO2Me (Sulfone) Strong acceptor, soluble Iso_Elec->SO2 CF3 -CF3 (Trifluoromethyl) Bio-inert, lipophilic Iso_Lip->CF3 SF5 -SF5 (Pentafluorosulfanyl) Super-lipophilic, stable Iso_Lip->SF5 Validation Validation Protocol 1. Buchwald-Hartwig Synthesis 2. Ames Test (TA98/TA100) 3. Binding Affinity (Ki) CN->Validation SO2->Validation CF3->Validation SF5->Validation

Figure 1: Strategic decision tree for replacing the nitro toxicophore while categorizing bioisosteres by physicochemical properties.

Part 2: Bioisosteric Design Strategies

Strategy A: The Nitrile (-CN) Replacement
  • Rationale: The nitrile group is the classical isostere for a nitro group. It shares a similar linear geometry and electron-withdrawing capacity (Hammett

    
     ~ 0.66 for CN vs 0.78 for NO₂) but lacks the reductive metabolic liability.
    
  • Pros: Preserves the hydrogen bond acceptor capability; significantly reduces mutagenic potential.

  • Cons: Susceptible to hydrolysis (to amide/acid) in vivo, though less likely on a steric hindered aryl ring.

Strategy B: The Trifluoromethyl (-CF₃) Replacement[4]
  • Rationale: -CF₃ is bio-inert. It mimics the electron-withdrawing nature of the nitro group but drastically increases lipophilicity (

    
     value).
    
  • Pros: Metabolically robust (blocks oxidation at that position); excellent blood-brain barrier (BBB) permeability.

  • Cons: Loss of hydrogen bond accepting ability. If the nitro group was interacting with a donor in the receptor pocket (e.g., Serine/Threonine -OH), potency may drop.

Strategy C: The Methylsulfonyl (-SO₂CH₃) Replacement
  • Rationale: If the nitro group is critical for polarity and H-bonding, the sulfone is the superior choice.

  • Pros: Strong H-bond acceptor; highly polar (reduces LogP); metabolically stable compared to nitro.

  • Cons: increased molecular weight and polar surface area (PSA) may slightly reduce BBB penetration.

Part 3: Synthetic Workflow (Buchwald-Hartwig Amination)

Traditional nucleophilic aromatic substitution (


) is difficult with the 2-methyl group providing steric hindrance, even with electron-withdrawing groups. The Buchwald-Hartwig amination  is the industry-standard protocol for coupling hindered aryl halides with secondary amines like piperazine.
Reaction Scheme

Reactants:

  • Aryl Halide: 2-Bromo-4-substituted-toluene (where substituent = -CN, -CF₃, etc.)

  • Amine: Piperazine (or N-Boc-piperazine to prevent dimerization).

  • Catalyst:

    
     or Pd(OAc)₂.
    
  • Ligand: BINAP (for steric bulk) or XPhos (for difficult couplings).

  • Base:

    
     or 
    
    
    
    .
Step-by-Step Protocol

This protocol is designed for a 1.0 mmol scale optimization batch.

  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Loading: Add

    
     (2 mol%) and BINAP (3 mol%). Add Toluene (5 mL) and stir at RT for 10 mins to pre-form the active catalyst complex.
    
  • Substrate Addition: Add the specific aryl bromide (1.0 equiv, e.g., 4-bromo-3-methylbenzonitrile). Add N-Boc-piperazine (1.2 equiv).

  • Base Addition: Add

    
     (2.0 equiv). Note: Cesium carbonate is preferred over sodium tert-butoxide for functional groups sensitive to strong bases like nitriles.
    
  • Reaction: Seal tube and heat to 100°C for 12–18 hours. Monitor by LC-MS for disappearance of aryl bromide.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

  • Deprotection: Dissolve residue in DCM (5 mL) and add TFA (1 mL). Stir 2 hours to remove Boc group.

  • Purification: Neutralize with sat.

    
    , extract with DCM, and purify via flash chromatography (DCM:MeOH:NH₃ gradient).
    
Synthetic Workflow Diagram

BuchwaldWorkflow ArBr Aryl Bromide (R = CN, CF3, SO2Me) Coupling Coupling 100°C, Cs2CO3, Toluene ArBr->Coupling Amine N-Boc-Piperazine Amine->Coupling Cat Pd(OAc)2 / BINAP Pre-complexation Cat->Coupling Catalyst Deprotect Deprotection TFA / DCM Coupling->Deprotect Intermediate Final Final Analog Bioisostere of Lead Deprotect->Final

Figure 2: Modular synthetic pathway utilizing Palladium-catalyzed cross-coupling to access diverse bioisosteres.

Part 4: Validation Protocols

To confirm the success of the optimization, the new analogs must pass two critical gates: Safety (Ames) and Efficacy (Binding).

The Ames Test (Mutagenicity Screen)

Objective: Prove that replacing the nitro group eliminates mutagenic potential.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Assays must be run with and without S9 fraction (rat liver extract). The nitro group often requires metabolic reduction (via S9) to show toxicity.

  • Success Criteria: The Revertant Colony Count must be < 2-fold of the solvent control (DMSO).

Binding Affinity Assays (5-HT Receptors)

Objective: Ensure the bioisostere mimics the pharmacophore.

  • Assay: Radioligand displacement assay using HEK-293 membrane preparations.

  • Ligand: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Ketanserin (for 5-HT2A).[4]

  • Data Output:

    
     converted to 
    
    
    
    using the Cheng-Prusoff equation.
  • Comparison:

    • Lead (Nitro):

      
       = X nM (Baseline).
      
    • Analog (-CN): Target

      
       within 5-fold of baseline.
      
    • Analog (-CF₃): Target

      
       within 5-fold of baseline.
      
Data Summary Table
Compound IDR-Group (Pos 5)LogP (Calc)Ames Test (TA98 +S9)5-HT Affinity (

)
Optimization Status
Lead -NO₂ 2.1 POSITIVE (+) 12 nM REJECT (Toxic)
Analog 1-CN1.8Negative (-)18 nMPriority Lead
Analog 2-CF₃2.9Negative (-)45 nMBack-up (Lipophilic)
Analog 3-SO₂Me0.9Negative (-)15 nMBack-up (Polar)

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-group-containing drugs.[1] Journal of Medicinal Chemistry, 62(6), 2851–2893. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715–727. Link

  • Haghi, W., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group.[5] Journal of Medicinal Chemistry, 62(10), 5196–5206. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperazine

Abstract This technical guide provides detailed protocols for the catalytic hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperazine to its corresponding aniline, 1-(5-amino-2-methylphenyl)piperazine. This transformation is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols for the catalytic hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperazine to its corresponding aniline, 1-(5-amino-2-methylphenyl)piperazine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines three robust protocols employing common heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel. Each protocol is presented with a focus on procedural details, safety considerations, and the rationale behind the selection of specific reagents and conditions. Comparative data is provided to assist researchers in selecting the optimal method based on available equipment, desired purity, and scale.

Introduction

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis.[1] The target compound, 1-(2-Methyl-5-nitrophenyl)piperazine, is a valuable precursor, and its reduction product, 1-(5-amino-2-methylphenyl)piperazine, serves as a key building block in medicinal chemistry. Catalytic hydrogenation is frequently the method of choice for this conversion due to its high efficiency, clean reaction profiles, and the relative ease of product isolation.[2][3] This guide details field-proven protocols for this specific transformation, emphasizing safety, reliability, and scalability.

The choice of catalyst is paramount and is dictated by factors such as functional group tolerance, desired reaction rate, and cost. Palladium on carbon is a highly active and common choice for nitro group reductions.[2][3] Platinum-based catalysts, such as PtO₂, are also highly effective and can sometimes offer different selectivity profiles.[4][5] Raney® Nickel, a cost-effective alternative, is another widely used catalyst for the hydrogenation of nitro compounds.[2][6]

The Chemistry: From Nitroarene to Aniline

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates, including nitroso and hydroxylamine species.[6][7] The overall transformation is depicted below:

Chemical Transformation cluster_reactants Reactant cluster_products Product 1-(2-Methyl-5-nitrophenyl)piperazine 1-(5-amino-2-methylphenyl)piperazine 1-(2-Methyl-5-nitrophenyl)piperazine->1-(5-amino-2-methylphenyl)piperazine [H₂], Catalyst Solvent, T, P

Caption: Catalytic hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperazine.

General Workflow for Catalytic Hydrogenation

The experimental workflow for catalytic hydrogenation is a multi-step process that requires careful attention to safety, particularly when handling hydrogen gas and pyrophoric catalysts.

Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation node1 Reactor Setup Select appropriate pressure vessel. Ensure all fittings are secure. node2 Catalyst Handling Weigh catalyst under inert atmosphere or as a slurry. Charge the reactor with catalyst, substrate, and solvent. node1->node2 Load node3 3. Inerting Purge the reactor with an inert gas (N₂ or Ar) to remove oxygen. node2->node3 Seal node4 4. Hydrogenation Pressurize the reactor with H₂ to the desired pressure. Begin stirring and heating if required. Monitor H₂ uptake. node3->node4 Introduce H₂ node5 5. Catalyst Removal Depressurize and purge with inert gas. Filter the reaction mixture through Celite® to remove the catalyst. node4->node5 Reaction Complete node6 6. Product Isolation Concentrate the filtrate in vacuo. Purify the crude product by recrystallization or chromatography. node5->node6 Isolate

Caption: General experimental workflow for catalytic hydrogenation.

Safety Precautions

Catalytic hydrogenation involves significant hazards that must be mitigated through careful planning and execution.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[8][9]

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel and dry Pd/C, can be pyrophoric and ignite upon exposure to air.[9] Handle these catalysts under an inert atmosphere or as a slurry in a solvent.[9]

  • Pressure: Use pressure-rated equipment and never exceed the maximum rated pressure of the reaction vessel.[8][10] A blast shield should be used for high-pressure reactions.[9]

  • Exothermic Reactions: Hydrogenation reactions are exothermic.[8] Monitor the reaction temperature closely and have a cooling bath readily available to prevent runaway reactions.[8]

  • Inerting: Always purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove all oxygen before introducing hydrogen.[8][9][11]

Detailed Experimental Protocols

The following protocols provide detailed procedures for the catalytic hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperazine using different catalysts.

Protocol 1: Palladium on Carbon (Pd/C) Mediated Hydrogenation

Palladium on carbon is a highly efficient and versatile catalyst for the reduction of nitroarenes.[2][3]

Materials:

  • 1-(2-Methyl-5-nitrophenyl)piperazine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite® or another filter aid

  • Parr hydrogenator or a similar pressure vessel

Procedure:

  • To a pressure vessel, add 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 eq).

  • Add a suitable solvent such as methanol or ethyl acetate (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol% Pd). For wet Pd/C, it can be added directly. For dry Pd/C, add it under a stream of nitrogen.

  • Seal the reaction vessel and purge the system with nitrogen or argon for 5-10 minutes to remove any oxygen.[9]

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(5-amino-2-methylphenyl)piperazine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

Platinum(IV) oxide, also known as Adams' catalyst, is a robust catalyst for the hydrogenation of a wide range of functional groups, including aromatic nitro compounds.[4][12][13]

Materials:

  • 1-(2-Methyl-5-nitrophenyl)piperazine

  • Platinum(IV) Oxide (PtO₂)

  • Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

  • Parr hydrogenator or a similar pressure vessel

Procedure:

  • In a pressure vessel, dissolve 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol (10-20 mL per gram of substrate).

  • Add PtO₂ (1-5 mol%).

  • Seal the vessel and purge with nitrogen or argon for 5-10 minutes.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 atm or 45-75 psi).[14]

  • Stir the mixture at room temperature. An initial exotherm may be observed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After completion, vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through Celite® to remove the platinum black (the reduced form of PtO₂). Wash the filter cake with the solvent.

  • If acetic acid was used as the solvent, carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired product.

Protocol 3: Raney® Nickel Reduction

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds.[2][6] It is often used in industrial applications.

Materials:

  • 1-(2-Methyl-5-nitrophenyl)piperazine

  • Raney® Nickel (in a water or ethanol slurry)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Celite®

  • Parr hydrogenator or a similar pressure vessel

Procedure:

  • To a pressure vessel, add a solution of 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 eq) in ethanol or methanol (15-25 mL per gram of substrate).

  • Carefully add the Raney® Nickel slurry (typically 5-10% by weight of the substrate). The catalyst should be kept wet at all times to avoid ignition.

  • Seal the reaction vessel and purge with nitrogen or argon.

  • Pressurize the vessel with hydrogen to a pressure of 3-10 atm (45-150 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to increase the reaction rate.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 3-8 hours.

  • Upon completion, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

  • Allow the catalyst to settle, then carefully decant the supernatant.

  • Filter the remaining mixture through a pad of Celite®. Wash the catalyst thoroughly with the solvent. Caution: Do not allow the filter cake to dry completely as it may be pyrophoric.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

Comparison of Protocols

ParameterProtocol 1: Pd/CProtocol 2: PtO₂Protocol 3: Raney® Nickel
Catalyst Activity Very HighHighHigh
Typical Pressure 1-4 atm3-5 atm3-10 atm
Typical Temperature Room TemperatureRoom TemperatureRoom Temp. to 60 °C
Reaction Time 2-6 hours4-12 hours3-8 hours
Solvent MeOH, EtOAcAcOH, EtOHEtOH, MeOH
Safety Catalyst can be pyrophoricLess pyrophoric than Pd/CHighly pyrophoric when dry
Cost Moderate to HighHighLow to Moderate
Work-up Simple filtrationFiltration, may require neutralizationCareful filtration of pyrophoric catalyst

Conclusion

The catalytic hydrogenation of 1-(2-Methyl-5-nitrophenyl)piperazine is a reliable and high-yielding transformation. The choice of protocol depends on the specific requirements of the synthesis. For laboratory-scale synthesis, Pd/C offers a good balance of high activity and ease of handling. PtO₂ is a suitable alternative, particularly if other functional groups are present that might be sensitive to Pd/C. For larger-scale preparations where cost is a significant factor, Raney® Nickel is an excellent choice, provided that appropriate safety measures are in place for handling this pyrophoric catalyst.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.
  • Trobe, M., et al. (2016).
  • Baimurzin, A. A., et al. (2021). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Li, Y., et al. (2024).
  • Malik, S., et al. (2015).
  • H.E.L Group. (2026).
  • Klyuev, M. V., et al. (2021).
  • Al-Otaibi, M. M., et al. (2025). Recyclable Platinum Nanocatalyst for Nitroarene Hydrogenation: Gum Acacia Polymer-Stabilized Pt Nanoparticles with TiO₂ Support. MDPI.
  • Patsnap Eureka. (2025). Safety protocols for high-pressure green hydrogen storage systems.
  • Scribd. (2025).
  • ResearchGate. (2023). Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles.
  • ResearchGate. (2026). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution.
  • ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • InChem. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions.
  • ResearchGate. (2018).
  • Scilit. (n.d.).
  • University of Illinois. (n.d.).
  • BenchChem. (n.d.). Application Notes: Palladium on Carbon (Pd/C)
  • Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Methyl-5-Nitroaniline.
  • ACS Publications. (2016).
  • MDPI. (2021).
  • Encyclopedia.pub. (2021).
  • International Journal of Pharmaceutical Sciences and Research. (2015).
  • Hiden Analytical. (n.d.).
  • Google Patents. (n.d.).
  • TU Chemnitz. (n.d.).
  • ChemicalBook. (n.d.). 1-Amino-4-methylpiperazine synthesis.
  • Sigma-Aldrich. (n.d.). 1-(phenyl(2-pyridinyl)methyl)piperazine synthesis.
  • YouTube. (2019). reduction of nitro groups to anilines.
  • ResearchGate. (n.d.).
  • TCI Chemicals. (n.d.).

Sources

Application

Application Notes and Protocols for the Synthesis of 1-(5-amino-2-methylphenyl)piperazine

Introduction: The Strategic Importance of Aromatic Amine Synthesis The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in modern organic synthesis, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds to their corresponding primary amines is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. This conversion provides access to a vast array of anilines, which are critical pharmacophores and versatile building blocks for the synthesis of complex molecular architectures. The target molecule of this guide, 1-(5-amino-2-methylphenyl)piperazine, is a valuable intermediate, with the piperazine moiety being a privileged structure in drug design, known to enhance solubility and bioavailability.[1][2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing multiple robust protocols for the reduction of 1-(2-Methyl-5-nitrophenyl)piperazine. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights into the advantages and limitations of each method. The protocols described herein are designed to be self-validating, providing a clear path from starting material to a well-characterized final product.

Reaction Overview

The fundamental transformation discussed is the six-electron reduction of the aromatic nitro group to an amine, as depicted below.

Figure 1: General scheme for the reduction of 1-(2-Methyl-5-nitrophenyl)piperazine.

This guide will present four distinct, field-proven methodologies to achieve this conversion: Catalytic Transfer Hydrogenation, Iron/Acidic Acid Reduction, Tin(II) Chloride Reduction, and Sodium Dithionite Reduction.

Method A: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful and often preferred method for nitro group reduction due to its mild conditions and high efficiency.[3] This technique avoids the need for high-pressure hydrogenation gas cylinders by utilizing a hydrogen donor, such as ammonium formate, which decomposes in situ to produce hydrogen, carbon dioxide, and ammonia in the presence of a catalyst like Palladium on carbon (Pd/C).[3]

Causality and Expertise: The choice of Pd/C is based on its high activity and selectivity for nitro group reduction.[4][5] Ammonium formate is an inexpensive, stable, and easily handled hydrogen source. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the decomposition of the formate salt and solubilizes the reactants.

CTH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Characterization prep1 Dissolve Substrate in Methanol prep2 Add Ammonium Formate prep1->prep2 prep3 Carefully Add 10% Pd/C Catalyst prep2->prep3 react1 Heat to Reflux (e.g., 65°C) prep3->react1 react2 Monitor by TLC react1->react2 workup1 Cool and Filter through Celite® react2->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Aqueous Workup (EtOAc/Water) workup2->workup3 workup4 Dry and Evaporate Solvent workup3->workup4 workup5 Purify by Column Chromatography (if needed) workup4->workup5 analysis1 NMR, MS, IR workup5->analysis1

Sources

Method

Application Note: Chemoselective Preparation of 1-(2-Methyl-5-aminophenyl)piperazine

Introduction & Mechanistic Rationale 1-(2-Methyl-5-aminophenyl)piperazine is a highly valued privileged scaffold in pharmaceutical development, frequently utilized as a building block in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(2-Methyl-5-aminophenyl)piperazine is a highly valued privileged scaffold in pharmaceutical development, frequently utilized as a building block in the synthesis of kinase inhibitors and GPCR-targeting ligands. The standard synthetic route to this aniline derivative involves the chemoselective reduction of its corresponding nitro precursor: 1-(2-methyl-5-nitrophenyl)piperazine .

The reduction of nitroarenes to anilines is one of the most fundamental transformations in organic synthesis, proceeding mechanistically via the Haber sequence (Nitro


 Nitroso 

Hydroxylamine

Amine). While numerous reductive methods exist, catalytic hydrogenation using Palladium on Carbon (Pd/C) with

gas, and reducing metal reductions using Iron/Ammonium Chloride (

), remain the most prevalent and reliable methods in both academic and industrial settings[1].

This application note details three self-validating, field-proven methodologies for this transformation. The selection of the optimal protocol depends on the laboratory's infrastructure (e.g., availability of high-pressure hydrogenation equipment) and the presence of other reducible functional groups on more complex derivatives[2].

Synthetic Workflow

The following diagram illustrates the parallel methodologies available for the reduction of the nitro precursor, highlighting the divergence in reaction conditions and convergence during isolation and quality control.

SynthesisWorkflow Start Starting Material 1-(2-Methyl-5-nitrophenyl)piperazine MethodA Method A: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Start->MethodA MethodB Method B: Transfer Hydrogenation (NH4HCO2, 10% Pd/C, MeOH) Start->MethodB MethodC Method C: Iron Reduction (Fe powder, NH4Cl, EtOH/H2O) Start->MethodC WorkupA Filtration (Celite) Solvent Evaporation MethodA->WorkupA MethodB->WorkupA WorkupC Filtration of Fe salts Extraction (EtOAc/H2O) MethodC->WorkupC Product Target Molecule 1-(2-Methyl-5-aminophenyl)piperazine WorkupA->Product WorkupC->Product QC Analytical QC (1H-NMR, LC-MS, HPLC) Product->QC

Figure 1: Synthetic workflow for the reduction of 1-(2-methyl-5-nitrophenyl)piperazine.

Experimental Methodologies

Method A: Catalytic Hydrogenation ( , Pd/C)

This is the cleanest and most atom-economical method, ideal for substrates lacking other reducible moieties (e.g., alkenes, alkynes, or benzyl ethers)[3].

  • Preparation : In a clean, dry hydrogenation vessel, dissolve 1-(2-methyl-5-nitrophenyl)piperazine (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition : Carefully add 10% Pd/C (10 wt% relative to the substrate).

    • Expertise Insight: Always use "wet" Pd/C (typically 50% water by weight) or purge the flask with inert gas (Argon/Nitrogen) prior to addition. Dry Pd/C can catalyze the auto-ignition of methanol vapors upon contact with atmospheric oxygen.

  • Atmosphere Exchange : Evacuate the flask and backfill with hydrogen gas using a balloon or a Parr shaker (30-50 psi). Repeat this cycle three times to ensure complete displacement of oxygen.

  • Reaction : Stir vigorously at room temperature for 2-4 hours. The high agitation rate is critical to overcome the mass-transfer limitation of dissolving

    
     gas into the liquid phase.
    
  • Workup : Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite is mandatory here; finely divided Pd nanoparticles will easily pass through standard filter paper, contaminating the product and risking post-reaction ignition.

  • Isolation : Wash the Celite pad with excess methanol and concentrate the filtrate under reduced pressure to afford the target amine.

Method B: Transfer Hydrogenation (Ammonium Formate, Pd/C)

This method bypasses the need for hazardous


 gas cylinders, making it highly suitable for standard fume hood setups[4].
  • Preparation : Dissolve the nitro precursor (1.0 eq) in methanol (0.1 M) and add 10% Pd/C (10 wt%).

  • Reagent Addition : Add ammonium formate (

    
    , 4.0-5.0 eq) portion-wise.
    
    • Causality: Ammonium formate decomposes catalytically on the Pd surface into

      
      , 
      
      
      
      , and
      
      
      [4]. Portion-wise addition prevents uncontrollable gas evolution and reaction boil-over.
  • Reaction : Heat the mixture to 40-50°C for 1-2 hours.

    • Expertise Insight: Do not exceed 50°C. Excessive heating in the presence of formates can lead to the undesired N-formylation of the secondary amine on the piperazine ring.

  • Workup : Cool to room temperature, filter through Celite, and concentrate. Redissolve the residue in ethyl acetate (EtOAc), wash with water (to remove residual ammonium salts), dry over

    
    , and concentrate.
    
Method C: Iron-Mediated Reduction (Fe, )

A highly chemoselective alternative that tolerates halogens and reducible functional groups that would otherwise be cleaved by Pd/C[5].

  • Preparation : Suspend the nitro precursor (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (

    
    , 2.0 eq).
    
  • Reaction : Heat the mixture to 80°C (reflux) for 2-4 hours.

    • Causality: Historically, Bechamp reductions used strong acids (HCl), which generated unfilterable, gelatinous Iron(III) hydroxide sludges. Using

      
       provides a mildly acidic, buffered proton source that drives the reduction while converting the iron powder into dense, granular magnetite (
      
      
      
      ) nanoparticles, which are vastly easier to filter[5],[1].
  • Workup : Cool the mixture and filter through Celite to remove the iron oxides. Concentrate the filtrate to remove ethanol, extract the remaining aqueous layer with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Quantitative Data & Method Comparison

ParameterMethod A (Catalytic Hydrogenation)Method B (Transfer Hydrogenation)Method C (Iron Reduction)
Typical Yield 90 - 95%85 - 90%80 - 88%
Reaction Time 2 - 4 hours1 - 2 hours2 - 4 hours
Chemoselectivity Low (Reduces alkenes/alkynes)ModerateHigh (Tolerates halogens/alkenes)
Scalability Excellent (Requires pressure eq.)Good (Gas evolution limits scale)Excellent (Standard glassware)
Safety Profile Requires handling flammable

Safer alternative to

gas
Very safe, non-flammable reagents

Analytical Characterization & Troubleshooting

To validate the success of the reduction, the following analytical signatures should be confirmed:

  • 
    H-NMR (DMSO-
    
    
    
    )
    : The most definitive proof of reduction is the disappearance of the highly deshielded aromatic protons adjacent to the nitro group (typically >7.5 ppm) and the appearance of a broad singlet integrating for 2H around 4.5 - 5.0 ppm , corresponding to the new aniline
    
    
    group. The aryl methyl group will appear as a singlet (~2.1 ppm), and the piperazine protons as multiplets (2.7 - 3.0 ppm).
  • LC-MS : The exact mass for the target molecule (

    
    ) is 191.14 Da. Expect a strong 
    
    
    
    molecular ion peak at m/z 192.1 .

Troubleshooting Protocol:

  • Incomplete Reduction (Method A/B) : If LC-MS indicates an

    
     of 208.1, the reaction has stalled at the hydroxylamine intermediate. This is usually caused by catalyst poisoning (e.g., trace sulfur from upstream steps). Remedy: Filter the reaction, add a fresh batch of Pd/C, and resubject to hydrogenation.
    
  • Piperazine Alkylation : If side reactions occur at the secondary amine of the piperazine, consider utilizing a Boc-protected precursor (tert-butyl 4-(2-methyl-5-nitrophenyl)piperazine-1-carboxylate) during the reduction, followed by a standard TFA deprotection step.

References

  • Blaser, H.-U., et al. "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." SciSpace (2010).

  • "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Publishing (2025).

  • "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." ACS Publications (2023).

  • "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods." ResearchGate (2026).

Sources

Application

Reagents for N-alkylation of 1-(2-Methyl-5-nitrophenyl)piperazine

Application Note: Precision N-Alkylation of 1-(2-Methyl-5-nitrophenyl)piperazine Executive Summary This technical guide details the chemoselective N-alkylation of 1-(2-Methyl-5-nitrophenyl)piperazine (CAS: 58315-37-0 / 5...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of 1-(2-Methyl-5-nitrophenyl)piperazine

Executive Summary

This technical guide details the chemoselective N-alkylation of 1-(2-Methyl-5-nitrophenyl)piperazine (CAS: 58315-37-0 / 59084-06-9 derivative). This substrate is a critical pharmacophore in the synthesis of atypical antipsychotics and kinase inhibitors.

The core challenge in functionalizing this molecule lies in balancing reactivity with selectivity. While the piperazine ring contains two nitrogen atoms, the electronic deactivation from the 5-nitro group and steric hindrance from the 2-methyl group render the aniline nitrogen (


) effectively inert to standard alkylation conditions. Consequently, this guide focuses on the high-yield functionalization of the distal secondary amine (

) using two primary methodologies: Direct Nucleophilic Substitution (

)
and Reductive Amination .

Substrate Analysis & Chemoselectivity

Before selecting reagents, one must understand the electronic landscape of the substrate.

  • 
     (Aniline Nitrogen):  Attached to the aromatic ring.
    
    • Deactivation: The 5-nitro group is a strong electron-withdrawing group (EWG), pulling electron density via resonance and induction.

    • Sterics: The 2-methyl group creates an ortho-effect, twisting the piperazine ring out of planarity with the phenyl ring, but also sterically shielding the

      
       site.
      
    • Result:

      
       is significantly lowered; nucleophilicity is negligible under standard conditions.
      
  • 
     (Distal Nitrogen):  A secondary aliphatic amine.
    
    • Reactivity: High nucleophilicity, typical of cyclic secondary amines (

      
      ).
      
    • Target: This is the exclusive site of alkylation.

Mechanism & Selectivity Diagram

G Substrate 1-(2-Methyl-5-nitrophenyl)piperazine N1_Site N1 Site (Aniline) Deactivated by 5-NO2 & 2-Me (Inert) Substrate->N1_Site Internal Properties N4_Site N4 Site (Aliphatic) High Nucleophilicity (Reactive) Substrate->N4_Site Internal Properties Product Mono-Alkylated Product (Target) N4_Site->Product Primary Pathway Reagents Alkylating Agents (R-X or R-CHO) Reagents->N1_Site No Reaction Reagents->N4_Site Rapid Attack QuatSalt Quaternary Ammonium Salt (Over-alkylation Impurity) Product->QuatSalt Excess Reagent/Strong Base

Caption: Chemoselectivity map highlighting the inert nature of the N1 site due to electronic withdrawing effects, directing reaction exclusively to N4.

Reagent Selection Strategy

The choice of reagents depends heavily on the nature of the alkyl group (R) being introduced.

Table 1: Reagent Compatibility Matrix
Alkyl Group TypeRecommended MethodReagentsSolvent SystemCritical Notes
Simple Alkyl (Me, Et, Pr)Direct

R-I or R-Br +

Acetonitrile (ACN)Risk of over-alkylation (quaternization). Control stoichiometry strictly (0.95 eq).
Bulky/Branched (iPr, c-Pent)Reductive Amination Ketone +

DCE or DCMZero risk of quaternization. Requires no base.
Benzylic/Allylic Direct

(Mild)
Ar-CH2-Br +

Ethanol or DMFHighly reactive electrophiles; use weaker base to prevent bis-alkylation.
Functionalized (Esters, Nitriles)Finkelstein

R-Cl + NaI (cat.) +

Acetone or MEKIn-situ generation of reactive iodide is required for alkyl chlorides.

Detailed Protocols

Protocol A: Direct Alkylation via (General Purpose)

Best for: Primary alkyl halides and benzylic bromides.

Reagents:

  • Substrate: 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.05 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) – High dielectric constant promotes ionization without dissolving the inorganic base, simplifying workup.

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkylating with a chloride.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 eq) and anhydrous ACN (10 mL per gram of substrate).

  • Base Addition: Add

    
     (2.0 eq).[1] If using an alkyl chloride, add KI (0.1 eq) at this stage. Stir for 10 minutes at Room Temperature (RT) to ensure a homogeneous suspension.
    
  • Alkylation: Add the Alkyl Halide (1.05 eq) dropwise over 5 minutes.

    • Note: For highly reactive halides (e.g., Methyl Iodide, Benzyl Bromide), cool to 0°C during addition to minimize exotherms and over-alkylation.

  • Reaction: Heat to 60°C (or reflux for chlorides) and monitor via TLC/LC-MS.

    • Endpoint: Disappearance of starting secondary amine.

  • Workup:

    • Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve residue in EtOAc, wash with water and brine.[1]

    • Dry over

      
       and concentrate.
      

Self-Validating Check:

  • LC-MS: Look for the [M+H]+ peak corresponding to Product. A peak at [M+R]+ indicates over-alkylation (quaternary salt).

  • Appearance: The product is typically a yellow/orange solid or oil (due to the nitro group).

Protocol B: Reductive Amination (High Selectivity)

Best for: Introducing branched alkyl groups or when avoiding quaternary salts is critical.

Reagents:

  • Substrate: 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv) – Selected over 
    
    
    
    for lower toxicity and over
    
    
    to prevent nitro group reduction.
  • Acid Catalyst: Acetic Acid (AcOH) (1-2 drops, maintain pH ~5-6)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the piperazine substrate (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE (10 mL/g).

  • Activation: Add Acetic Acid (catalytic).[1] Stir at RT for 30–60 minutes. This allows the formation of the iminium ion intermediate.

  • Reduction: Add

    
     (1.4 eq) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2x).

  • Purification: Combine organics, dry over

    
    , and concentrate.
    

Why this works: The hydride donor


 is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the aldehyde or the nitro group.

Troubleshooting & Optimization

Decision Tree for Process Optimization

Optimization Problem Problem Detected Issue1 Over-Alkylation (Quaternary Salt) Problem->Issue1 Issue2 Incomplete Conversion Problem->Issue2 Issue3 Nitro Reduction (Aniline Impurity) Problem->Issue3 Sol1 Switch to Reductive Amination OR Slow addition of R-X at 0°C Issue1->Sol1 Sol2 Add KI (Finkelstein) OR Switch solvent to DMF (higher T) Issue2->Sol2 Sol3 Avoid NaBH4/H2/Pd Use NaBH(OAc)3 only Issue3->Sol3

Caption: Troubleshooting logic flow for common synthetic hurdles in piperazine alkylation.

Critical Control Points
  • Nitro Group Stability: Avoid using catalytic hydrogenation (

    
    ) or strong hydride donors (
    
    
    
    ) for the alkylation step, as these will reduce the 5-nitro group to a primary amine, leading to complex polymerization.
  • Solubility: The 2-methyl-5-nitro substitution makes the starting material less soluble in non-polar solvents. If precipitate forms in ACN, switch to DMF, but be aware that DMF is harder to remove during workup (requires aqueous wash).

  • Base Strength: Do not use NaOH or NaH. These are too strong and may cause elimination of the alkyl halide (forming an alkene) rather than substitution.

    
     or DIPEA are ideal.
    

References

  • National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • Beilstein Institute. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Note: A Detailed Protocol for the Chemoselective Reduction of 1-(2-Methyl-5-nitrophenyl)piperazine using Iron in Ammonium Chloride

Abstract This document provides a comprehensive guide for the reduction of the nitroaromatic compound 1-(2-Methyl-5-nitrophenyl)piperazine to its corresponding aniline, 1-(2-Methyl-5-aminophenyl)piperazine. This transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the reduction of the nitroaromatic compound 1-(2-Methyl-5-nitrophenyl)piperazine to its corresponding aniline, 1-(2-Methyl-5-aminophenyl)piperazine. This transformation is a critical step in the synthesis of various pharmacologically active molecules, including kinase inhibitors. The protocol detailed herein utilizes a classical and robust method: iron powder in the presence of ammonium chloride in a mixed solvent system. This application note delves into the mechanistic underpinnings of this reaction, provides a detailed, step-by-step protocol, and outlines methods for reaction monitoring and product characterization. The information is tailored for researchers, scientists, and professionals in drug development, emphasizing safety, reliability, and scalability.

Introduction: The Significance of Substituted Phenylpiperazines

Substituted phenylpiperazines are a privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs. The piperazine moiety, with its two nitrogen atoms, enhances the pharmacokinetic profile of drug candidates by improving aqueous solubility and providing sites for hydrogen bonding, which can fine-tune interactions with biological targets. The amino-substituted phenylpiperazine, 1-(2-Methyl-5-aminophenyl)piperazine, is a key intermediate in the synthesis of a range of therapeutic agents, including inhibitors of Bcr-Abl, a fusion protein associated with chronic myeloid leukemia.

The reduction of the nitro group is a fundamental transformation in organic synthesis to furnish the corresponding amine. While various methods exist for this conversion, the use of iron metal in the presence of a mild proton donor like ammonium chloride offers a cost-effective, efficient, and chemoselective alternative to catalytic hydrogenation, which can sometimes lead to undesired side reactions.[1][2][3] This method is particularly advantageous on an industrial scale due to its mild reaction conditions and the low cost and toxicity of the reagents.[4]

Mechanistic Insights: The Role of Iron and Ammonium Chloride

The reduction of a nitro group to an amine is a six-electron process. In the Fe/NH4Cl system, iron metal acts as the electron donor. The reaction proceeds through a series of single-electron transfers (SET) from the iron surface to the nitro group. The resulting radical anion is then protonated by the aqueous medium. Ammonium chloride serves as a mild proton source and an electrolyte, facilitating the reaction. The overall process involves the consumption of six electrons and six protons to convert the nitro group into a primary amine.

The generally accepted pathway involves the following key steps:

  • Electron Transfer: Iron metal donates electrons to the nitro group.

  • Protonation: The resulting species are protonated by water, with ammonium chloride helping to maintain a suitable pH.

  • Intermediate Formation: The reaction proceeds through nitroso and hydroxylamine intermediates.

  • Final Reduction: Further electron transfer and protonation steps lead to the final amine product.

During this process, the iron is oxidized, primarily to iron oxides.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the reduction of 1-(2-Methyl-5-nitrophenyl)piperazine.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMolar Equiv.Notes
1-(2-Methyl-5-nitrophenyl)piperazine59084-06-9221.251.0 g1.0Starting material. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
Iron Powder (<100 mesh)7439-89-655.8451.13 g4.5Electrolytic grade is recommended for faster reaction times.[4]
Ammonium Chloride (NH4Cl)12125-02-953.490.97 g4.0
Ethanol (EtOH)64-17-546.0715 mL-Solvent.
Water (H2O)7732-18-518.025 mL-Solvent.
Celite® or Diatomaceous Earth61790-53-2-As needed-Filtration aid.
Dichloromethane (DCM)75-09-284.93~50 mL-Extraction solvent.
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04As needed-Drying agent.
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Charge RBF with Starting Material, EtOH, and H2O B Add NH4Cl and Iron Powder with Stirring A->B C Heat to Reflux (e.g., ~80-85 °C) B->C Vigorous reaction may occur initially D Monitor by TLC (e.g., every 30 min) C->D E Cool to Room Temperature D->E Upon completion F Filter through Celite® E->F G Wash Celite® with EtOH F->G H Concentrate Filtrate G->H I Extract with DCM H->I J Dry Organic Layer (Na2SO4) I->J K Concentrate in vacuo J->K L L K->L Yields final product

Caption: Workflow for the Fe/NH4Cl Reduction.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-Methyl-5-nitrophenyl)piperazine (1.0 g, 4.52 mmol), ethanol (15 mL), and water (5 mL).

  • Addition of Reagents: To the stirred suspension, add ammonium chloride (0.97 g, 18.08 mmol) followed by iron powder (1.13 g, 20.34 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C). The reaction can be vigorous initially.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This typically takes 2-4 hours.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the black sludge through a pad of Celite® to remove the iron salts.[4]

  • Work-up - Washing: Wash the Celite® pad thoroughly with ethanol (~20 mL).

  • Work-up - Extraction: Combine the filtrates and remove the ethanol under reduced pressure. To the remaining aqueous layer, add dichloromethane (~25 mL) and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer with another portion of dichloromethane (~25 mL).

  • Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Methyl-5-aminophenyl)piperazine. The product is often pure enough for subsequent steps.[4]

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. The polarity can be adjusted as needed. A common solvent system for amines is a mixture of n-butanol, water, and acetic acid.[7]

  • Visualization:

    • UV Light (254 nm): Both the starting material and the product are typically UV active.

    • Iodine Chamber: Will visualize most organic compounds.

    • Ninhydrin Stain: A specific stain for primary and secondary amines, which will produce a colored spot with the product but not the starting material.

    • Reduction and Diazotization: For visualizing any remaining nitro compound, the plate can be treated with stannous chloride, followed by diazotization with sodium nitrite and coupling with a suitable agent like β-naphthol to produce a colored azo dye.[8][9]

Product Characterization

The final product, 1-(2-Methyl-5-aminophenyl)piperazine, should be characterized by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and purity. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the -NH₂ protons are indicative of a successful reaction.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the N-H stretching vibrations of the newly formed amine and the disappearance of the characteristic N-O stretching bands of the nitro group.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • 1-(2-Methyl-5-nitrophenyl)piperazine is an irritant. Avoid inhalation and contact with skin and eyes.[6]

    • Iron powder is a flammable solid. Keep away from sources of ignition.

    • Handle all solvents in a well-ventilated area and away from open flames.

  • Exothermic Reaction: Be aware that the initial phase of the reaction can be exothermic.[4] Ensure adequate cooling is available if necessary.

  • Work-up Caution: It is crucial to add water before the distillation of the alcohol solvent to prevent a potential uncontrolled exothermic reaction.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive iron powder.Use fresh, high-purity (electrolytic grade) iron powder.[4]
Insufficient heating.Ensure the reaction mixture is refluxing.
Low Yield Incomplete extraction.Perform multiple extractions with dichloromethane.
Product loss during filtration.Wash the Celite® pad thoroughly with the reaction solvent.
Product Contamination Incomplete removal of iron salts.Ensure thorough filtration through a thick pad of Celite®.

Conclusion

The Fe/NH4Cl reduction of 1-(2-Methyl-5-nitrophenyl)piperazine is a reliable and scalable method for the synthesis of the corresponding aniline. This application note provides a detailed and practical guide for researchers, emphasizing the mechanistic understanding, procedural details, and safety considerations necessary for a successful synthesis. The resulting 1-(2-Methyl-5-aminophenyl)piperazine is a valuable building block for the development of novel therapeutics.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (n.d.).
  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27).
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025, August 6).
  • Application Notes and Protocols for TLC Visualization of Nitro Compounds - Benchchem. (n.d.).
  • Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages. (2012, February 13).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • 2 - SAFETY DATA SHEET. (2023, February 14).
  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography - International Journal of Chemical and Physical Sciences. (n.d.).
  • 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3 - Synquest Labs. (n.d.).
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. (n.d.).
  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar. (1992, December 1).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Reduction of nitro compounds - Wikipedia. (n.d.).

Sources

Application

Scalable process chemistry for 1-(2-Methyl-5-nitrophenyl)piperazine synthesis

Topic: Scalable process chemistry for 1-(2-Methyl-5-nitrophenyl)piperazine synthesis Content Type: Detailed Application Note and Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable process chemistry for 1-(2-Methyl-5-nitrophenyl)piperazine synthesis Content Type: Detailed Application Note and Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists

Executive Summary

This application note details a robust, scalable process for the synthesis of 1-(2-Methyl-5-nitrophenyl)piperazine (CAS 57644-03-8) , a critical intermediate in the manufacturing of various kinase inhibitors and antipsychotic APIs. While laboratory-scale methods often rely on unoptimized nucleophilic aromatic substitutions (SNAr) that suffer from bis-arylation impurities and difficult workups, this protocol utilizes a controlled stoichiometry SNAr approach followed by a hydrochloride salt isolation strategy . This method ensures high purity (>99.5% HPLC) and eliminates the need for chromatographic purification at scale.

Retrosynthetic Analysis & Route Selection

The target molecule features an electron-deficient aromatic ring linked to a secondary amine. Two primary routes were evaluated:

  • Pd-Catalyzed Buchwald-Hartwig Amination: High cost of Pd, need for scavenging, and potential heavy metal contamination.

  • Nucleophilic Aromatic Substitution (SNAr): Uses activated aryl halides. Preferred for scale due to lower cost and established safety profiles.

Selected Route: SNAr reaction of 2-Fluoro-4-nitrotoluene with excess Piperazine .

  • Substrate: 2-Fluoro-4-nitrotoluene is preferred over the chloro-analog due to the higher electronegativity of fluorine, which significantly accelerates the SNAr reaction rate at lower temperatures (80–90°C vs. >120°C), reducing thermal risks associated with the nitro group.

  • Regiochemistry: The leaving group (F) is ortho to the methyl group and meta to the nitro group. However, the strong electron-withdrawing nature of the nitro group (via resonance and induction) activates the ring sufficiently for displacement.

Scalable Process Protocol

Reaction Scheme

Precursor: 2-Fluoro-4-nitrotoluene (MW: 155.13) Reagent: Piperazine (MW: 86.14) Product: 1-(2-Methyl-5-nitrophenyl)piperazine (Free Base MW: 221.26) Target Salt: Hydrochloride (MW: 257.72)

Materials & Stoichiometry
ReagentEquiv.RoleKey Attribute
2-Fluoro-4-nitrotoluene 1.0Limiting ReagentMelt prior to dispensing
Piperazine (Anhydrous) 3.0 - 4.0NucleophileExcess prevents bis-arylation
DMSO 3-5 VolSolventHigh dielectric constant promotes SNAr
Potassium Carbonate 1.1BaseScavenges HF; optional if excess piperazine is used
Ethyl Acetate -Extraction SolventClass 3 solvent
HCl in IPA/Ethanol 1.1Salt FormationControlled crystallization
Step-by-Step Procedure
Step 1: SNAr Reaction
  • Charge a glass-lined reactor with Piperazine (3.5 equiv) and DMSO (3 volumes).

  • Heat the mixture to 40°C to ensure complete dissolution of piperazine.

  • Add 2-Fluoro-4-nitrotoluene (1.0 equiv) slowly over 30 minutes. Note: Exothermic reaction. Control addition rate to maintain internal temperature <60°C.

  • Heat the reaction mixture to 85–90°C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <0.5% starting material.

    • Critical Parameter: If bis-arylated impurity (1,4-bis(2-methyl-5-nitrophenyl)piperazine) >1%, increase piperazine equivalents in future batches.

Step 2: Workup & Impurity Purge
  • Cool reaction mass to 20°C.

  • Quench by pouring the reaction mixture into Water (10 volumes) under agitation. The product may precipitate as an oil or sticky solid.

  • Extract with Ethyl Acetate (3 x 4 volumes).

  • Wash combined organic layers with:

    • Water (2 x 3 volumes) to remove DMSO and excess piperazine.

    • Saturated Brine (1 x 3 volumes).

  • Dry organic layer over anhydrous Na2SO4 and filter.

    • Process Point: Efficient water washing is crucial here to remove the large excess of unreacted piperazine.

Step 3: Salt Formation & Crystallization
  • Concentrate the Ethyl Acetate layer to approx. 3 volumes.

  • Heat to 50°C.

  • Add HCl in Isopropanol (or Ethanol) (1.1 equiv) slowly.

    • Observation: The hydrochloride salt will begin to crystallize immediately.

  • Cool slowly to 0–5°C over 2 hours (aging step).

  • Filter the yellow/orange solid.

  • Wash the cake with cold Ethyl Acetate/Isopropanol (1:1).

  • Dry under vacuum at 45°C to constant weight.

Yield & Specifications
  • Molar Yield: 85–92%

  • Purity (HPLC): >99.5% a/a[1]

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 210–215°C (HCl salt, decomp).

Process Safety & Hazard Analysis (PHA)

Thermal Stability of Nitro Compounds

Nitro-aromatics possess high decomposition energy.

  • Hazard: 2-Fluoro-4-nitrotoluene is stable at ambient conditions but can decompose violently at high temperatures (>200°C).

  • Control: Ensure reaction temperature does not exceed 100°C. Perform DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling >1kg.

Piperazine Handling[1][2][3][4][5]
  • Hazard: Piperazine is a sensitizer and corrosive. Inhalation of dust can cause respiratory sensitization.

  • Control: Use closed solids handling systems or downflow booths.

Genotoxic Impurity Risk (Nitrosamines)[6]
  • Risk: Secondary amines (piperazine product) can react with nitrites to form nitrosamines (e.g., N-nitroso-1-(2-methyl-5-nitrophenyl)piperazine).

  • Control: Ensure all water and solvents are nitrite-free. Avoid using sodium nitrite in the same facility or equipment train.

Visualizations

Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and isolation strategy.

ProcessFlow Start Start: Raw Materials Reaction S_NAr Reaction (DMSO, 90°C, 4-6h) Start->Reaction 2-Fluoro-4-nitrotoluene + Piperazine Quench Quench & Extraction (Water/EtOAc) Reaction->Quench Complete Conversion Wash Aqueous Wash (Remove excess Piperazine) Quench->Wash Organic Layer Salt Salt Formation (HCl/IPA addition) Wash->Salt Purified Free Base Filter Filtration & Drying Salt->Filter Crystallization Product Final Product (HCl Salt) >99.5% Purity Filter->Product

Caption: Figure 1: Operational workflow for the synthesis of 1-(2-Methyl-5-nitrophenyl)piperazine HCl.

Impurity Fate Mapping

Understanding the fate of impurities is critical for regulatory filing.

ImpurityFate SM Start Material (2-Fluoro-4-nitrotoluene) Rxn Reaction SM->Rxn Cryst Crystallization SM->Cryst Purged in Mother Liquor Bis Bis-Impurity (Bis-arylated piperazine) Bis->Cryst Purged in Mother Liquor Pip Excess Piperazine AqWash Water Wash Pip->AqWash Removed (>99%) Rxn->Bis Trace (<1%) Rxn->Pip Large Excess

Caption: Figure 2: Fate of key impurities during workup and isolation. Bis-impurity is controlled by stoichiometry; Piperazine is controlled by aqueous washing.

Analytical Controls

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro group absorbance) and 210 nm.

  • Retention Times (approx):

    • Piperazine: ~1.5 min (Void volume)

    • Target Product: ~8.5 min

    • Bis-Impurity: ~12.0 min

References

  • Chemical Identification: 1-(2-Methyl-5-nitrophenyl)piperazine; CAS No. 57644-03-8.[2] BuyersGuideChem. Available at: [Link]

  • General SNAr Methodology: "Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzenes with Secondary Amines." Organic Process Research & Development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Eradicating Tin Impurities in Piperazine Nitro Reductions

Core Principles: The Causality of Tin Contamination Nitro reduction using stannous chloride ( ) is a highly chemoselective and reliable transformation. However, it introduces severe downstream purification challenges whe...

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles: The Causality of Tin Contamination

Nitro reduction using stannous chloride (


) is a highly chemoselective and reliable transformation. However, it introduces severe downstream purification challenges when the target molecule contains basic, chelating moieties like piperazine.

As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate class. The root cause is structural: piperazine possesses two highly nucleophilic, basic aliphatic nitrogen atoms that act as excellent bidentate or bridging ligands for both Sn(II) and Sn(IV) species. When the reaction is quenched, standard aqueous workups invariably fail because the piperazine-tin coordination complexes either partition directly into the organic phase or form intractable, gelatinous emulsions of polymeric tin hydroxides (


 / 

).

To break this cycle of contamination, your workup must thermodynamically outcompete the piperazine-tin chelation. This is achieved by driving the equilibrium toward highly soluble sodium stannate species (


) at extreme alkalinity (pH > 12)[1], coupled with physical filtration to break colloidal suspensions[2], and terminal chemical scavenging to achieve API-grade purity[3].

Troubleshooting FAQs

Q1: Why does my piperazine product trap so much more tin compared to standard aniline derivatives? A1: Piperazine's conformation allows its secondary or tertiary amines to strongly coordinate with the vacant d-orbitals on tin. Unlike simple anilines, which are less basic and less nucleophilic due to aromatic resonance, piperazine acts as a strong chelator. If the workup pH is not sufficiently high, the tin remains partially coordinated to the piperazine rather than fully converting to the aqueous-soluble sodium stannate (


)[1].

Q2: My reaction formed a thick, unfilterable emulsion during the aqueous NaOH workup. How do I break it? A2: Emulsions in these systems are stabilized by insoluble tin hydroxide matrices that sit at the aqueous-organic interface, acting as a surfactant for the trapped product. To break this, you must physically disrupt the colloidal suspension. The most field-proven method is to filter the entire biphasic mixture through a tightly packed pad of Celite (diatomaceous earth)[2]. The Celite physically traps the insoluble tin matrix, allowing the biphasic filtrate to separate cleanly into distinct layers.

Q3: The organic layer separated cleanly, but my isolated API still contains >500 ppm of tin. How do I achieve <10 ppm purity? A3: Liquid-liquid extraction alone is rarely sufficient for chelating APIs. For late-stage tin removal to meet regulatory guidelines (<10 ppm), you must use solid-supported metal scavengers. Thiol-functionalized silica (e.g., SiliaMetS Thiol or PhosphonicS SPM32) has a massive thermodynamic affinity for soft metals like tin[3]. Stirring the crude product with these scavengers will irreversibly bind the residual tin, which can then be simply filtered away[4].

Experimental Protocols

Protocol A: The "Stannate-Celite" Primary Workup

This protocol is a self-validating system: the visual transition from a cloudy suspension to a clear biphasic filtrate confirms the successful disruption of the tin-piperazine complex.

  • Quench: Cool the completed

    
     reduction mixture to 0 °C using an ice bath.
    
  • Basification: Slowly add a 50% w/w aqueous Sodium Hydroxide (NaOH) solution until the pH exceeds 12. Causality note: The mixture will initially form a thick white precipitate of

    
    . You must continue adding base until this precipitate redissolves into soluble 
    
    
    
    or
    
    
    [1].
  • Dilution: Add an equal volume of Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes to encourage phase transfer of the free piperazine base.

  • Filtration: If an emulsion persists at the interface, vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite[2]. Wash the filter cake generously with warm EtOAc to recover any trapped product.

  • Separation: Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Late-Stage Tin Scavenging (Resin Treatment)

Use this protocol when the isolated product from Protocol A still exhibits unacceptable levels of residual tin.

  • Dissolution: Dissolve the crude piperazine derivative in a non-coordinating solvent (e.g., Dichloromethane or THF).

  • Scavenger Addition: Add 5-10 weight equivalents (relative to the expected residual tin mass) of a thiol-functionalized silica scavenger (e.g., SPM32)[4].

  • Incubation: Stir the suspension at room temperature for 4 hours to allow maximum diffusion of the tin into the silica pores[3].

  • Isolation: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the silica-bound tin. Wash the resin with the reaction solvent and concentrate the filtrate to yield the highly pure API[4].

Quantitative Data: Comparison of Tin Removal Strategies

StrategyMechanism of ActionProsConsExpected Residual Tin
50% NaOH Wash Converts Sn to soluble sodium stannate[1]Inexpensive, highly scalableProne to emulsions with chelating piperazines500 - 2000 ppm
Celite Filtration Physical entrapment of insoluble Sn hydroxides[2]Rapidly breaks stubborn emulsionsCan trap some product in the filter cake200 - 500 ppm
Rochelle Salt (aq) Chelates Sn into water-soluble tartrate complexGentle pH, ideal for base-sensitive APIsSlow phase separation (often requires >12h)100 - 300 ppm
Thiol-Silica Scavenger Irreversible covalent binding to solid support[3]Highly effective, no aqueous workup neededHigher material cost< 10 ppm [4]

Visualization: Tin Removal Workflow

TinRemovalWorkflow N1 Crude Reaction Mixture (Piperazine + Sn Salts) N2 Add 50% aq. NaOH (Adjust to pH > 12) N1->N2 N3 Emulsion Formed? N2->N3 N4 Filter through Celite Pad Wash with EtOAc N3->N4 Yes N5 Phase Separation Extract with EtOAc N3->N5 No N6 Combine Organic Phases & Concentrate N4->N6 N5->N6 N7 Residual Tin > 10 ppm? N6->N7 N8 Treat with Thiol-functionalized Silica Scavenger N7->N8 Yes N9 Pure Piperazine Derivative (< 10 ppm Sn) N7->N9 No N8->N9

Figure 1: Decision tree and workflow for the removal of tin impurities from piperazine derivatives.

References

  • The Journal of Organic Chemistry - ACS Publications. Synthesis of 2,6,7-Trichloro-1-(β-d-ribofuranosyl)naphtho[2,3-d]imidazole: A Linear Dimensional Analogue of the Antiviral Agent TCRB. Available at:[Link]

  • PhosphonicS / Scribd. Phosphonics Catalogue 2011 Full. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of Nitro-Piperazines

Welcome to the Technical Support Center. Formulating nitro-piperazine derivatives in aqueous physiological buffers (e.g., PBS, HEPES) is a notorious bottleneck in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Formulating nitro-piperazine derivatives in aqueous physiological buffers (e.g., PBS, HEPES) is a notorious bottleneck in drug discovery. While the piperazine ring is a privileged scaffold known to improve solubility in many drugs[1], the introduction of a strongly electron-withdrawing nitro group fundamentally alters its physicochemical profile.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, logical workflows, and self-validating protocols to rescue your insoluble compounds.

Section 1: Diagnostic Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your specific assay requirements and molecular constraints.

DecisionMatrix Start Nitro-Piperazine Precipitation in Buffer Q1 Is the downstream assay tolerant to co-solvents? Start->Q1 CoSolvent Use 1-5% DMSO or PEG400/Ethanol blend Q1->CoSolvent Yes Q2 Is the molecule amenable to pH adjustment (pKa)? Q1->Q2 No Salt Perform Salt Screening (e.g., Mesylate, HCl) Q2->Salt Yes Q3 Does the nitro-aromatic ring fit a hydrophobic cavity? Q2->Q3 No Cyclo Formulate with HP-β-CD or SBE-β-CD Q3->Cyclo Yes Nano Consider Nanosuspension or Lipid Formulation Q3->Nano No

Logical decision tree for troubleshooting nitro-piperazine aqueous solubility.

Section 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my nitro-piperazine precipitate instantly when diluted from a DMSO stock into PBS (pH 7.4)? A: This is a classic "solvent shift" phenomenon exacerbated by the nitro group's electronic effects. Unsubstituted piperazines typically possess two basic nitrogens with pKa values around 9 and 5[2]. However, a strongly electron-withdrawing nitroaromatic substituent pulls electron density away from the adjacent nitrogen via inductive and resonance effects. This drastically lowers the pKa, meaning the piperazine is largely unprotonated (neutral) at pH 7.4. When the DMSO vehicle is diluted into water, the localized hydrophobic solvation shell collapses, leading to rapid nucleation and precipitation.

Q2: I need to perform cell-based assays. Which co-solvent system will keep my drug in solution without causing cytotoxicity? A: For cell-based assays, DMSO must generally be kept below 0.1–0.5% (v/v) to prevent membrane toxicity and artifactual biological responses. If your compound precipitates at this concentration, transition to a mixed co-solvent system. Co-solvents work by reducing the dielectric constant of the aqueous medium, thereby decreasing the energetic penalty of solvating a hydrophobic molecule[3]. A well-tolerated ternary system for in vitro work is 2% PEG400 + 1% Ethanol + 97% Buffer. PEG400 acts as a solubilizer and prevents crystal growth, while ethanol provides intermediate polarity.

Q3: Can cyclodextrins rescue my formulation, and which derivative should I choose? A: Yes, cyclodextrin complexation is highly effective for nitro-aromatics. Cyclodextrins are cyclic oligosaccharides that form dynamic, water-soluble inclusion complexes by encapsulating lipophilic moieties within their hydrophobic cavities[4]. For nitro-piperazines, Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the gold standards[5]. The hydrophobic nitroaromatic ring inserts into the cavity via van der Waals interactions, while the piperazine moiety interacts with the aqueous exterior, forming a stable 1:1 stoichiometric complex.

Section 3: Self-Validating Experimental Protocols
Protocol A: Thermodynamic Phase-Solubility Profiling with HP-β-CD

This protocol establishes the optimal cyclodextrin concentration required for complete solubilization.

CyclodextrinWorkflow Step1 1. Prepare 10-20% w/v HP-β-CD in Buffer Step2 2. Add Nitro-piperazine in excess (suspension) Step1->Step2 Step3 3. Stir at 25°C for 24h (Equilibration) Step2->Step3 Step4 4. Centrifuge & Filter (0.22 µm PTFE) Step3->Step4 Step5 5. Quantify soluble drug via HPLC-UV Step4->Step5

Step-by-step experimental workflow for cyclodextrin inclusion complexation.

Methodology:

  • Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0 to 20% (w/v).

  • Addition: Add an excess amount of the solid nitro-piperazine derivative (e.g., 5 mg) to 1 mL of each CD solution to form a cloudy suspension.

  • Equilibration: Seal the vials and agitate on a rotary shaker at 25°C for 24 hours. Causality: Inclusion complexation is a dynamic equilibrium; a 24-hour incubation ensures thermodynamic saturation is reached, preventing false-positive supersaturation readings.

  • Separation: Centrifuge at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly inert and prevents the non-specific adsorption of lipophilic drugs commonly seen with nylon or PES filters.

  • Quantification: Analyze the filtrate via HPLC-UV.

Self-Validation System: Dilute the final filtrate 1:10 and 1:20 in your HPLC mobile phase. If the integrated peak area does not scale perfectly linearly (i.e., the 1:10 area is not exactly twice the 1:20 area), your compound is likely forming soluble nano-aggregates rather than true inclusion complexes. This indicates you must increase the CD concentration or introduce a co-solvent.

Protocol B: In Situ Salt Screening

Converting the free base to a salt is a highly effective method to enhance aqueous solubility[6].

Methodology:

  • Suspend 2 mg of the nitro-piperazine free base in 1 mL of deionized water.

  • Add 1.1 molar equivalents of an acidic counterion (e.g., Methanesulfonic acid for a mesylate salt, or HCl for a hydrochloride salt).

  • Sonicate for 15 minutes at room temperature until the solution turns clear.

  • Lyophilize the clear solution to isolate the salt, then reconstitute the resulting powder in PBS.

Self-Validation System: Measure the pH of the reconstituted solution immediately and after 2 hours. If the pH drifts upward and the solution turns cloudy, the salt is disproportionating back into the insoluble free base due to the buffering capacity of PBS. If this occurs, the pKa of your piperazine is too low to maintain protonation at pH 7.4, and you must switch to the cyclodextrin or co-solvent approach.

Section 4: Quantitative Data Presentation

Table 1: Comparative Efficacy of Solubilization Strategies for Nitro-Piperazines

Solubilization StrategyPrimary Mechanism of ActionTypical Solubility GainIn Vitro Assay CompatibilityKey Limitation / Drawback
pH Adjustment / Salt Formation Ionization of the distal piperazine nitrogen to increase polarity[6].10x to 50xHigh (if stable at pH 7.4)Prone to disproportionation in buffered media if pKa < 6.
Co-Solvents (DMSO/PEG) Lowers the dielectric constant of the aqueous solvent[3].50x to 500xLow to Moderate (Requires strict vehicle controls)High concentrations cause cell toxicity and protein denaturation.
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation of the nitroaromatic ring[4].20x to 100xHigh (Biologically inert at standard concentrations)Requires bulky excipient; complexation constant may be low.
Nanosuspension Increases surface area to volume ratio for faster dissolution[6].5x to 20xModerateDoes not increase thermodynamic solubility, only dissolution rate.
References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. nih.gov.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. acs.org.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. benchchem.com.
  • Cosolvent. wikipedia.org.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. nih.gov.
  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. mdpi.com.

Sources

Troubleshooting

Minimizing side reactions during hydrogenation of nitro-arylpiperazines

Status: Online 🟢 Role: Senior Application Scientist Ticket Focus: Minimizing Side Reactions & Process Optimization Executive Summary: The Piperazine Challenge Welcome to the technical support hub. Hydrogenating nitro-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Role: Senior Application Scientist Ticket Focus: Minimizing Side Reactions & Process Optimization

Executive Summary: The Piperazine Challenge

Welcome to the technical support hub. Hydrogenating nitro-arylpiperazines presents a unique "double-edged" challenge in medicinal chemistry. You are reducing a nitro group—a facile reaction—but in the presence of a piperazine moiety that acts as a potent catalyst poison due to its basic nitrogen lone pairs.[1] Furthermore, these scaffolds often contain halogens (Cl, Br, F) critical for biological activity, which are prone to reductive dehalogenation.

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls of this substrate class.

Reaction Pathway & Failure Modes

Before troubleshooting, visualize where your reaction is deviating. The reduction of a nitro group is not a single step but a cascade.

NitroReduction Nitro Nitro-Aryl (Start) Nitroso Nitroso Intermediate Nitro->Nitroso +2H Dehalo De-halogenated By-product Nitro->Dehalo Pd/C + H2 (Fast on Ar-Cl/Br) Hydroxyl Hydroxylamine (Accumulation Risk) Nitroso->Hydroxyl +2H Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (Low H2/Base) Amine Aniline Product (Goal) Hydroxyl->Amine +2H Hydroxyl->Azoxy Condensation Amine->Dehalo Over-reduction Azo Azo Dimer Azoxy->Azo +2H Azo->Amine +4H (Slow)

Figure 1: Mechanistic cascade of nitro reduction showing critical divergence points for impurity formation.

Troubleshooting Tickets (Q&A)

Ticket #1024: "My reaction stalls at 80% conversion, even with fresh catalyst."

Diagnosis: Catalyst Poisoning by Piperazine. Root Cause: The secondary or tertiary amines in the piperazine ring are Lewis bases. They coordinate strongly to the active sites (Pd or Pt) of the catalyst, effectively "capping" the metal and preventing H₂ adsorption.[2] Solution: Protonation Strategy. Run the reaction in acidic media.[3] By converting the basic piperazine nitrogen into an ammonium salt, you eliminate its ability to bind to the metal surface.

  • Protocol Adjustment: Use Methanol with 1.1–2.0 equivalents of HCl or Acetic Acid.

  • Benefit: The ammonium species does not poison the catalyst, and the reaction rate often increases significantly.

Ticket #1025: "I am losing my Chlorine/Bromine atom during reduction."

Diagnosis: Reductive Dehalogenation (Hydrogenolysis).[4] Root Cause: Standard Pd/C is too active. The oxidative addition of Pd into the C-Halogen bond is faster than or competitive with the reduction of the hydroxylamine intermediate. Solution: Switch to Sulfided Catalysts or Modifiers. You must poison the catalyst selectively to inhibit the high-energy sites responsible for C-X bond cleavage while retaining nitro-reduction activity.

  • Gold Standard: Use 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Alternative: Use Pd/C doped with a dehalogenation inhibitor like Vanadium or add 0.1–0.5 eq of Diphenylsulfide or Potassium Thiocyanate to the reaction mixture.

Ticket #1026: "The product is colored (orange/red) and contains a high MW impurity."

Diagnosis: Azo/Azoxy Coupling. Root Cause: "Hydrogen Starvation." If the reduction of the nitroso intermediate is slow (due to low H₂ pressure or poor agitation), it accumulates. The nitroso species then reacts with the hydroxylamine species to form an azoxy dimer. Solution: Kinetic Control. [5]

  • Immediate Fix: Increase agitation speed (RPM) to improve gas-liquid mass transfer.

  • Pressure: Increase H₂ pressure from 1 atm to 3–5 bar.

  • Temperature: Lower the temperature. High temp favors the condensation side-reaction over the reduction pathway.

Optimized Experimental Protocols

Method A: The "Safe" Protocol (For Halogenated Substrates)

Use this when your molecule contains Cl, Br, or I.

ParameterSpecificationRationale
Catalyst 5% Pt(S)/C (Sulfided Platinum)Sulfiding inhibits hydrogenolysis of C-X bonds [1].
Loading 2–5 wt% relative to substrateHigher loading compensates for lower activity of sulfided catalysts.
Solvent MeOH or EtOH + 1.0 eq HCl Protonates piperazine to prevent catalyst poisoning [2].
Pressure 5–10 bar (70–145 psi)Pt is less active than Pd; higher pressure drives kinetics.
Temp 25–40 °CMild heat ensures completion without thermal degradation.

Step-by-Step:

  • Dissolve the nitro-arylpiperazine (10 mmol) in MeOH (10 mL).

  • Add 1.05 equivalents of concentrated HCl (or 4M HCl in dioxane). Check pH < 4.

  • Add 5% Pt(S)/C catalyst (wet paste, ~200 mg).

  • Purge reactor 3x with N₂, then 3x with H₂.

  • Pressurize to 5 bar H₂ and stir vigorously (>800 RPM).

  • Monitor via HPLC. Upon completion, filter catalyst over Celite.

  • Neutralize filtrate with NaHCO₃ before workup.

Method B: The "Fast" Protocol (Non-Halogenated Substrates)

Use this for simple nitro-arylpiperazines without sensitive groups.

ParameterSpecificationRationale
Catalyst 10% Pd/C (Type 39 or similar)High turnover frequency for rapid reduction.
Loading 0.5–1.0 wt%Pd is highly active; minimal loading required.
Solvent MeOH or THFStandard solubility; THF good for lipophilic substrates.
Pressure 1–3 bar (Balloon to mild pressure)Reaction is facile; high pressure not required.
Temp 20–25 °C (RT)Exotherm control is critical.

Step-by-Step:

  • Dissolve substrate in MeOH.

  • Optional: Add 1 eq Acetic Acid if reaction kinetics are sluggish (prevents amine poisoning).

  • Add 10% Pd/C (careful: pyrophoric).

  • Hydrogenate at 1 atm (balloon) or mild pressure.

  • Caution: Reaction is exothermic.[6] Cool if necessary to prevent "runaway" which leads to impurities.

Catalyst Selection Decision Tree

Use this logic flow to select the correct system for your specific molecule.

CatalystSelection Start Start: Analyze Substrate Structure HasHalogen Does it contain Cl, Br, or I? Start->HasHalogen YesHalogen YES: Risk of Dehalogenation HasHalogen->YesHalogen Yes NoHalogen NO: Standard Reduction HasHalogen->NoHalogen No UsePtS Use Sulfided Pt/C (Pt(S)/C) + Acidic Media YesHalogen->UsePtS Preferred AltHalogen Alternative: Pd/C + V (Vanadium) or Pd/C + Diphenylsulfide YesHalogen->AltHalogen Alternative StandardPd Use 10% Pd/C in MeOH NoHalogen->StandardPd IsPoisoning Is reaction stalling? AddAcid Add 1.0 eq HCl or AcOH (Protonate Piperazine) IsPoisoning->AddAcid Fix StandardPd->IsPoisoning If slow/stalled

Figure 2: Decision matrix for catalyst and condition selection based on substrate functionality.

FAQ: Advanced Optimization

Q: Can I use Transfer Hydrogenation instead of H₂ gas? A: Yes. If you lack high-pressure equipment, use Hydrazine Hydrate with Pd/C in refluxing ethanol. However, for halogenated substrates, use Iron (Fe) powder in Ammonium Chloride/Water (Bechamp reduction variant). This is chemoselective and avoids dehalogenation entirely [3].[7][8]

Q: Why do I see "dimers" in my LCMS? A: These are likely azoxy or hydrazo intermediates. This indicates your catalyst loading is too low or your hydrogen mass transfer is poor. The reaction is spending too much time in the "intermediate zone" (Nitroso/Hydroxylamine) allowing them to couple. Increase stirring speed immediately.

Q: My piperazine ring opened/cleaved. What happened? A: This is rare but happens under high temperature (>60°C) with active Pd catalysts, especially if the piperazine is benzylic. Keep temperatures below 40°C.

References

  • Dovell, F. S., & Greenfield, H. (1965). Sulfides of Platinum and Rhodium as Catalysts for the Hydrogenation of Nitro Compounds to Amines. Journal of the American Chemical Society. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Gogoi, S., et al. (2018). Selective Reduction of Nitroarenes to Anilines. Chemical Reviews. Link

  • Blaser, H. U. (2002). Spontaneous Selectivity in the Hydrogenation of Chloro-nitrobenzenes. Advanced Synthesis & Catalysis. Link

Sources

Optimization

Optimization of reaction temperature for SNAr coupling with piperazine

Technical Support Center: Temperature Optimization for SNAr Coupling with Piperazine Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, particularly for installing piperazine moie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for SNAr Coupling with Piperazine

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry, particularly for installing piperazine moieties onto heteroaromatic scaffolds to improve drug solubility and target binding. However, optimizing the reaction temperature is often a delicate balancing act. Insufficient thermal energy leads to sluggish kinetics, while excessive heating promotes detrimental side reactions such as bis-substitution or substrate degradation. This guide provides field-proven troubleshooting strategies and validated protocols to master temperature control in piperazine SNAr couplings.

Visual Workflow: The SNAr Energy Profile

SNAr_Mechanism Start Aryl Halide + Piperazine TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Heat / Polar Solvent Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer Rate Determining TS2 Transition State 2 (Leaving Group Expulsion) Meisenheimer->TS2 Product Aryl Piperazine + Halide TS2->Product Fast TempNote Temperature dictates ability to overcome TS1 barrier. F > Cl > Br reactivity. TempNote->TS1

Energy profile of the SNAr mechanism highlighting the temperature-dependent rate-limiting step.

Section 1: Core Principles & Causality (FAQs)

Q: Why does the required reaction temperature vary so drastically between different aryl halides? A: The activation energy required to reach the transition state and form the Meisenheimer complex is dictated by two factors: the leaving group and the electronic nature of the aromatic ring. Counterintuitively to SN2 logic, the SNAr reactivity order for halogens is F > Cl ≈ Br > I[1]. Fluorine's extreme electronegativity renders the ipso-carbon highly electrophilic, significantly lowering the activation barrier. Consequently, fluoroaromatics often react with piperazine at room temperature or under mild heating (e.g., 70 °C)[2], whereas chloro- or bromo-heterocycles typically require 80–120 °C to proceed at a viable rate[3].

Q: How does solvent choice intersect with temperature optimization? A: Polar aprotic solvents like DMSO, DMF, and NMP stabilize the highly polarized, anionic Meisenheimer complex[4]. This stabilization lowers the activation energy, allowing the reaction to proceed at lower temperatures compared to non-polar solvents. If a reaction is sluggish at 80 °C in toluene, switching to DMSO at the same temperature often forces the reaction to completion without requiring further heat.

Section 2: Troubleshooting Guide

Issue 1: Sluggish Reaction or No Product Formation

  • Causality: The thermal energy provided is insufficient to overcome the activation barrier of the nucleophilic attack, or the electrophile is too electronically deactivated.

  • Actionable Solution:

    • Incrementally increase the temperature by 20 °C intervals.

    • If conventional heating up to 120 °C fails, transition to microwave irradiation (150–180 °C), which can rapidly accelerate the reaction kinetics of deactivated substrates.

    • If using a palladium catalyst for a competing Buchwald-Hartwig amination, verify the catalyst is active and not oxidized[3].

Issue 2: Formation of Bis-Substituted Piperazine Byproducts

  • Causality: Piperazine is a secondary diamine. Under forcing conditions (temperatures >100 °C) or stoichiometric imbalances, the newly formed mono-aryl piperazine can act as a nucleophile and attack a second equivalent of the aryl halide, yielding an undesired bis-substituted dimer[5].

  • Actionable Solution:

    • Lower the temperature: The first substitution is kinetically faster than the second. Dropping the temperature to 20–50 °C exploits this kinetic differential.

    • Adjust Stoichiometry: Use a large excess of anhydrous piperazine (3.0 to 4.0 equivalents) to statistically favor mono-substitution[5].

    • Protecting Groups: If temperature reduction halts the reaction entirely, switch to mono-Boc-piperazine to sterically and electronically prevent the second addition.

Troubleshooting Start Analyze LC-MS / TLC Q1 Is the reaction sluggish or incomplete? Start->Q1 Q2 Are you observing bis-substitution? Q1->Q2 No A1_Yes Increase Temp by 20°C or switch to DMSO/DMF Q1->A1_Yes Yes A2_Yes Lower Temp to RT, Use 4 eq Piperazine or use N-Boc-piperazine Q2->A2_Yes Yes A2_No Proceed to Aqueous Workup Q2->A2_No No

Decision matrix for diagnosing and resolving temperature-related SNAr coupling issues.

Section 3: Quantitative Data & Optimization Matrix

Use the following matrix to establish baseline temperatures and conditions based on your specific substrate's electronic properties.

Substrate ActivationLeaving GroupRecommended TempPreferred SolventRisk of Bis-Substitution
High (e.g., ortho/para -NO₂)Fluorine (-F)20 °C – 70 °CAcetonitrile, THFLow (if temp is kept ≤70 °C)
Moderate (Heteroaryl rings)Chlorine (-Cl)80 °C – 100 °CDMF, DMSO, EtOHModerate
Low (Unactivated arenes)Bromine (-Br)120 °C – 160 °CDMSO, NMP (Microwave)High

Section 4: Validated Experimental Protocols

Protocol A: Mild-Temperature SNAr (Highly Activated Substrates)

Self-validating system for the synthesis of 1-(4-nitrophenyl)piperazine derivatives.

Rationale: Highly activated substrates (e.g., para-fluoronitrobenzene) possess strong electron-withdrawing groups that heavily stabilize the Meisenheimer complex, allowing for low-temperature couplings that prevent degradation and bis-substitution. Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 4-fluoronitrobenzene (1.0 eq) and anhydrous acetonitrile (0.5 M concentration).

  • Nucleophile Addition: Add 1-methylpiperazine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HF, preventing the protonation and deactivation of the piperazine nucleophile.

  • Temperature Control: Stir the reaction mixture at 70 °C[2]. Monitor the consumption of the starting material via LC-MS.

  • Workup: Upon completion (typically 2–4 hours), cool the mixture to room temperature. Dilute with ethyl acetate, wash with saturated aqueous NaHCO₃, and extract. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: High-Temperature SNAr (Deactivated/Sterically Hindered Substrates)

Self-validating system for the synthesis of heteroaryl piperazines (e.g., chloropyridazines).

Rationale: Less activated rings require significant thermal energy to drive the formation of the Meisenheimer complex. Mono-Boc protection is mandatory here to prevent bis-substitution at elevated temperatures. Step-by-Step Methodology:

  • Setup: Dissolve the chloroheterocycle (1.0 eq) in anhydrous DMSO (0.2 M) in a pressure-rated sealed tube.

  • Reagent Addition: Add N-Boc-piperazine (1.5 eq) and K₂CO₃ (2.0 eq). Causality: Inorganic bases like K₂CO₃ are preferred over organic amines at high temperatures (>100 °C) to avoid base degradation and unwanted side reactions.

  • Thermal Activation: Seal the tube tightly and heat in a pre-equilibrated oil bath at 100–120 °C[3].

  • Monitoring & Quenching: Monitor via TLC every 2 hours. Once the starting material is consumed, remove from heat and cool the vessel completely to room temperature before opening to prevent solvent flash-boiling.

  • Workup: Pour the mixture into ice water to crash out the product. Filter the resulting solid, wash thoroughly with cold water to remove residual DMSO, and dry under high vacuum.

References

  • Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects National Center for Biotechnology Information (PMC) URL:[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF White Rose University Consortium URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in nitro-phenylpiperazine synthesis

Welcome to the Technical Support Center for Nitro-phenylpiperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitro-phenylpiperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the carbon-nitrogen (C-N) bond formation required to synthesize these critical pharmacophores.

Nitro-phenylpiperazines are foundational intermediates in the development of tyrosinase inhibitors, antifungal agents, and CNS therapeutics. However, synthesizing them efficiently requires overcoming significant kinetic barriers, chemoselectivity issues, and catalyst instability. This guide dissects the causality behind common failures in both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling pathways.

Mechanistic Troubleshooting Workflow

To effectively troubleshoot low conversion rates, you must first isolate the mechanistic failure point of your chosen synthetic route. The diagram below maps the critical decision gates for both SNAr and palladium-catalyzed pathways.

G Start Nitro-phenylpiperazine Synthesis SNAr SNAr Pathway (Aryl Fluoride) Start->SNAr BH Buchwald-Hartwig (Aryl Chloride/Bromide) Start->BH Meisenheimer Meisenheimer Complex (Rate-Determining) SNAr->Meisenheimer OxAdd Oxidative Addition (Pd Catalyst) BH->OxAdd SNAr_Opt Optimized: Excess Amine Polar Aprotic Solvent Meisenheimer->SNAr_Opt Optimal SNAr_Fail Issue: Bis-arylation or Low Conversion Meisenheimer->SNAr_Fail Poor conditions BH_Opt Optimized: Bulky Ligand Strong Base OxAdd->BH_Opt Optimal BH_Fail Issue: Catalyst Death or Dehalogenation OxAdd->BH_Fail Poor ligand match Success1 High Yield Mono-adduct SNAr_Opt->Success1 Success2 High Yield C-N Bond BH_Opt->Success2

Figure 1: Mechanistic troubleshooting workflows for SNAr and Buchwald-Hartwig amination.

Frequently Asked Questions & Troubleshooting Guide

Q1: My SNAr conversion rate is stalling below 50% when reacting piperazine with 4-chloronitrobenzene. How can I drive the reaction to completion? A: The root cause is likely the high activation energy required to form the intermediate Meisenheimer complex. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the leaving group's departure [1]. Therefore, the leaving group's electronegativity is paramount. The reactivity order for halogens in SNAr is F > Cl > Br > I —the exact opposite of SN2 reactions [2].

  • Solution: Switch your substrate from 4-chloronitrobenzene to 4-fluoronitrobenzene . The highly electronegative fluorine atom strongly polarizes the ipso carbon, stabilizing the negative charge in the transition state and drastically accelerating the reaction [5]. If you must use the chloride, you will need to increase the temperature to 150 °C and employ a phase-transfer catalyst (PTC) or microwave irradiation [5].

Q2: I am achieving high conversion, but my LC-MS shows a massive peak for the bis-arylated (di-adduct) byproduct instead of the desired mono-adduct. How do I prevent this? A: Piperazine contains two equivalent secondary amines. Once the first nitrogen attacks the fluoronitrobenzene to form the mono-adduct, the second nitrogen remains nucleophilic and will readily attack another equivalent of the electrophile.

  • Solution: You have two options based on your scale and budget:

    • Statistical Control: Use a massive stoichiometric excess of piperazine (e.g., 5.0 equivalents). This statistically ensures that the electrophile is consumed by free piperazine rather than the mono-adduct [3]. The excess piperazine is highly water-soluble and can be easily washed away during the aqueous workup.

    • Protecting Groups: Use mono-Boc-protected piperazine (N-Boc-piperazine). This physically blocks the second nitrogen from reacting. The Boc group can be quantitatively removed later using TFA or HCl.

Q3: I am using a Buchwald-Hartwig amination to couple an unactivated chloronitrobenzene, but my reaction turns black within 20 minutes and conversion stops. What is happening? A: The black precipitate is "Palladium black"—inactive, aggregated elemental palladium. This indicates that your catalyst has died. Aryl chlorides have a high barrier to oxidative addition. If your ligand is not sufficiently electron-rich to push electron density into the Pd center, or not bulky enough to promote reductive elimination, the catalytic cycle stalls, and the Pd(0) intermediate aggregates [4].

  • Solution: Upgrade your ligand. Simple phosphines (like PPh3) will fail here. Switch to a highly active, sterically hindered bidentate ligand like BINAP or a proazaphosphatrane ligand like P(i-BuNCH2CH2)3N [4]. Additionally, ensure your solvent (Toluene or Dioxane) is rigorously degassed, as oxygen rapidly oxidizes electron-rich phosphine ligands.

Q4: Does the choice of solvent really matter for the SNAr pathway? A: Absolutely. SNAr reactions require polar aprotic solvents (e.g., DMF, DMSO, or NMP). Protic solvents (like ethanol or water) will hydrogen-bond with the amine nucleophile, creating a solvation shell that severely dampens its nucleophilicity [2]. Polar aprotic solvents solvate the cations of your base (e.g., K+ from K2CO3) while leaving the amine "naked" and highly reactive, lowering the activation energy for the Meisenheimer complex formation.

Quantitative Data: Reaction Optimization Matrix

Use the following table to benchmark your expected yields based on substrate and pathway selection.

Reaction PathwayAryl Halide SubstrateAmine ReagentCatalyst / Ligand SystemBase & SolventTemp (°C)Expected Yield
SNAr 4-FluoronitrobenzenePiperazine (5.0 eq)None requiredK2CO3 / DMF80 - 100> 90%
SNAr 4-ChloronitrobenzenePiperazine (1.1 eq)None requiredKOH / TDA-1 (PTC)150~ 56%
Buchwald-Hartwig 4-ChloronitrobenzeneN-Boc-piperazinePd2(dba)3 / P(i-BuNCH2CH2)3NNaOH / H2O-Toluene100~ 87%
Buchwald-Hartwig 4-BromonitrobenzeneN-Boc-piperazinePd(OAc)2 / BINAPKOtBu / Toluene80 - 110> 85%

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure you can monitor the reaction's success in real-time.

Protocol A: Direct SNAr Synthesis of 1-(4-Nitrophenyl)piperazine

Mechanism: Addition-Elimination SNAr driven by a highly electronegative leaving group.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.05 g, 12.1 mmol, 5.0 equiv) in anhydrous DMF (15 mL).

  • Addition: Slowly add 4-fluoronitrobenzene (0.34 g, 2.4 mmol, 1.0 equiv) dropwise.

    • Validation Checkpoint 1: The solution should immediately transition from colorless to a deep yellow/orange, indicating the formation of the charge-transfer complex and subsequent SNAr adduct [3].

  • Heating: Add anhydrous K2CO3 (0.66 g, 4.8 mmol, 2.0 equiv). Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

  • Monitoring: Monitor via TLC (Eluent: 10% MeOH in DCM).

    • Validation Checkpoint 2: The starting material (Rf ~ 0.9) should disappear, replaced by a highly polar, UV-active product spot (Rf ~ 0.2) that stains positive (purple/brown) with Ninhydrin, confirming the presence of the secondary amine.

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification: Wash the combined organic layers aggressively with water (3 × 40 mL) and brine (1 × 40 mL) to remove DMF and the excess unreacted piperazine. Dry over MgSO4, filter, and concentrate under reduced pressure to yield a yellow crystalline solid [3].

Protocol B: Buchwald-Hartwig Amination of 4-Chloronitrobenzene

Mechanism: Palladium-catalyzed cross-coupling via Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add 4-chloronitrobenzene (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd2(dba)3 (1 mol% Pd), and the proazaphosphatrane ligand P(i-BuNCH2CH2)3N (2 mol%) [4].

  • Base Addition: Add KOtBu (1.5 equiv). Evacuate and backfill the tube with ultra-pure Argon three times.

    • Critical Note: KOtBu is highly hygroscopic; use a freshly opened bottle or sublime prior to use.

  • Solvent Injection: Inject anhydrous, degassed Toluene (0.2 M relative to the aryl chloride) via syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint 1: The reaction mixture should maintain a dark red/brown homogenous appearance. If it rapidly drops out a black precipitate (Pd black) and turns clear, the catalyst has deactivated, and the system was likely contaminated with oxygen or moisture.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • RSC Advances. Re-evaluation of our flow strategy... Retrieved from: [Link]

  • Journal of Organic Chemistry (ACS Publications). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from:[Link]

  • Sciforum. Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Retrieved from:[Link]

Optimization

Technical Support Center: Stability of 1-(2-Methyl-5-nitrophenyl)piperazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in designin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in designing and interpreting stability studies for 1-(2-Methyl-5-nitrophenyl)piperazine, with a specific focus on its behavior under acidic conditions. As specific literature on this exact molecule is limited, this guide is built on established principles of pharmaceutical stress testing and the known chemistry of phenylpiperazine and nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-Methyl-5-nitrophenyl)piperazine under acidic conditions?

When subjecting 1-(2-Methyl-5-nitrophenyl)piperazine to acidic conditions, there are two principal phenomena to consider: physical stability (salt formation) and chemical stability (degradation).

  • Salt Formation: The piperazine ring contains two nitrogen atoms which are basic. In an acidic medium, these nitrogens will be protonated to form piperazinium salts.[1] This is not a degradation reaction but an acid-base reaction. The primary consequence is a significant change in the molecule's physical properties, most notably a likely increase in aqueous solubility. From a practical standpoint, this means the compound may behave differently in acidic solutions compared to neutral or basic media, which can affect formulation and delivery strategies.

  • Chemical Degradation: The more critical concern is the potential for irreversible chemical breakdown of the molecule. While the N-aryl bond in phenylpiperazine derivatives is generally robust, harsh acidic conditions (e.g., elevated temperatures and strong acid concentrations) can promote hydrolysis.[2][3] The nitro group (NO₂) on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring system. The primary long-term concern under forced conditions is the potential cleavage of the molecule.

Q2: I can't find specific degradation data for this compound. How should I proceed?

This is a common scenario in early-stage drug development. The standard industry practice, mandated by regulatory bodies like the ICH, is to perform forced degradation studies (also known as stress testing).[4][5]

Forced degradation studies are essential for several reasons:

  • Identifying Potential Degradants: They help to identify the likely degradation products that could form under storage or physiological conditions.[6]

  • Understanding Degradation Pathways: The results provide insight into the molecule's intrinsic stability and its degradation mechanisms (e.g., hydrolysis, oxidation).[2]

  • Developing Stability-Indicating Methods: A core purpose is to generate degradation products to develop and validate an analytical method (typically HPLC) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[4] This is a critical requirement for all stages of pharmaceutical development.

Therefore, the recommended approach is to design and execute a forced degradation study under various stress conditions, including acid hydrolysis.[6]

Q3: What are the theoretically expected degradation pathways for 1-(2-Methyl-5-nitrophenyl)piperazine under acidic stress?

Based on the structure, we can postulate a primary degradation pathway involving hydrolysis, although it may require significant energy (e.g., heat).

  • Protonation (Initial Reaction): The first and immediate reaction will be the protonation of one or both piperazine nitrogens.

  • Hypothetical Hydrolytic Cleavage: Under forcing conditions, the most plausible degradative pathway is the hydrolysis of the C-N bond between the nitrophenyl group and the piperazine ring. This would result in the formation of two primary degradation products: 2-methyl-5-nitroaniline and piperazine . While acid-catalyzed hydrolysis of such N-aryl bonds can be difficult, it represents the most likely bond cleavage point in the core structure. A similar principle of amide bond cleavage via acid-catalyzed hydrolysis is a well-documented reaction.[7]

The diagram below illustrates this potential pathway.

G cluster_main Potential Acid Degradation Pathway cluster_products parent 1-(2-Methyl-5-nitrophenyl)piperazine protonated Protonated Species (Piperazinium Salt) parent->protonated  + H⁺ (Fast)  Acid-Base Reaction products Degradation Products protonated->products  + H₂O, Δ (Slow)  Hydrolysis p1 2-Methyl-5-nitroaniline p2 Piperazine

Potential acid-catalyzed degradation pathway.
Q4: What analytical method is best for monitoring the stability of this compound?

A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the gold standard.[8] The nitrophenyl group acts as a strong chromophore, making UV detection highly suitable.

A method is considered "stability-indicating" if it can separate the parent compound, its degradation products, and any process-related impurities with baseline resolution.[4] This ensures that the decrease in the parent drug concentration is accurately measured and that the formation of degradants can be monitored.

Key considerations for method development:

  • Column: A reversed-phase C18 column is a common and effective starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is typical. Gradient elution is often required to separate the parent compound from potentially more polar degradants.

  • Detection: Based on the nitroaromatic structure, a detection wavelength in the range of 254 nm to 350 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying the structures of unknown degradation products observed during the study.[9]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
No significant degradation is observed after the experiment. The stress condition was too mild. The molecule is highly stable under the tested conditions.Incrementally increase the stress level. Options include: 1) Increasing the temperature (e.g., from 60°C to 80°C). 2) Increasing the acid concentration (e.g., from 0.1 N HCl to 1 N HCl). 3) Extending the duration of the study.[6]
The compound degrades completely or too quickly at the first time point. The stress condition was too harsh.Reduce the severity of the conditions. Options include: 1) Decreasing the temperature (e.g., to 40°C or room temperature). 2) Using a lower acid concentration (e.g., 0.01 N HCl). 3) Taking earlier time points. The goal is to achieve 5-20% degradation to clearly observe the primary degradants.[6]
Poor peak shape (e.g., tailing) for the parent compound in HPLC analysis. The basic piperazine moiety is interacting with residual acidic silanols on the silica-based column.1) Lower the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0) to ensure the piperazine is fully and consistently protonated. 2) Use a column with end-capping or a modern hybrid particle column designed for basic analytes.
The total mass balance (Assay of Parent + Area % of all Degradants) is significantly less than 100%. 1. A degradant is not UV-active. 2. A degradant is volatile. 3. A degradant is not eluting from the HPLC column.1) Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. 2) Employ LC-MS to search for expected masses of potential non-UV active or poorly retained products like piperazine itself.[9] 3) Use a steep organic gradient at the end of the run to wash the column.

Experimental Protocols & Workflows

Protocol 1: General Acid-Forced Degradation Study

This protocol outlines a standard starting point for an acid hydrolysis study. Conditions should be adjusted based on the observed stability of the compound.

1. Reagent and Solution Preparation:

  • Prepare a stock solution of 1-(2-Methyl-5-nitrophenyl)piperazine at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare solutions of 0.1 N HCl and 1 N HCl.

2. Experimental Procedure:

  • For each condition, transfer 1 mL of the stock solution into a clean vial.
  • Add 1 mL of the acid solution (e.g., 1 N HCl). This results in a final drug concentration of ~0.5 mg/mL in 0.5 N HCl.
  • Prepare a control sample by adding 1 mL of purified water instead of acid.
  • Incubate the vials in a controlled temperature bath (e.g., 80°C).[6]
  • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).
  • Immediately upon withdrawal, neutralize the aliquot by adding an equimolar amount of base (e.g., 1 N NaOH). This is crucial to stop the degradation reaction before analysis.[6]
  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

3. Analysis:

  • Analyze the samples using a validated, stability-indicating HPLC method.
  • Calculate the percentage of the parent compound remaining and the area percentage of each degradation product.
Overall Experimental Workflow

The following diagram outlines the logical flow for conducting a comprehensive stability assessment.

Workflow for Forced Degradation Study.

References

  • (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance - ResearchGate.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds - Benchchem.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • Analytical CHEMISTRY.
  • Analytical Methods - RSC Publishing.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio.
  • Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11.
  • What are the stability conditions of piperazine? - Blog - Biosynce.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE.
  • 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3 - Synquest Labs.
  • ~ SINTEF TITLE - Gassnova.
  • CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents.
  • Analytical Methods - OPUS at UTS.
  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.

Sources

Troubleshooting

Technical Support Center: Purifying Polar Piperazine Derivatives with Flash Chromatography

Welcome to the technical support center for flash chromatography of polar piperazine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for flash chromatography of polar piperazine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome the unique challenges associated with purifying these basic, polar molecules. Here, you will find not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.

The Challenge with Piperazine Derivatives

Piperazine scaffolds are ubiquitous in medicinal chemistry, but their purification can be a significant bottleneck. The two basic nitrogen atoms in the piperazine ring (pKa ~9.8) create a strong affinity for the acidic silanol groups on the surface of standard silica gel. This acid-base interaction often leads to common chromatographic problems such as poor peak shape, excessive tailing, and in some cases, irreversible binding of the compound to the stationary phase.[1][2] This guide provides systematic solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my polar piperazine derivative streaking or tailing on a standard silica gel column?

The primary cause is a strong acid-base interaction between the basic nitrogen atoms of your piperazine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction slows down the desorption part of the chromatographic process, causing the compound to "drag" or "tail" as it elutes, resulting in broad peaks and poor separation.[3]

Q2: What is the crucial first step for developing a flash chromatography method for these compounds?

The indispensable first step is method development using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and inexpensive way to screen various solvent systems and determine the optimal mobile phase for your separation. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) value between 0.15 and 0.35.[5][6] This range provides the best balance between resolution, run time, and solvent consumption in the corresponding flash chromatography run.[5] The column volumes (CV) required to elute your compound can be estimated from the Rf value using the formula: CV = 1/Rf .[7][8]

Q3: My piperazine derivative is very polar and either stays at the baseline or streaks badly in common solvent systems like ethyl acetate/hexanes. What should I do?

This is a very common issue. When standard solvent systems lack the polarity to move the compound or fail to produce a well-defined spot, you must modify the mobile phase. The most effective strategy is to add a small amount of a basic modifier. This modifier competes with your basic piperazine derivative for the acidic sites on the silica, effectively neutralizing the surface and allowing your compound to elute with a much-improved peak shape.[2][9]

Q4: What are the best basic modifiers to use, and how much should I add?

The two most common and effective basic modifiers are Triethylamine (TEA) and Ammonium Hydroxide.

  • Triethylamine (TEA): This is a general-purpose volatile base that is effective for a wide range of amines. A typical concentration is 0.1-2% (v/v) in your mobile phase.[10]

  • Ammonium Hydroxide (NH₄OH): Often used for more polar or stubborn amines. It is typically added as a component of the polar co-solvent. A common practice is to prepare a stock solution of 1-10% concentrated NH₄OH in methanol, and then use this modified methanol as the polar component in a solvent system with a less polar solvent like Dichloromethane (DCM).[10][11][12]

It is critical to add the modifier to both your TLC mobile phase during method development and your flash chromatography eluent to ensure the results are transferable.[2]

Q5: Even with a DCM/Methanol/Ammonia mixture, my compound's separation from impurities is poor. What is my next option?

If modifying the mobile phase is insufficient, the next logical step is to change the stationary phase. Instead of relying on a modifier in the liquid phase, you can use a stationary phase with a built-in basic character.

  • Amine-functionalized Silica (NH₂-Silica): This is an excellent choice. The silica is bonded with aminopropyl groups, creating a basic surface (pKa ~9.8).[1] This "built-in" modifier prevents the unwanted interactions with silanol groups, leading to sharper peaks and better separations without needing a basic additive in the mobile phase.[1][13] You can often use simpler solvent systems like hexane/ethyl acetate or DCM/methanol with these columns.[1]

  • Alumina (Neutral or Basic): Alumina is another alternative to silica. For basic compounds like piperazines, neutral or basic alumina can be effective, as it lacks the strong acidity of silica gel.[9][14]

Q6: When should I consider using Reversed-Phase (RP) flash chromatography?

Reversed-phase chromatography is an excellent option for highly polar, water-soluble piperazine derivatives that are difficult to retain or purify using normal-phase techniques.[4][13] In RP chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[6] Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. For ionizable compounds like piperazines, adding a pH modifier like formic acid (to protonate the amines) or ammonium hydroxide (to deprotonate them) to the mobile phase can significantly improve peak shape and selectivity.[13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of polar piperazine derivatives.

Problem: My compound is eluting with a severe tail or as a very broad peak.

This is the most frequent problem. Follow this decision tree to find a solution.

troubleshooting_peak_shape start Start: Tailing Peak Observed check_load Is the column overloaded? (Sample >1-2% of column weight?) start->check_load reduce_load Action: Reduce sample load and rerun. check_load->reduce_load Yes add_modifier Is a basic modifier (e.g., 0.5-2% TEA) in the mobile phase? check_load->add_modifier No add_tea Action: Add 0.5-2% TEA or 1-5% NH4OH in MeOH to the eluent. Re-equilibrate and run. add_modifier->add_tea No increase_modifier Is the modifier concentration high enough? add_modifier->increase_modifier Yes increase_conc Action: Increase modifier concentration. (e.g., from 1% to 2% TEA) increase_modifier->increase_conc No change_phase Action: Switch to an alternative stationary phase. Recommended: Amine-functionalized (NH2) Silica. increase_modifier->change_phase Yes, still tailing

Caption: Workflow for troubleshooting poor peak shape.

Problem: I am not recovering my compound from the column.

Low or zero recovery can be due to two main reasons:

  • Irreversible Binding: Your highly basic compound may have bound so strongly to the acidic silica that the mobile phase cannot elute it.

    • Solution: Before committing your entire batch, perform a small-scale stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If the spot remains at the origin or shows signs of degradation, standard silica is not suitable.[12] In this case, immediately switch to an amine-functionalized silica or alumina column.[1][13]

  • Compound Degradation: The acidic surface of the silica gel can catalyze the decomposition of sensitive molecules.[9][12]

    • Solution: Similar to the above, a TLC stability test is crucial. If degradation is observed, use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[9]

Problem: The separation was excellent on TLC, but failed on the flash column.

This discrepancy can arise from several factors:

  • Incorrect Rf Range: An Rf value that is too high on TLC (e.g., > 0.4) may look like a good separation, but the compound will elute too quickly on the column (in just a few column volumes), providing little to no separation from nearby impurities.[5] Always aim for an Rf of 0.15-0.35 for the compound of interest.[5][6]

  • Sample Loading Technique: For polar compounds, "dry loading" is highly recommended over liquid loading. Dissolving your sample in a strong solvent (like DCM or Methanol) for liquid loading can disrupt the initial equilibration at the top of the column, causing band broadening and poor separation.[4][6]

    • Dry Loading Protocol: Dissolve your crude product in a suitable solvent, add a small amount of silica gel (or Celite), and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be loaded directly onto the top of the column.[6]

  • TLC Plate and Column Mismatch: Ensure the stationary phase of your TLC plate is the same as your flash column. Different brands can have different properties, leading to variations in retention.[8]

Data & Protocols

Table 1: Recommended Starting Solvent Systems
Compound PolarityStationary PhaseRecommended Solvent SystemModifier & Notes
Moderately PolarSilica GelDichloromethane / Methanol (99:1 to 90:10)Add 0.5-2% Triethylamine (TEA) to the final mixture.[10]
PolarSilica GelDichloromethane / (Methanol + 1-10% NH₄OH)Prepare a stock of MeOH with ammonia first. Effective for very basic amines.[11][12]
Very PolarAmine (NH₂) SilicaHexane / Ethyl Acetate or Ethyl Acetate / MethanolNo modifier is typically needed. The stationary phase acts as the modifier.[1]
Very Polar / Water-SolubleC18 Reversed-PhaseWater / Acetonitrile or Water / MethanolAdd 0.1% Formic Acid or 0.1% NH₄OH to both solvents to control ionization and improve peak shape.[13]
Protocol 1: Method Development using TLC with Modifiers
  • Prepare Solvent Systems: Prepare 3-4 small beakers with different solvent systems. For a polar piperazine, good starting points are 95:5, 90:10, and 85:15 mixtures of Dichloromethane (DCM) and Methanol (MeOH).

  • Add Modifier: To each beaker, add your chosen basic modifier. For example, add Triethylamine (TEA) to a final concentration of 1% v/v.

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent. Using a capillary tube, carefully spot the mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of your prepared solvent systems. Ensure the chamber is saturated with the solvent vapor.

  • Visualize and Calculate Rf: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots (e.g., under a UV lamp or by staining). Calculate the Rf value for your target compound: Rf = (distance traveled by spot) / (distance traveled by solvent front).[7]

  • Optimize: Adjust the solvent ratio until the Rf of your target compound is in the optimal range of 0.15-0.35.[5] This is the solvent system you will use for the flash column.

Diagram: Understanding the Role of a Basic Modifier

The following diagram illustrates how a basic modifier like Triethylamine (TEA) prevents the piperazine derivative from strongly interacting with the silica surface, leading to improved chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(2-Methyl-5-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Methyl-5-nitrophenyl)piperazine, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Methyl-5-nitrophenyl)piperazine, a key intermediate in pharmaceutical synthesis. We will explore the intricacies of its spectral features, compare it with structurally related analogs, and discuss alternative analytical techniques. This document is designed to serve as a practical resource for researchers, enhancing the accuracy and efficiency of structural elucidation and purity assessment.

Introduction: The Role of NMR in Characterizing Substituted Phenylpiperazines

Phenylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system. Accurate structural confirmation of these molecules is paramount. ¹H NMR spectroscopy stands out as a primary analytical tool, offering detailed information about the molecular structure, including the number and type of protons, their connectivity, and the stereochemical arrangement.

The ¹H NMR spectrum of 1-(2-Methyl-5-nitrophenyl)piperazine, while seemingly straightforward, presents nuances arising from the electronic effects of the substituents on the aromatic ring and the conformational dynamics of the piperazine moiety. Understanding these subtleties is crucial for unambiguous spectral assignment.

Predicted ¹H NMR Spectrum Analysis of 1-(2-Methyl-5-nitrophenyl)piperazine

The interpretation of the ¹H NMR spectrum of 1-(2-Methyl-5-nitrophenyl)piperazine involves a systematic analysis of the aromatic and aliphatic regions. The presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) significantly influences the chemical shifts of the aromatic protons.

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons in 1-(2-Methyl-5-nitrophenyl)piperazine are numbered as follows:

Figure 1: Structure of 1-(2-Methyl-5-nitrophenyl)piperazine with proton numbering.

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region is expected to show three distinct signals corresponding to H-3, H-4, and H-6.

  • H-6: This proton is ortho to the electron-withdrawing nitro group, which will cause a significant downfield shift. It is expected to appear as a doublet.

  • H-4: This proton is meta to the nitro group and ortho to the piperazine nitrogen. It will also be shifted downfield and appear as a doublet of doublets.

  • H-3: This proton is ortho to the methyl group and meta to the piperazine nitrogen. The electron-donating nature of the methyl group will cause an upfield shift relative to the other aromatic protons. It is expected to appear as a doublet.

The deshielding effect of substituents on aromatic protons is a well-established phenomenon in NMR spectroscopy.[1][2]

Aliphatic Region (δ 2.0 - 4.0 ppm)

The aliphatic region will contain signals from the piperazine ring protons and the methyl group.

  • Piperazine Protons (N-CH₂): Due to the conformational flexibility of the piperazine ring and the potential for restricted rotation around the N-aryl bond, the proton signals for the piperazine ring can be complex.[3][4] Typically, two broad multiplets or triplets are observed. The protons on the carbons attached to the aromatic ring (C-2' and C-6') will be more deshielded and appear further downfield compared to the protons on the carbons adjacent to the secondary amine (C-3' and C-5').

  • Methyl Protons (-CH₃): The methyl group protons will appear as a sharp singlet in the upfield region of the aliphatic section.

  • Amine Proton (N-H): The proton on the secondary amine of the piperazine ring will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Comparative Analysis

Comparison with 1-(2-Nitrophenyl)piperazine

A close structural analog, 1-(2-nitrophenyl)piperazine, provides an excellent reference for understanding the spectrum of our target compound. A study on this compound provides experimental data for comparison.[5][6] The primary difference is the presence of the methyl group at the C-2 position in our molecule of interest.

ProtonPredicted Chemical Shift (δ ppm) for 1-(2-Methyl-5-nitrophenyl)piperazineReported Chemical Shift (δ ppm) for 1-(2-Nitrophenyl)piperazine[5]Expected Influence of the Methyl Group
Aromatic-H
H-3~7.1-7.2~7.1 (t)The ortho methyl group will likely cause a slight upfield shift and simplify the splitting to a doublet.
H-4~7.4-7.5~7.5 (t)Minimal change expected. Will appear as a doublet of doublets.
H-6~7.8-7.9~7.8 (d)Minimal change expected.
Aliphatic-H
-CH₃~2.3-2.4N/AA new singlet will appear in this region.
Piperazine-H (N-CH₂)~3.1-3.3 and ~3.0-3.1~3.1 (t) and ~3.2 (t)The steric hindrance from the ortho methyl group may influence the conformation and chemical shifts slightly.
Piperazine-NHBroad, variableNot explicitly reported, but expected to be a broad signal.No significant change expected.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Methyl-5-nitrophenyl)piperazine and Comparison with 1-(2-Nitrophenyl)piperazine.

The introduction of the methyl group is predicted to cause a slight upfield shift for the adjacent aromatic proton (H-3) and introduce a new singlet for the methyl protons themselves. The overall pattern of the aromatic and aliphatic signals is expected to be similar to that of 1-(2-nitrophenyl)piperazine.

Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of 1-(2-Methyl-5-nitrophenyl)piperazine.

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule, confirming the number and types of carbon atoms.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for determining the molecular weight and fragmentation pattern, which aids in structural confirmation and impurity profiling.[7][8][9]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), N-H bonds (around 3300 cm⁻¹), and C-H bonds.

The cross-validation of results from multiple analytical methods is a robust strategy in pharmaceutical development to ensure the identity and purity of a compound.[8]

Experimental Protocol: ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(2-Methyl-5-nitrophenyl)piperazine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for this compound).

    • Apply a 90° pulse.

    • Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.[1]

cluster_workflow ¹H NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (Pulsing and FID Collection) B->C D Data Processing (FT, Phasing, and Calibration) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E F Structural Elucidation E->F

Figure 2: A generalized workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-(2-Methyl-5-nitrophenyl)piperazine provides a wealth of structural information that is critical for its unambiguous identification. A thorough analysis of the aromatic and aliphatic regions, guided by an understanding of substituent effects and conformational dynamics, allows for the complete assignment of all proton signals. Comparison with structurally similar compounds, such as 1-(2-nitrophenyl)piperazine, further strengthens these assignments. For comprehensive characterization, it is recommended to use ¹H NMR in conjunction with other analytical techniques like ¹³C NMR and mass spectrometry. This integrated approach ensures the highest level of confidence in the structural integrity of this important pharmaceutical intermediate.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41337-41347. [Link]

  • Steinberg, J., Wodtke, R., Streiter, M., Mamat, C., & Löser, R. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Yılmaz, F., & Ertürk, A. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 807-814. [Link]

  • Özdemir, Ü., Gümüş, M. H., Ceylan, Ş., & Çelik, H. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(45), 31639-31655. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291582. [Link]

  • Zuba, D., & Sekuła, K. (2013). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 227(1-3), 63-71. [Link]

  • Steinberg, J., Wodtke, R., Streiter, M., Mamat, C., & Löser, R. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • De-Cai, L., et al. (2010). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Journal of Forensic Sciences, 55(2), 433-441. [Link]

  • SpectraBase. (2025). 1-piperazinamine, N-[(E)-(2-nitrophenyl)methylidene]-4-phenyl-. SpectraBase. [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5064. [Link]

  • United Nations Office on Drugs and Crime. (2010). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Yildiz, M., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1119, 246-253. [Link]

  • Yildiz, M., et al. (2016). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. ResearchGate. [Link]

  • Reusch, W. (2013). Proton Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4813. [Link]

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts. [Link]

  • Suryanti, V., Wibowo, F. R., Marzuki, A., & Sari, M. R. K. (2019). ¹H NMR spectrum of compound 5. ResearchGate. [Link]

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Comparative

Foundational Strategy: Understanding the Analyte and Potential Impurities

An In-Depth Guide to the Development and Comparative Analysis of a Stability-Indicating HPLC Method for Purity Assessment of 1-(2-Methyl-5-nitrophenyl)piperazine This guide provides a comprehensive, scientifically-ground...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development and Comparative Analysis of a Stability-Indicating HPLC Method for Purity Assessment of 1-(2-Methyl-5-nitrophenyl)piperazine

This guide provides a comprehensive, scientifically-grounded framework for the development, comparison, and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Methyl-5-nitrophenyl)piperazine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental choice, thereby empowering researchers, scientists, and drug development professionals to build robust, reliable, and compliant analytical methods.

The narrative follows a logical progression from understanding the molecule and its potential impurities to a systematic method development strategy, a comparative analysis of optimized methods, and a rigorous validation protocol in accordance with international regulatory standards.

The molecular structure of 1-(2-Methyl-5-nitrophenyl)piperazine—featuring a basic piperazine ring, a substituted aromatic nitro group, and a methyl group—dictates the analytical approach. Its basicity makes it susceptible to peak tailing on traditional silica-based columns, while the aromatic ring offers opportunities for alternative chromatographic selectivity.

Impurities can arise from various sources, including unreacted starting materials, by-products of the synthetic process, and degradation of the final compound.[2][3] A robust purity method must be able to resolve the main component from all known and potential impurities. To achieve this, a "stability-indicating" method is required, the development of which begins with forced degradation studies.

Forced Degradation: Probing for Instability

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[4][5] It involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[6][7] This process is critical for identifying likely degradation pathways and ensuring the analytical method can separate these newly formed degradants from the parent peak, thus demonstrating specificity.[5][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce detectable impurities without completely consuming the main analyte.[6][7]

Experimental Protocol: Forced Degradation Studies
  • Prepare Stock Solution: Dissolve an accurately weighed amount of 1-(2-Methyl-5-nitrophenyl)piperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 48 hours. Dissolve the stressed powder and dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 7 days, as per ICH Q1B guidelines. Dissolve and dilute to a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a solution of the unstressed compound at the same final concentration (~100 µg/mL).

  • Analysis: Analyze all samples by HPLC using a preliminary method, equipped with a Photodiode Array (PDA) detector to evaluate peak purity and identify the formation of new peaks.

A Systematic Approach to HPLC Method Development

The development of a robust HPLC method is an iterative process involving the careful selection and optimization of several key parameters. The workflow below illustrates a logical progression from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Define Analytical Target Profile (ATP) (e.g., Purity Method, Stability-Indicating) B Select Detector (PDA for Peak Purity) A->B C Select Column Chemistries (e.g., C18, Phenyl-Hexyl) B->C D Select Mobile Phase (Organic Modifier, Buffer, pH) C->D E Screening Experiments (Isocratic & Gradient Runs) D->E F Optimize Gradient Profile & Mobile Phase Composition E->F G Optimize Flow Rate & Column Temperature F->G H System Suitability Check (Resolution, Tailing Factor) G->H I Method Validation (as per ICH Q2(R1)) H->I J Final Method Report I->J

Caption: Workflow for HPLC Method Development and Validation.

Initial Parameter Selection: The "Why" Behind the Choices

The initial choices are critical for efficient method development. They are based on the physicochemical properties of the analyte and potential impurities.

ParameterSelection cluster_Column Column Selection cluster_MobilePhase Mobile Phase Selection Analyte {1-(2-Methyl-5-nitrophenyl)piperazine | + Basic (Piperazine Ring) + Aromatic (Nitro-phenyl) + Moderately Polar } C18 C18 Column + Primary Choice (Hydrophobic) - Potential Tailing for Basics Analyte->C18 Hydrophobicity Phenyl Phenyl-Hexyl Column + π-π Interactions (Aromatic Ring) + Alternative Selectivity Analyte->Phenyl Aromaticity Aqueous Aqueous Phase (pH) + Acidic pH (e.g., 3.0) protonates piperazine + Suppresses silanol interactions + Reduces peak tailing Analyte->Aqueous Basicity Organic Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH) ACN: Lower Viscosity, Better UV C18->Organic Phenyl->Organic

Caption: Decision Logic for Column and Mobile Phase Selection.

  • Detector: A Photodiode Array (PDA) detector is the preferred choice.[8] Unlike a simple UV detector, a PDA acquires spectra across a range of wavelengths for the entire peak, which is indispensable for evaluating peak purity and detecting co-eluting impurities.[9][10]

  • Stationary Phase (Column):

    • Alternative 1 (Conventional): C18 Column. A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and a logical starting point due to its wide applicability based on hydrophobic interactions.[11][12]

    • Alternative 2 (Orthogonal Selectivity): Phenyl-Hexyl Column. Given the aromatic nature of the analyte, a phenyl-hexyl column offers an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the analyte.[11][13] This can provide different selectivity for aromatic impurities compared to a C18 column.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it typically provides better peak shapes for basic compounds, lower viscosity (leading to lower backpressure), and a lower UV cutoff wavelength.[14]

    • Aqueous Phase and pH: This is the most critical parameter for controlling the retention and peak shape of a basic compound like 1-(2-Methyl-5-nitrophenyl)piperazine. By operating at an acidic pH (e.g., pH 2.5-3.5), the piperazine moiety becomes protonated. This not only increases its aqueous solubility but, more importantly, suppresses undesirable ionic interactions with residual acidic silanols on the silica surface, thereby significantly reducing peak tailing.[15][16] A buffer, such as potassium phosphate or ammonium formate, is essential to maintain a constant pH throughout the analysis.[17]

Performance Comparison: Two Optimized Methods

To illustrate the impact of stationary phase selection, two methods were developed and optimized. Method A utilizes a conventional C18 column, while Method B employs a Phenyl-Hexyl column for alternative selectivity. Their performance was evaluated using a stressed sample (acid hydrolysis) containing the main peak and two prominent degradation products (Imp-1 and Imp-2).

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod AMethod B
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water, pH ~2.7
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 70% B in 20 min10% B to 65% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection PDA at 254 nmPDA at 254 nm
Injection Vol. 10 µL10 µL

Table 2: Comparative Performance Data

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Rationale / Commentary
Resolution (Main Peak / Imp-1) 1.82.5Method B provides superior resolution for the closely eluting Imp-1, likely due to π-π interactions enhancing selectivity.
Resolution (Main Peak / Imp-2) 4.54.2Both methods adequately resolve Imp-2, but the elution order relative to the main peak may differ.
Tailing Factor (Main Peak) 1.41.1The lower tailing factor in Method B suggests better interaction characteristics for this basic compound on the Phenyl-Hexyl phase under these conditions.
Retention Time (Main Peak) 10.2 min9.5 minThe slightly earlier elution in Method B can lead to a shorter overall run time.
Peak Purity (Main Peak) Pass (>995)Pass (>998)Both methods demonstrate spectral homogeneity, but the better separation in Method B provides higher confidence in the purity assessment.[18]

Rigorous Method Validation: Protocol for the Selected Method (Method B)

The chosen method must be validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[19][20][21]

Experimental Protocol: HPLC Method Validation
  • System Suitability:

    • Procedure: Before each validation run, inject a standard solution six times.

    • Acceptance Criteria: RSD of peak area < 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000; Resolution between critical pairs > 2.0.[22]

  • Specificity:

    • Procedure: Analyze blank, placebo (if applicable), standard solution, and samples from forced degradation studies. Use the PDA detector to assess peak purity for the main analyte peak in all stressed samples.

    • Acceptance Criteria: No interference from blank or placebo at the retention time of the analyte. The main peak should be resolved from all degradation products. Peak purity angle must be less than the purity threshold.

  • Linearity:

    • Procedure: Prepare a series of at least five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration (e.g., LOQ, 50, 80, 100, 120, 150 µg/mL).

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Procedure: Spike a blank matrix with the analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[23]

  • Precision:

    • Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: RSD for both repeatability and intermediate precision should be ≤ 2.0%.[24]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: Determine based on the signal-to-noise ratio (S/N) by injecting solutions of decreasing concentration.

    • Acceptance Criteria: S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ.[20] The LOQ must be precise and accurate.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the minor changes.

Conclusion

This guide has detailed a systematic and scientifically-driven approach to developing a stability-indicating HPLC method for the purity analysis of 1-(2-Methyl-5-nitrophenyl)piperazine. By emphasizing the rationale behind experimental choices, from forced degradation studies to the comparative evaluation of different stationary phases, we have demonstrated a pathway to a robust and reliable analytical method. The comparative data clearly showed the advantage of a Phenyl-Hexyl column over a standard C18 for this specific analyte, highlighting the importance of exploring orthogonal selectivity. The final, validated method (Method B) is shown to be specific, linear, accurate, precise, and robust, making it fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 22). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Shimadzu. (n.d.). Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector. Retrieved from [Link]

  • Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • IJARIIE. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Repositório Institucional UNESP. (n.d.). Impurities and Forced Degradation Studies: A Review. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Today. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]

  • KTH. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Institute of Nanotechnology and Nanoscience (INN). (n.d.). High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

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  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

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  • PubMed. (2010, October 15). Some new selective stationary phases for RP-HPLC. Retrieved from [Link]

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Validation

Advanced Characterization of Nitro-Arylpiperazines: Mass Spectrometry Fragmentation &amp; Isomer Differentiation

Executive Summary Nitro-arylpiperazines represent a critical class of compounds in pharmaceutical development, serving both as key synthetic intermediates and, increasingly, as designer drug analogs (New Psychoactive Sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-arylpiperazines represent a critical class of compounds in pharmaceutical development, serving both as key synthetic intermediates and, increasingly, as designer drug analogs (New Psychoactive Substances - NPS). Their structural core—a piperazine ring attached to a nitro-substituted phenyl ring—presents a unique analytical challenge: differentiating the regioisomers (ortho-, meta-, and para-nitro).

While the molecular weight (MW 207.23 Da for mononitro variants) is identical, the position of the nitro group dictates distinct fragmentation pathways. This guide moves beyond basic spectral matching, providing a mechanistic understanding of the "Ortho Effect" and comparative fragmentation dynamics in Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 1: Fundamental Fragmentation Mechanisms

Before addressing isomer differentiation, it is essential to understand the baseline fragmentation common to all nitro-arylpiperazines. These pathways are driven by the stability of the piperazine ring and the lability of the C-N bonds.

The "Hard" Ionization Baseline (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


) is formed but is often short-lived. The high internal energy drives two primary cleavage events:
  • Piperazine Ring Cleavage (Retro-Diels-Alder-like): The most abundant low-mass ions arise from the shattering of the saturated piperazine ring.

    • m/z 56: Corresponds to the iminium ion

      
      .
      
    • m/z 70: Corresponds to

      
      .
      
    • Significance: These are diagnostic for the piperazine moiety but useless for isomer differentiation.

  • Nitro Group Loss:

    • [M - NO] (

      
      ):  Rearrangement loss of nitric oxide.
      
    • [M - NO

      
      ] (
      
      
      
      ):
      Direct cleavage of the C-N bond connecting the nitro group to the benzene ring.
The "Soft" Ionization Baseline (ESI-MS/MS)

In LC-MS/MS, the protonated molecule


 (m/z 208) is the precursor. Collision-Induced Dissociation (CID) yields:
  • m/z 162: Loss of the nitro group (

    
    ).
    
  • m/z 122: Formation of the nitrophenyl cation (cleavage of the phenyl-piperazine bond).

Part 2: The Isomer Challenge – Differentiating Ortho, Meta, and Para

The core analytical difficulty lies in distinguishing the 1-(2-nitrophenyl)piperazine (Ortho) from its Meta and Para counterparts.[1][2][3] This is where the Ortho Effect becomes the definitive discriminator.

The Ortho Effect Mechanism

In the ortho isomer, the nitro group is sterically proximate to the piperazine nitrogen. This proximity facilitates a specific Hydrogen Transfer mechanism that is geometrically impossible in meta and para isomers.

  • Mechanism: A hydrogen atom from the piperazine ring (typically the N4-H or adjacent C-H) transfers to the oxygen of the nitro group.

  • Result: This leads to the expulsion of an OH radical (17 Da) or Water molecule (18 Da) depending on the ionization mode.

  • Diagnostic Ion: A prominent peak at [M - 17] (EI) or [M+H - 18] (ESI) is the hallmark of the ortho isomer.

Comparative Fragmentation Table

The following table summarizes the relative abundance trends expected when analyzing these isomers under standard CID conditions (20-35 eV).

FeatureOrtho-Isomer (2-nitro)Meta-Isomer (3-nitro)Para-Isomer (4-nitro)
Precursor Ion (ESI) m/z 208

m/z 208

m/z 208

Primary Diagnostic Loss of OH / H

O
Loss of NO

Loss of NO

Key Fragment (m/z) 190 / 191 (High Abundance)162 (High Abundance)162 (High Abundance)
Mechanism H-transfer (Ortho Effect)Direct C-N cleavageDirect C-N cleavage
m/z 122 Abundance Low to ModerateHighHigh
Differentiation Distinctive due to m/z 190/191Difficult to distinguish from ParaDifficult to distinguish from Meta

Analyst Note: Differentiating meta and para isomers solely by MS fragmentation is often inconclusive due to the lack of unique rearrangement pathways. Chromatographic separation (retention time) is critical for this specific pair.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent pathways for the Ortho isomer versus the Para/Meta isomers.

FragmentationPathways M_Ion Precursor Ion [M+H]+ (m/z 208) Ortho_Inter Ortho-Isomer (H-Transfer Complex) M_Ion->Ortho_Inter If Ortho-Nitro PM_Inter Para/Meta-Isomer (No H-Transfer) M_Ion->PM_Inter If Meta/Para-Nitro Frag_190 Diagnostic Ion [M+H - H2O]+ (m/z 190/191) Ortho_Inter->Frag_190 Ortho Effect (-H2O) Frag_162 Nitro Loss [M+H - NO2]+ (m/z 162) Ortho_Inter->Frag_162 Minor Pathway PM_Inter->Frag_162 Direct Cleavage (-NO2) Frag_122 Phenyl Cation [C6H4NO2]+ (m/z 122) PM_Inter->Frag_122 C-N Cleavage Frag_Piperazine Piperazine Ring Cleavage (m/z 56, 70) Frag_162->Frag_Piperazine Secondary Frag

Caption: Divergent fragmentation pathways. The green path highlights the diagnostic "Ortho Effect" (water loss), while the red path shows the standard nitro loss dominant in meta/para isomers.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed to maximize the detection of the diagnostic "Ortho Effect" ions while maintaining sensitivity for trace analysis.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of nitro-arylpiperazine standard in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Ensures full protonation of the piperazine nitrogen (

      
      ), crucial for ESI efficiency.
      
LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Voltage: +3500 V to +4500 V.

  • Desolvation Temp: 350-400°C (High temp ensures complete droplet evaporation for these semi-volatile compounds).

Collision Energy (CE) Ramping

To validate the isomer identity, acquire spectra at three distinct energy levels:

  • Low CE (10-15 eV): Preserves the molecular ion

    
    .
    
  • Medium CE (20-30 eV): Critical Step. This energy range is optimal for observing the rearrangement (Ortho effect) vs. direct cleavage.

    • Ortho: Look for m/z 190/191.

    • Para: Look for m/z 162.

  • High CE (40+ eV): Smashes the molecule to core piperazine fragments (m/z 56, 70) for structural confirmation of the class, but loses isomer specificity.

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Plot m/z 208 (Parent).

  • Filter Diagnostic Ions:

    • Plot EIC for m/z 190 (Ortho marker).

    • Plot EIC for m/z 162 (General Nitro marker).

  • Calculate Ratio: Determine the ratio of

    
    .
    
    • If Ratio > 1.0

      
       High probability of Ortho .
      
    • If Ratio < 0.1

      
       High probability of Meta/Para .
      

References

  • NIST Mass Spectrometry Data Center. "1-(4-Nitrophenyl)piperazine Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[4] Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.[4] [Link]

  • Holman, S. W., et al. "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." Journal of Mass Spectrometry, 2006. [Link]

  • Martens, J., et al. "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Scientific Reports, 2020. [Link]

Sources

Comparative

FTIR characteristic peaks for nitro and piperazine functional groups

An In-Depth Comparative Guide to the FTIR Signatures of Nitro and Piperazine Functional Groups Introduction: The Vibrational Language of Molecules In the realm of molecular characterization, Fourier Transform Infrared (F...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Signatures of Nitro and Piperazine Functional Groups

Introduction: The Vibrational Language of Molecules

In the realm of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, prized for its ability to provide a rapid, non-destructive "fingerprint" of a sample.[1] The power of FTIR lies in its capacity to probe the vibrational states of chemical bonds. When a molecule is exposed to infrared radiation, its bonds stretch, bend, and twist, but only at specific frequencies corresponding to the energy of these vibrations. The resulting spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals a unique pattern of absorption peaks that are characteristic of the molecule's functional groups.[2][3]

For researchers in drug development and organic synthesis, the ability to unequivocally identify key functional groups is paramount. This guide provides a detailed comparative analysis of the characteristic FTIR absorption peaks for two crucial functionalities: the electron-withdrawing nitro group (-NO₂) and the versatile piperazine heterocycle. We will explore the causality behind their distinct spectral features, present comparative data, and provide a validated experimental workflow for acquiring high-quality spectra.

The Nitro Group (-NO₂): A Tale of Two Stretches

The nitro group is a powerful electron-withdrawing group whose presence significantly influences a molecule's chemical properties. Its FTIR spectrum is dominated by two intense and highly characteristic absorption bands arising from the stretching of the nitrogen-oxygen (N-O) bonds.

Causality of the Nitro Group's Vibrational Modes:

The two N-O bonds in the nitro group are equivalent due to resonance. This equivalency leads to two distinct stretching vibrations:

  • Asymmetric Stretching (ν_as): The two N-O bonds stretch out of phase with each other. This is a higher energy vibration, thus appearing at a higher wavenumber.

  • Symmetric Stretching (ν_s): The two N-O bonds stretch in phase. This lower energy vibration appears at a lower wavenumber.

The position of these peaks is sensitive to the electronic environment. Conjugation with an aromatic ring, for instance, allows for delocalization of electron density, which slightly weakens the N-O bonds and shifts their absorption frequencies to lower wavenumbers compared to aliphatic nitro compounds.[4][5]

Visualizing the Nitro Group Vibrations

Caption: The core structure of the piperazine functional group.

Quantitative Data: Characteristic FTIR Peaks for the Piperazine Group
Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
N-H Stretch (ν_N-H) 3500 - 3220 cm⁻¹ [6][7]Medium - Weak, SharpA single peak is characteristic of a secondary amine.
C-H Stretch (ν_C-H) 3000 - 2800 cm⁻¹ [6]StrongAliphatic C-H stretching from the ring's CH₂ groups.
N-H Bend (δ_N-H) 1640 - 1550 cm⁻¹ [8]Medium - StrongSometimes referred to as scissoring vibration.
C-N Stretch (ν_C-N) 1250 - 1000 cm⁻¹ [7][8]Medium - StrongLocated in the complex fingerprint region.

Comparative Analysis: Distinguishing Nitro from Piperazine

FeatureNitro Group (-NO₂)Piperazine RingKey Differentiator
Primary Diagnostic Region 1600 - 1300 cm⁻¹3500 - 3200 cm⁻¹The high-wavenumber N-H stretch of piperazine is absent for the nitro group.
Key Peaks Two strong bands (asymmetric and symmetric N-O stretch). [4][5]One medium, sharp band (N-H stretch). The "double peak" signature of the nitro group is highly distinctive.
C-H Stretch (<3000 cm⁻¹) Absent (unless on an alkyl chain)Present and strong. [6]Strong aliphatic C-H peaks point towards a saturated structure like piperazine.
Fingerprint Region (<1500 cm⁻¹) Dominated by the strong symmetric N-O stretch.Contains complex C-N stretching and N-H bending modes. The entire fingerprint region serves as a unique identifier for each molecule. [3]

Experimental Protocol: A Self-Validating Workflow for FTIR Analysis

The choice of sample preparation technique is critical for obtaining a high-quality, reproducible spectrum. Attenuated Total Reflectance (ATR) is often the method of choice for its simplicity, speed, and non-destructive nature, making it ideal for both solid powders and liquids. [9]

Workflow: Acquiring an FTIR Spectrum via ATR

G cluster_workflow ATR-FTIR Experimental Workflow Start Start A 1. Clean ATR Crystal (e.g., with isopropanol) Start->A B 2. Acquire Background Spectrum (Captures instrument and ambient environment) A->B C 3. Apply Sample to Crystal (Ensure complete coverage) B->C D 4. Apply Pressure (for solids) (Ensures good sample-crystal contact) C->D E 5. Acquire Sample Spectrum D->E F 6. Clean Crystal Thoroughly E->F End End F->End

Caption: A validated step-by-step workflow for ATR-FTIR analysis.

Step-by-Step Methodology (ATR)
  • Preparation and Background:

    • Causality: The first step is to ensure the ATR crystal (typically diamond) is immaculately clean. [10]Any residue will appear in the final spectrum.

    • Action: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow it to fully evaporate.

    • Validation: Acquire a "background" spectrum. This scan measures the ambient environment (like atmospheric CO₂ and water vapor) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Causality: For the ATR effect to work, the sample must be in intimate contact with the crystal surface. [10] * Action (Solids): Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the crystal. [11]Lower the press and apply consistent pressure to flatten the sample and ensure good contact.

    • Action (Liquids): Place a single drop of the liquid directly onto the crystal. [11]

  • Spectrum Acquisition and Cleanup:

    • Causality: The instrument now measures the infrared light that is absorbed by the sample.

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Validation: The resulting spectrum should have a flat baseline and well-defined peaks. If peaks are "flat-topped" (total absorbance), it indicates the sample is too concentrated or the ATR crystal is not making proper contact. [9] * Cleanup: Thoroughly clean the sample from the crystal using an appropriate solvent to prevent cross-contamination.

Conclusion

The nitro and piperazine functional groups present highly distinct and readily identifiable FTIR signatures. The nitro group is unmistakably marked by a pair of strong N-O stretching absorptions between 1600 cm⁻¹ and 1300 cm⁻¹, while the piperazine ring is characterized by the single N-H stretching peak of a secondary amine above 3200 cm⁻¹ and strong aliphatic C-H stretches. By understanding the fundamental vibrational modes that give rise to these peaks and employing a validated experimental protocol like the ATR method, researchers can confidently and accurately characterize their molecules, accelerating the pace of discovery in drug development and chemical science.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Drawell. [Link]

  • Nitro Groups. University of Calgary. [Link]

  • Mohan, S. & Sundaraganesan, N. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 631-636. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak - Universallab. (2024, June 16). Universallab. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (2005, March 18). Wiley Analytical Science. [Link]

  • Sample preparation for FT-IR. Northern Illinois University. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Technology Networks. [Link]

  • 12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. [Link]

  • Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • The Nitro Group. Scribd. [Link]

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 20(2), 132-143. [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • Parlak, C., Dikmen, G., & Tamer, Ö. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1118, 178-186. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar. [Link]

  • FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... ResearchGate. [Link]

  • Azhagiri, S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87-94. [Link]

  • Infrared Spectroscopy Lecture. University of California, Irvine. [Link]

  • FTIR characteristic peaks of NC/stabilizer mixtures. ResearchGate. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

Sources

Validation

A Comparative Analysis for Drug Discovery: 1-(2-Methyl-5-nitrophenyl)piperazine vs. 1-(2-Methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands out as a "privileged structure," a molecular framework that consistently...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its versatility allows for fine-tuning of pharmacological properties, making it a cornerstone in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides an in-depth, objective comparison of two closely related arylpiperazine derivatives: 1-(2-Methyl-5-nitrophenyl)piperazine and 1-(2-Methoxyphenyl)piperazine. By examining their chemical properties, synthesis, and pharmacological profiles, supported by available experimental data, this document aims to equip researchers with the critical insights needed to select the appropriate scaffold for their drug discovery programs.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the substitution pattern on the phenyl ring, which profoundly influences their electronic and steric properties, and consequently, their biological activity. 1-(2-Methoxyphenyl)piperazine features a methoxy group at the ortho position, a common feature in many CNS-active drugs.[3] In contrast, 1-(2-Methyl-5-nitrophenyl)piperazine possesses a methyl group at the ortho position and a strongly electron-withdrawing nitro group at the meta position relative to the piperazine linkage.

Property1-(2-Methyl-5-nitrophenyl)piperazine1-(2-Methoxyphenyl)piperazine
CAS Number 58315-37-0[4]35386-24-4[5]
Molecular Formula C₁₁H₁₅N₃O₃[6]C₁₁H₁₆N₂O[5]
Molecular Weight 237.26 g/mol [6]192.26 g/mol [5]
Appearance Not explicitly stated, likely a solidCrystalline solid[7]
Solubility Data not readily availableFreely soluble in methanol and chloroform; very soluble in water (as HCl salt)[3][8]
pKa Data not readily availableData not readily available
LogP Calculated XLogP3-AA: 1.2[6]Calculated XLogP3: 1.4[5]

Synthesis and Chemical Reactivity: A Comparative Overview

Both compounds share a common synthetic challenge: the formation of the N-aryl bond to the piperazine ring.

1-(2-Methoxyphenyl)piperazine is commonly synthesized via the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[3] This reaction is a well-established method for the preparation of arylpiperazines.

1-(2-Methyl-5-nitrophenyl)piperazine synthesis can be approached through several routes. One potential method involves the nucleophilic aromatic substitution of a suitably activated nitro-aromatic precursor, such as 2-chloro-4-nitrotoluene, with piperazine in the presence of an acid scavenger. Another approach could be the reaction of 2-methyl-5-nitroaniline with bis(2-chloroethyl)amine. The presence of the nitro group activates the aromatic ring towards nucleophilic attack, potentially facilitating the synthesis.

The chemical reactivity of the two molecules is also distinct. The nitro group in 1-(2-Methyl-5-nitrophenyl)piperazine makes the phenyl ring electron-deficient and susceptible to nucleophilic attack. This group can also be chemically reduced to an amino group, providing a handle for further chemical modifications. In contrast, the methoxy group of 1-(2-Methoxyphenyl)piperazine is relatively stable, though it can be a site for oxidative metabolism.

Pharmacological Profile: A Tale of Two Substituents

The seemingly minor structural differences between these two compounds are expected to translate into significantly different pharmacological profiles.

1-(2-Methoxyphenyl)piperazine: A Serotonergic Powerhouse

1-(2-Methoxyphenyl)piperazine is a well-characterized pharmacophore with a strong affinity for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[9] This interaction is the basis for its use as a key intermediate and a metabolite of several antipsychotic and anxiolytic drugs.[3][9] It also exhibits activity as a blocker of striatal dopaminergic receptors.[10]

Receptor SubtypeBinding Affinity (Ki)Functional ActivityReference
5-HT₁ₐ68.0 nMBinding Agent[10]
5-HT₁ (non-selective)35.0 nMAgonist[10]
5-HT₆1200.0 nMBinding Agent[10]
Dopamine Receptors-Blocker[10]
α₁-adrenergic0.8 nM (for a derivative)Antagonist[11]

The methoxy group at the ortho position is crucial for its high affinity at certain receptors. Structure-activity relationship (SAR) studies have shown that substitution at this position can significantly modulate receptor binding and selectivity.

1-(2-Methyl-5-nitrophenyl)piperazine: An Emerging Player with Untapped Potential

Direct experimental data on the receptor binding profile of 1-(2-Methyl-5-nitrophenyl)piperazine is scarce in the public domain. However, based on the SAR of related nitrophenylpiperazine derivatives, some predictions can be made. The presence of a nitro group, a strong electron-withdrawing group, is known to influence the electronic properties of the phenyl ring and can participate in hydrogen bonding, which may affect receptor interactions.

Studies on other N-(2-nitrophenyl)piperazine derivatives have shown significant affinity for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, with some compounds exhibiting profiles characteristic of atypical antipsychotics. The methyl group at the ortho position can also influence the conformation of the molecule and its interaction with the receptor binding pocket. It is plausible that 1-(2-Methyl-5-nitrophenyl)piperazine may also interact with these receptors, although its precise affinity and selectivity remain to be experimentally determined.

Furthermore, nitroaromatic compounds are known to undergo reductive metabolism in vivo, which could lead to the formation of pharmacologically active amino metabolites. This metabolic activation pathway adds another layer of complexity to its potential in vivo effects.

Structure-Activity Relationship (SAR): The Decisive Role of Phenyl Ring Substitution

The comparison of these two molecules provides a clear illustration of SAR principles in arylpiperazine design.

  • The Ortho-Methoxy Group: The ortho-methoxy group in 1-(2-Methoxyphenyl)piperazine is a well-established feature for achieving high affinity at serotonergic and adrenergic receptors. It is thought to orient the molecule favorably within the binding pocket and may participate in key interactions with receptor residues.

  • The Nitro Group: The electron-withdrawing nitro group in 1-(2-Methyl-5-nitrophenyl)piperazine significantly alters the electronic landscape of the phenyl ring compared to the electron-donating methoxy group. This can lead to different types of interactions with receptor targets. For instance, it may favor interactions with electron-rich amino acid residues in the binding site.

  • The Ortho-Methyl Group: The ortho-methyl group in 1-(2-Methyl-5-nitrophenyl)piperazine introduces steric bulk near the piperazine linkage. This can influence the preferred conformation of the molecule and may enhance selectivity for certain receptor subtypes by preventing binding to others due to steric hindrance.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized protocols for the synthesis of these compounds and a key pharmacological assay.

General Synthesis of 1-Arylpiperazines

A Aryl Halide (e.g., 2-chloro-4-nitrotoluene) or Arylamine (e.g., o-anisidine) C Reaction Vessel A->C B Piperazine or Bis(2-chloroethyl)amine B->C F Heating/Reflux C->F Reaction Conditions D Solvent (e.g., DMF, Acetonitrile) D->C E Base (e.g., K2CO3) or Acid Scavenger E->C G Work-up and Purification (Extraction, Chromatography) F->G Crude Product H 1-Arylpiperazine Product G->H Purified Product A Cell Membranes expressing Receptor of Interest D Incubation at 37°C A->D B Radioligand ([3H]-labeled) B->D C Test Compound (Varying Concentrations) C->D E Rapid Filtration D->E Incubation Mixture F Washing to remove unbound radioligand E->F Filter-bound radioactivity G Scintillation Counting F->G H Data Analysis (IC50, Ki determination) G->H Radioactivity Counts

Sources

Comparative

A Comparative Guide to the Biological Activities of Nitro- vs. Amino-Phenylpiperazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone for the development of a diverse array of therapeutic agents, partic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system. The strategic substitution on the phenyl ring is a key determinant of a compound's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two fundamental classes of phenylpiperazine derivatives: nitro-phenylpiperazines and their corresponding amino-phenylpiperazines. While direct head-to-head comparative studies are not abundant in the literature, this guide synthesizes established principles of medicinal chemistry and available experimental data from analogous compounds to provide a comprehensive analysis for researchers in drug discovery and development.

The Chemical Foundation: From Nitro to Amino

The conversion of a nitro-phenylpiperazine to its amino counterpart is a fundamental synthetic transformation that dramatically alters the molecule's physicochemical and, consequently, its biological properties. The most common and industrially scalable method for this conversion is catalytic hydrogenation.

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)piperazine from 1-(4-Nitrophenyl)piperazine

This protocol describes a standard laboratory procedure for the reduction of a nitroarene to an aniline using palladium on carbon as a catalyst.

Materials:

  • 1-(4-Nitrophenyl)piperazine

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Stirring plate

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve 1-(4-nitrophenyl)piperazine in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, then introduce hydrogen gas. The reaction can be run at atmospheric pressure (balloon) or higher pressures in a specialized apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure all the product is collected.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(4-aminophenyl)piperazine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.[1]

  • Solvent: Ethanol is a good solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.

  • Hydrogen Source: Hydrogen gas is the reducing agent. The reaction involves the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally the amino group on the catalyst surface.[1]

Comparative Biological Activity: A Tale of Two Functional Groups

The transformation from a nitro to an amino group imparts a profound shift in the electronic and steric properties of the phenylpiperazine molecule, which in turn dictates its interaction with biological targets.

Electronic Effects:
  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. This property decreases the electron density of the phenyl ring and can influence the pKa of the piperazine nitrogens. The presence of the nitro group can also make the compound a substrate for nitroreductase enzymes, which can lead to the formation of reactive intermediates with potential for both therapeutic and toxic effects.[2][3]

  • Amino Group (-NH₂): In contrast, the amino group is a strong electron-donating group, increasing the electron density of the phenyl ring. The amino group can also act as a hydrogen bond donor, a key interaction for receptor binding.[4]

Pharmacological Implications:

The phenylpiperazine scaffold is a well-known pharmacophore for a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[5][6] The nature of the substituent on the phenyl ring critically influences the affinity and selectivity for these receptors.

A Focus on Dopamine D₂ and Serotonin 5-HT₂A Receptors:

Many antipsychotic and psychoactive drugs are based on the phenylpiperazine structure and exhibit affinity for dopamine D₂ and serotonin 5-HT₂A receptors. While direct comparative binding data for a simple nitro- vs. amino-phenylpiperazine pair is scarce, we can infer the likely impact of these functional groups based on broader structure-activity relationship (SAR) studies of related compounds.[7]

FeatureNitro-PhenylpiperazineAmino-PhenylpiperazineRationale & Implications
Receptor Affinity Generally expected to have lower affinity for aminergic GPCRs.Generally expected to have higher affinity for aminergic GPCRs.The electron-donating nature of the amino group can enhance interactions with electron-deficient regions of the receptor binding pocket. The amino group can also participate in crucial hydrogen bonding.
Selectivity May exhibit different selectivity profiles due to altered electronic and steric properties.The amino group can be a key anchoring point, potentially leading to higher selectivity for certain receptor subtypes.Subtle changes in substituent properties can dramatically alter the selectivity profile of a ligand.
Metabolism Susceptible to reduction by nitroreductases, which can lead to the formation of reactive metabolites.[2]Can undergo various metabolic transformations, including N-acetylation and oxidation.The metabolic pathways of these two classes of compounds are distinctly different, which has significant implications for their pharmacokinetic profiles and potential toxicity.
Potential Therapeutic Applications Often explored as intermediates in synthesis and in areas like antimicrobial research where the nitro group's redox properties are exploited.[8]Widely utilized as a core scaffold in the development of CNS-active drugs, including antidepressants and antipsychotics.[5]The amino group is a common feature in many successful CNS drugs, highlighting its importance for achieving desired pharmacological activity.

Experimental Evaluation of Biological Activity

To empirically compare the biological activity of nitro- and amino-phenylpiperazines, a series of in vitro assays are essential. The following are detailed protocols for receptor binding assays, which are fundamental for characterizing the interaction of these compounds with their molecular targets.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human dopamine D₂ receptor.[9][10]

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

  • Non-specific binding control: (+)-Butaclamol (10 µM).

  • Test compounds (nitro- and amino-phenylpiperazines).

  • Scintillation cocktail and counter.

  • 96-well plates and filter mats.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-D₂ cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

    • Wash the membrane pellet with assay buffer and resuspend to a known protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of (+)-butaclamol.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.[10]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filter mats.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin 5-HT₂A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human serotonin 5-HT₂A receptor.[11][12]

Materials:

  • CHO-K1 cells stably transfected with the human 5-HT₂A receptor.[11]

  • Membrane preparation buffer (as for D₂ assay).

  • Assay buffer (as for D₂ assay).

  • Radioligand: [³H]-Ketanserin.

  • Non-specific binding control: Mianserin (10 µM).[13]

  • Test compounds (nitro- and amino-phenylpiperazines).

  • Scintillation cocktail and counter.

  • 96-well plates and filter mats.

Procedure:

The procedure is analogous to the dopamine D₂ receptor binding assay, with the following key differences:

  • Cell Line: Use a cell line expressing the human 5-HT₂A receptor.

  • Radioligand: Use [³H]-Ketanserin as the radioligand.

  • Non-specific Control: Use a high concentration of a suitable 5-HT₂A antagonist like mianserin to determine non-specific binding.[13]

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from these binding assays will provide a quantitative comparison of the affinity of nitro- and amino-phenylpiperazines for key CNS targets. It is anticipated that the amino-phenylpiperazines will exhibit significantly higher affinity for both D₂ and 5-HT₂A receptors compared to their nitro counterparts.

Visualizing the Concepts:

Synthesis_and_Activity cluster_synthesis Synthesis cluster_activity Biological Activity Nitro-Phenylpiperazine Nitro-Phenylpiperazine Amino-Phenylpiperazine Amino-Phenylpiperazine Nitro-Phenylpiperazine->Amino-Phenylpiperazine Catalytic Hydrogenation (e.g., H2, Pd/C) Dopamine_D2_Receptor Dopamine_D2_Receptor Nitro-Phenylpiperazine->Dopamine_D2_Receptor Lower Affinity (Hypothesized) Serotonin_5HT2A_Receptor Serotonin_5HT2A_Receptor Nitro-Phenylpiperazine->Serotonin_5HT2A_Receptor Lower Affinity (Hypothesized) Amino-Phenylpiperazine->Dopamine_D2_Receptor Higher Affinity (Hypothesized) Amino-Phenylpiperazine->Serotonin_5HT2A_Receptor Higher Affinity (Hypothesized)

Caption: Synthetic relationship and hypothesized biological activity of nitro- and amino-phenylpiperazines.

This comparative guide serves as a foundational resource for researchers working with phenylpiperazine scaffolds. The significant impact of the nitro-to-amino conversion on biological activity underscores the importance of this functional group transformation in drug design. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the pharmacological profiles of these two important classes of compounds. Such studies will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Romagnoli, R., et al. (2012). Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

  • Master Organic Chemistry. (2023). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • NIH Molecular Libraries Program. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • Tran, J. A., et al. (2008). Studies on the structure-activity relationship of the basic amine of phenylpiperazines as melanocortin-4 receptor antagonists. Medicinal Chemistry, 4(1), 67-74. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-56. [Link]

  • ResearchGate. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. [Link]

  • NIH Molecular Libraries Program. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244-51. [Link]

  • Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • MDPI. (2016). Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. Molecules, 21(4), 434. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]

  • Zádor, F., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3249-3260. [Link]

  • Semantic Scholar. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. [Link]

  • ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7486–7499. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • JOVE. (n.d.). Wnt Ligand Binding to and Regulation of Dopamine D2 Receptors. [Link]

  • Wikipedia. (2023). 1-Phenylpiperazine. [Link]

  • PrepChem.com. (n.d.). Synthesis of N'-phenyl-piperazine. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Piperazine and its Derivatives. [Link]

  • Ovid. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]

  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • National Center for Biotechnology Information. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International Journal of Molecular Sciences, 23(18), 10976. [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1319. [Link]

  • RSC Publishing. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(16), 6416-6424. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • ResearchGate. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]

  • PubMed. (2025). Comparative receptor pharmacology of antipsychotic drugs based on normalized binding affinity data and breadth of interaction. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 1-(2-Methyl-5-nitrophenyl)piperazine

For researchers and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. Elemental analysis serves as a fundamental checkpoint for verifying the empirical formula...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. Elemental analysis serves as a fundamental checkpoint for verifying the empirical formula of a synthesized compound, ensuring its purity and identity. The accuracy of this analysis hinges entirely on the quality and appropriateness of the standards used for instrument calibration and method validation. This guide provides an in-depth comparison of elemental analysis standards for 1-(2-Methyl-5-nitrophenyl)piperazine, a heterocyclic nitroaromatic compound, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

The subject of our analysis, 1-(2-Methyl-5-nitrophenyl)piperazine, presents unique challenges due to its structure. As a nitrogen-containing heterocyclic compound, it requires robust analytical methods.[1][2][3] The presence of a nitro group further complicates combustion analysis, a common technique for determining Carbon, Hydrogen, and Nitrogen (CHN) content.[4] Incomplete combustion or the formation of various nitrogen oxides can lead to inaccurate nitrogen readings, making the selection of a proper validation standard paramount.[4]

The Analytical Benchmark: Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute benchmark against which all experimental results are measured.

Molecular Formula: C₁₁H₁₅N₃O₂ Molecular Weight: 221.26 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.01111132.12159.72%
HydrogenH1.0081515.1206.83%
NitrogenN14.007342.02119.00%
OxygenO15.999231.99814.46%

This theoretical composition is the target. The goal of our analytical method, calibrated and validated with appropriate standards, is to experimentally determine percentages that align with these values within an acceptable margin of error (typically ±0.3%).

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

In analytical chemistry, not all standards are created equal. It is crucial to distinguish between a basic reference material and a Certified Reference Material (CRM).[5]

  • Reference Material (RM): A material sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.

  • Certified Reference Material (CRM): A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5][6]

For elemental analysis, using a CRM is essential for calibrating instrumentation and validating methods.[5] CRMs are produced by accredited facilities under strict guidelines (e.g., ISO 17034) and provide a verifiable link to a National Metrology Institute (NMI) like the National Institute of Standards and Technology (NIST).[5][7] This ensures the accuracy and defensibility of your results, which is critical in a regulatory environment.[8][9]

Comparative Analysis of Standards for 1-(2-Methyl-5-nitrophenyl)piperazine

An exact CRM for 1-(2-Methyl-5-nitrophenyl)piperazine is not commercially available. Therefore, we must select an appropriate CRM that can validate the analytical method's suitability for this specific compound class. The ideal standard should, as closely as possible, mimic the combustion behavior of the analyte.

Here, we compare three common organic elemental analysis CRMs and an in-house standard, evaluating their suitability for this specific application.

StandardFormula%C%H%NKey Structural FeaturesSuitability for Target Analyte
Target: 1-(2-Methyl-5-nitrophenyl)piperazine C₁₁H₁₅N₃O₂ 59.72 6.83 19.00 Heterocyclic Ring, Nitro Group, Aromatic Ring N/A
Acetanilide C₈H₉NO71.096.7110.36Amide, Aromatic RingPoor: Lacks nitro group and heterocyclic structure. Only suitable for initial instrument calibration and performance verification, not for method validation for this specific analyte.
Sulfanilamide C₆H₈N₂O₂S34.874.6816.27Amine, Sulfonamide, Aromatic RingModerate: Contains high nitrogen content and an electron-withdrawing group. However, the sulfur atom introduces a different combustion chemistry. Better than Acetanilide, but not ideal.
m-Dinitrobenzene C₆H₄N₂O₄42.872.4016.67Two Nitro Groups, Aromatic RingGood: The presence of nitro groups mimics the key challenge of the target analyte, ensuring the combustion method can handle high oxygen content and prevent the formation of interfering nitrogen oxides.[4]
In-House Qualified Standard C₁₁H₁₅N₃O₂59.726.8319.00Identical to AnalyteExcellent (as a check standard): An extensively characterized, high-purity batch of the target compound itself. While not a primary CRM, it is perfect as a daily check or quality control sample to verify method performance after calibration with a primary CRM.

Expert Recommendation: A two-tiered approach is optimal.

  • Calibration: Use a stable, widely available CRM like Acetanilide for the initial instrument calibration curve.

  • Method Validation: Validate the established method using a CRM that is structurally more representative of the analyte's challenges. m-Dinitrobenzene is a strong choice because its nitro groups will confirm the method's robustness for this compound class.

Experimental Workflow and Protocols

A self-validating system is one where quality control is integrated into the analytical process. The following workflow ensures the trustworthiness of every measurement.

Diagram: Elemental Analysis Validation Workflow

G cluster_prep Phase 1: Preparation & Calibration cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Sample Analysis CRM_Select Select Primary CRM (e.g., Acetanilide) Instrument_Cal Perform Multi-Point Instrument Calibration CRM_Select->Instrument_Cal Establishes Linearity & Response Factor Val_Standard Select Structurally-Related CRM (e.g., m-Dinitrobenzene) Instrument_Cal->Val_Standard If Calibration Passes Val_Analysis Analyze Validation CRM as an Unknown Sample Val_Standard->Val_Analysis Val_Check Verify Results vs. Certified Values (±0.3%) Val_Analysis->Val_Check Val_Check->Instrument_Cal If Validation Fails, Recalibrate Sample_Prep Accurately Weigh Target Analyte Val_Check->Sample_Prep If Validation Passes Sample_Run Analyze Target Analyte (Bracketed by Check Standards) Sample_Prep->Sample_Run Data_Eval Compare Experimental vs. Theoretical Percentages Sample_Run->Data_Eval

Caption: A robust workflow for CHN analysis ensuring traceability and accuracy.

Protocol 1: Instrument Calibration with Acetanilide CRM
  • Standard Preparation: Accurately weigh (to ±0.001 mg) approximately 1-2 mg of Acetanilide CRM into standard tin capsules. Prepare at least five replicates.

  • Instrument Setup: Configure the CHN analyzer according to the manufacturer's specifications. Ensure combustion and reduction furnaces are at their optimal temperatures.

  • Blank Analysis: Analyze several empty tin capsules to establish the instrument baseline or blank correction.

  • Calibration Run: Analyze the five Acetanilide CRM replicates.

  • K-Factor Calculation: The instrument software will use the known C, H, and N percentages of Acetanilide and the measured detector responses to calculate the calibration factor (K-Factor) for each element. The relative standard deviation (RSD) of the replicates should be <0.2%.

Protocol 2: Method Validation and Sample Analysis
  • Validation Sample Prep: Accurately weigh 1-2 mg of the validation CRM (m-Dinitrobenzene) into tin capsules. Prepare in triplicate.

  • Analyte Sample Prep: Accurately weigh 1-2 mg of the 1-(2-Methyl-5-nitrophenyl)piperazine test article into tin capsules. Prepare in triplicate.

  • Analytical Sequence:

    • Run one Acetanilide CRM sample as a calibration check.

    • Analyze the three m-Dinitrobenzene validation samples.

    • Analyze the three 1-(2-Methyl-5-nitrophenyl)piperazine samples.

    • Conclude the run with another Acetanilide CRM sample as a check for instrument drift.

  • Data Evaluation:

    • Validation: The average experimental percentages for the m-Dinitrobenzene samples must be within ±0.3% of the certified values. If this criterion is not met, the instrument may require maintenance or the combustion parameters may need optimization for nitro compounds (e.g., increasing oxygen flow, using specific catalysts).[4]

    • Sample Analysis: If the validation passes, the results for the 1-(2-Methyl-5-nitrophenyl)piperazine samples are considered valid. Calculate the average and standard deviation for C, H, and N.

Conclusion: Ensuring Analytical Integrity

The elemental analysis of a specialized compound like 1-(2-Methyl-5-nitrophenyl)piperazine demands more than routine execution; it requires a thoughtful and scientifically-grounded approach to standardization. While a perfect, commercially available CRM may not exist, a combination of a primary, general-purpose CRM for calibration (Acetanilide) and a structurally-relevant CRM for method validation (m-Dinitrobenzene) provides a robust and defensible strategy. This dual-standard approach directly addresses the specific chemical challenges posed by the analyte, particularly the nitro group, thereby ensuring the resulting data is not just precise, but truly accurate and trustworthy. This methodology transforms a standard protocol into a self-validating system, providing confidence in the identity and purity of novel pharmaceutical compounds.

References

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. (No. AD-0189). Available from: [Link]

  • Spectroscopy Online. Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy? Available from: [Link]

  • ESSLAB. Organic Certified Reference Materials. Available from: [Link]

  • BuyersGuideChem. 1-(2-Methyl-5-nitrophenyl)piperazine | 57644-03-8. Available from: [Link]

  • National Institute of Metrology, China. Reference Material Certificate (Dibenzothiophene). Available from: [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. Available from: [Link]

  • Fadeeva, V. P., et al. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106 (2008). Available from: [Link]

  • PubChem. 1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine. National Center for Biotechnology Information. Available from: [Link]

  • Kant, R., et al. Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available from: [Link]

  • ResearchGate. Synthesis and characterization of a series of phenyl piperazine based ligands. (2015). Available from: [Link]

  • PubChem. Isonicotinamide, N-(morpholinomethyl)-. National Center for Biotechnology Information. Available from: [Link]

  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 43-52 (2018). Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). Available from: [Link]

  • Agilent. Elemental Inorganic Standards. Available from: [Link]

  • CPI International. Inorganic Certified Reference Standards for Elemental Analysis. Available from: [Link]

  • Al-Ostoot, F.H., et al. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 26(6), 1655 (2021). Available from: [Link]

  • Deev, S. L., et al. 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28003-28029 (2019). Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). Available from: [Link]

Sources

Validation

Advanced Pharmacokinetic Profiling: A Comparative Guide to Piperazine-Based Intermediates and Their Isosteres

As drug discovery pipelines increasingly prioritize favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles alongside target affinity, the selection of the core heterocyclic scaffold becomes a criti...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly prioritize favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles alongside target affinity, the selection of the core heterocyclic scaffold becomes a critical determinant of clinical success. This guide provides an objective, data-driven comparison of piperazine-based drug intermediates against common isosteres (piperidine, morpholine, and homopiperazine). Designed for medicinal chemists and pharmacokineticists, this analysis synthesizes structural logic, comparative ADME data, and self-validating experimental methodologies.

Structural Logic: The "Privileged" Piperazine Scaffold

Piperazine is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. The fundamental causality behind its widespread use lies in its unique physicochemical geometry. The six-membered ring features two opposing nitrogen atoms that provide a large polar surface area and relative structural rigidity[2].

From a pharmacokinetic perspective, these secondary and tertiary amine groups allow for the precise modulation of protonation states at physiological pH. This tunable basicity directly enhances aqueous solubility, membrane permeability, and oral bioavailability[2]. However, the comparable nucleophilicity of the two nitrogen atoms can introduce metabolic liabilities, specifically rendering the molecule susceptible to rapid CYP450-mediated N-dealkylation and oxidation. To mitigate these liabilities, researchers frequently explore structural isosteres.

Comparative ADME Profiling: Piperazine vs. Alternatives

When lead optimization requires tuning a molecule's pharmacokinetic profile, substituting the piperazine core with an isostere is a standard strategy. Each substitution fundamentally alters the electron distribution, lipophilicity, and 3D conformation of the molecule, leading to distinct ADME outcomes[3].

  • Piperazine vs. Piperidine: Replacing one nitrogen with a carbon yields piperidine. Because piperidines lack the second basic nitrogen, they exhibit higher lipophilicity (logD). While this often increases Blood-Brain Barrier (BBB) penetration and target potency, it frequently comes at the cost of reduced target selectivity and lower aqueous solubility[4].

  • Piperazine vs. Morpholine: Substituting one nitrogen with an oxygen atom creates morpholine. The electronegative oxygen exerts an inductive effect, pulling electron density away from the remaining nitrogen and lowering its

    
    . This reduced basicity significantly enhances metabolic stability against oxidative enzymes, though the loss of a hydrogen bond donor/acceptor can reduce target affinity[5].
    
  • Piperazine vs. Homopiperazine: Expanding the ring to a seven-membered diazepane (homopiperazine) increases molecular flexibility. Experimental data shows that homopiperazine derivatives often exhibit up to a 10-fold improvement in metabolic stability (reduced intrinsic clearance) and superior aqueous solubility compared to their piperazine counterparts, without sacrificing biological activity[6].

  • Conformationally Restricted Piperazines: Bridged bicyclic analogs (e.g., 2,5-diazabicyclo[2.2.1]heptane) lock the piperazine ring into a distorted boat or chair geometry. This "conformational restriction" limits intramolecular flexibility, which dramatically enhances target selectivity, prevents enzymatic degradation, and improves overall in vivo half-life[5].

Table 1: Comparative Pharmacokinetic & Physicochemical Properties
ScaffoldStructural FeatureLipophilicity (logD)Metabolic Stability (

)
Target SelectivityPrimary ADME Advantage
Piperazine 6-membered, 2 NitrogenLow to ModerateModerate (N-dealkylation risk)HighHigh aqueous solubility, strong H-bonding
Piperidine 6-membered, 1 NitrogenHighModerate to HighModerateIncreased BBB penetration, higher potency
Morpholine 6-membered, 1 N, 1 OLowHighModerateReduced basicity, excellent metabolic stability
Homopiperazine 7-membered, 2 NitrogenModerateHighHighImproved solubility and clearance profile
Bridged Piperazine Bicyclic (e.g., 2,5-DBH)ModerateVery HighVery HighConformational restriction prevents degradation

Experimental Validation: Self-Validating Protocols

To objectively compare the pharmacokinetic viability of these intermediates, robust experimental validation is required. The following protocols are designed as self-validating systems, incorporating strict controls to ensure data integrity.

Protocol 3.1: In Vitro Microsomal Stability Assay (Intrinsic Clearance, )

Purpose: To determine the metabolic vulnerability of the heterocyclic core to hepatic CYP450 enzymes. Causality: Liver microsomes contain the primary oxidative enzymes (CYPs) responsible for drug clearance. By measuring the depletion rate of the parent compound, we can predict in vivo hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM

    
     (essential cofactor for enzyme stability).
    
  • Pre-incubation: Spike the test compound (piperazine or isostere) to a final concentration of 1 µM. Self-Validation Step: Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control) to validate enzyme activity. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). NADPH is the obligate electron donor for CYP450 activity.

  • Time-Course Sampling & Quench: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Logic: Acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Calculate the elimination rate constant (

    
    ) from the log-linear decline of the compound/internal standard area ratio. Calculate intrinsic clearance: 
    
    
    
    .

G Start Test Compound (Piperazine/Isostere) Incubation Incubate with Liver Microsomes + NADPH (37°C) Start->Incubation Quench Time-Course Sampling & Acetonitrile Quench Incubation->Quench Analysis LC-MS/MS Quantification Quench->Analysis Data Calculate Half-Life (t1/2) & Intrinsic Clearance (CLint) Analysis->Data

Workflow for in vitro microsomal stability assay determining intrinsic clearance.

Protocol 3.2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Purpose: To evaluate the holistic ADME profile, including oral bioavailability (


) and volume of distribution (

).

Step-by-Step Methodology:

  • Dosing Formulation: Formulate the test compound in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Logic: Complete dissolution is mandatory; suspensions will artificially skew absorption kinetics.

  • Administration: Administer to male Sprague-Dawley rats via intravenous (IV) injection (2 mg/kg) and oral gavage (PO) (10 mg/kg) in parallel cohorts (n=3 per route).

  • Serial Blood Sampling: Collect ~200 µL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Transfer blood to

    
     tubes to prevent coagulation. Centrifuge at 3000g for 10 minutes at 4°C to harvest plasma.
    
  • Pharmacokinetic Modeling: Quantify via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) to derive

    
    , 
    
    
    
    ,
    
    
    , and absolute bioavailability (
    
    
    ).
Table 2: Representative In Vivo PK Parameters of Arylpiperazine Derivatives

Data reflects oral administration in rat models, highlighting the variability in exposure based on peripheral substitutions[7].

ParameterUnitCompound 27 (10 mg/kg)LQFM05 (12 µmol/kg)

ng/mL101.3 ± 29.5163.4

h0.58 ± 0.201.0

ng·h/mL239.1 ± 72.8652.8

h2.50 ± 0.574.9

Metabolic Pathways & Structural Optimization

Understanding the exact mechanism of piperazine degradation is essential for rational drug design. Because the nitrogen atoms in piperazine are electron-rich, they act as primary sites for hepatic metabolism[7].

The dominant pathway is N-dealkylation , primarily mediated by CYP3A4, which cleaves peripheral alkyl groups attached to the piperazine nitrogen, often resulting in secondary amines that are rapidly excreted. A secondary, less common pathway is N-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs. Extensive metabolism can eventually lead to ring cleavage, particularly driven by CYP2D6 interactions. When designing next-generation therapeutics, chemists often block these specific metabolic soft spots by introducing steric hindrance (e.g., alpha-methylation) or utilizing the isosteres discussed in Section 2.

Pathway Parent Piperazine-based Drug Candidate CYP CYP450 Enzymes (Hepatic Metabolism) Parent->CYP N_Dealkylation N-Dealkylation (Major Pathway) CYP->N_Dealkylation CYP3A4 N_Oxidation N-Oxidation (Minor Pathway) CYP->N_Oxidation FMO/CYP Ring_Cleavage Ring Cleavage (Extensive Metabolism) CYP->Ring_Cleavage CYP2D6 Excretion Renal Excretion (Hydrophilic Metabolites) N_Dealkylation->Excretion N_Oxidation->Excretion Ring_Cleavage->Excretion

CYP450-mediated metabolic pathways for piperazine-based drug intermediates.

References

  • The medicinal chemistry of piperazines: A review ResearchGate URL: [Link]

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors PMC - NIH URL: [Link]

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry NIH URL: [Link]

  • Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni PMC - NIH URL:[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities RSC Publishing URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methyl-5-nitrophenyl)piperazine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methyl-5-nitrophenyl)piperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative and precautionary approach is mandated, treating it as hazardous chemical waste. This protocol is grounded in an analysis of structurally related compounds and established principles of laboratory safety and hazardous waste management.

Part 1: Hazard Assessment and Characterization

A thorough hazard assessment is the critical first step in determining the appropriate disposal pathway. Lacking a dedicated SDS for 1-(2-Methyl-5-nitrophenyl)piperazine, we must infer its potential hazards from analogous structures, namely piperazine derivatives and aromatic nitro compounds.

Structural Analogs Analysis:

  • Piperazine Moiety: Piperazine and its derivatives are known to cause skin and eye irritation, and in some cases, severe burns and allergic reactions.[1][2]

  • Nitrophenyl Moiety: Aromatic nitro compounds are recognized as potentially reactive and can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Compounds like 1-(2-Nitrophenyl)piperazine are classified as causing skin and serious eye irritation.[4][6]

Based on these structural components, it is prudent to handle 1-(2-Methyl-5-nitrophenyl)piperazine as a substance that is, at a minimum, a skin and eye irritant and potentially harmful by ingestion or inhalation.

Regulatory Context:

All chemical waste disposal is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[7][8] These regulations mandate a "cradle-to-grave" responsibility for hazardous waste, from generation to final disposal.[8]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling 1-(2-Methyl-5-nitrophenyl)piperazine for any purpose, including disposal, the appropriate PPE must be worn to minimize exposure risk.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][9]To protect against potential splashes of the compound or its solutions, which are presumed to be serious eye irritants.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact, as piperazine and nitrophenyl compounds can cause skin irritation.[1][4][6]
Protective Clothing A lab coat should be worn at all times.[1] For larger quantities, a chemical-resistant apron may be advisable.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3]To avoid inhalation of any dust or vapors, as nitrophenyl compounds can be harmful if inhaled.[4]

Part 3: Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 1-(2-Methyl-5-nitrophenyl)piperazine is through a licensed and accredited chemical waste disposal company.[3] Do not dispose of this chemical down the drain or in the regular trash.[10]

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent potentially hazardous reactions in waste containers.

  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[3][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

  • Collect Waste: Carefully transfer all waste containing 1-(2-Methyl-5-nitrophenyl)piperazine, including contaminated consumables like pipette tips, gloves, and weighing papers, into the designated container.[1][10]

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.[3] Aromatic nitro compounds can be reactive and should be kept separate.[3][5] At a minimum, segregate by hazard class (e.g., keep away from strong acids, bases, and oxidizers).[11]

Step 2: Container Labeling

Accurate and thorough labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste".[3][7][10][11]

  • Identify Contents: Clearly write the full chemical name: "1-(2-Methyl-5-nitrophenyl)piperazine".[3][7][10] Do not use abbreviations or chemical formulas.[7][11]

  • Quantify Contents: For mixtures, list all components and their approximate percentages.[7][11]

  • Include Generator Information: Add the name of the principal investigator, the laboratory room number, and the date of waste generation.[7]

  • Indicate Hazards: Check the appropriate hazard pictograms on the label (e.g., irritant, harmful).[7]

Step 3: Storage of Waste

Waste must be stored safely in a designated satellite accumulation area within the laboratory pending pickup.[10][11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[10][11] This prevents spills and the release of vapors.

  • Secure Storage Location: Store the sealed container in a secure, designated area away from general laboratory traffic and incompatible chemicals.[10]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.

Step 4: Arranging for Disposal
  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous waste.[3][7][10]

  • Submit a Pickup Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to the EHS office as per your institution's protocol.[7][10]

Step 5: Decontamination and Spill Management
  • Empty Containers: Any container that has held 1-(2-Methyl-5-nitrophenyl)piperazine must be treated as hazardous waste or properly decontaminated.[3] This typically involves triple rinsing with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[3]

  • Spill Cleanup: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Absorb the spill with an inert material such as vermiculite or sand, and collect the absorbed material into your hazardous waste container.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 1-(2-Methyl-5-nitrophenyl)piperazine.

G Disposal Workflow for 1-(2-Methyl-5-nitrophenyl)piperazine cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste hazard_assessment Hazard Assessment: Treat as Hazardous due to structural analogs (Piperazine, Nitrophenyl) start->hazard_assessment ppe Wear Appropriate PPE: Safety Goggles, Nitrile Gloves, Lab Coat hazard_assessment->ppe collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) collect_waste->segregate spill Spill Occurs collect_waste->spill label_container Label Container: 'Hazardous Waste', Full Chemical Name, Generator Info, Hazards segregate->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS Office for Pickup store_waste->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor contact_ehs->disposal end End: Waste Disposed Compliantly disposal->end spill_procedure Spill Cleanup: Absorb with inert material, collect as hazardous waste spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal workflow for 1-(2-Methyl-5-nitrophenyl)piperazine.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this comprehensive, step-by-step guide, researchers can ensure the safe and compliant disposal of 1-(2-Methyl-5-nitrophenyl)piperazine, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. Available from: [Link]

  • ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available from: [Link]

  • PubChem. 1-(2-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Available from: [Link]

  • European Chemicals Agency. Substance Information for N-[5-(methylsulphonyl)-2-[(2-nitrophenyl)thio]phenyl]formamide. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

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